Nicousamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H12N2O9 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
2-hydroxy-5-[(7-hydroxy-8-methyl-6-nitro-2-oxochromene-3-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C18H12N2O9/c1-7-14(22)12(20(27)28)5-8-4-11(18(26)29-15(7)8)16(23)19-9-2-3-13(21)10(6-9)17(24)25/h2-6,21-22H,1H3,(H,19,23)(H,24,25) |
InChI Key |
DOLJMUVMVVSXRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C1O)[N+](=O)[O-])C=C(C(=O)O2)C(=O)NC3=CC(=C(C=C3)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanisms of Action of Niclosamide in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niclosamide, an FDA-approved anthelmintic drug, has emerged as a promising repurposed therapeutic agent for cancer treatment. Its efficacy stems from a multifaceted mechanism of action that targets several critical signaling pathways dysregulated in cancer, induces metabolic stress, and promotes programmed cell death. This technical guide provides an in-depth exploration of the core mechanisms by which niclosamide exerts its anti-neoplastic effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades involved.
Introduction
The repurposing of existing drugs for oncology applications offers a streamlined approach to cancer therapy development, leveraging established safety profiles to accelerate clinical translation. Niclosamide, a salicylanilide derivative, has garnered significant attention for its potent anti-cancer activities across a broad spectrum of malignancies, including those of the breast, prostate, colon, lung, ovary, and hematopoietic system.[1][2][3][4][5] Its pleiotropic effects, targeting multiple oncogenic drivers simultaneously, position it as a compelling candidate to overcome the challenges of drug resistance inherent in single-target therapies. This guide delineates the intricate molecular mechanisms underpinning niclosamide's anti-cancer properties.
Data Presentation: Quantitative Efficacy of Niclosamide
The cytotoxic and anti-proliferative effects of niclosamide have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a key metric of its potency. The following table summarizes the IC50 values of niclosamide in various cancer cell lines, providing a comparative overview of its efficacy.
| Cancer Type | Cell Line | IC50 (µM) | Assay Duration (hours) | Reference |
| Breast Cancer | MDA-MB-231 | < 1.0 | 72 | [6][7] |
| T-47D | < 1.0 | 72 | [6][7] | |
| MDA-MB-468 | 0.877 | 48 | [8] | |
| MCF-7 | 0.956 | 48 | [8] | |
| SKBR3 | 0.44 | 48 | [9] | |
| SUM159 | 0.33 - 1.9 | Not Specified | [5] | |
| HCC1187 | 0.33 - 1.9 | Not Specified | [5] | |
| HCC1143 | 0.33 - 1.9 | Not Specified | [5] | |
| Prostate Cancer | PC-3 | < 1.0 | 72 | [6][7] |
| DU145 | < 1.0 | 72 | [6][7] | |
| 22Rv1 | Not Specified | 48 | [10] | |
| Colon Cancer | HCT116 | 0.4 | 72 | [11] |
| SW620 | 2.9 | 72 | [11] | |
| HT29 | 8.1 | 72 | [11] | |
| DLD-1 | 0.31 - 2000 | 72 | [2] | |
| Lung Cancer | A549 | 0.99 | 48 | [4] |
| H1299 | 0.836 | 48 | [4] | |
| A549/DDP (Cisplatin-resistant) | 1.15 | 24 | [12] | |
| Ovarian Cancer | A2780ip2 | 0.41 - 1.86 | 48 | [3] |
| SKOV3ip1 | 0.41 - 1.86 | 48 | [3] | |
| A2780cp20 (Cisplatin-resistant) | 0.41 - 1.86 | 48 | [3] | |
| SKOV3Trip2 (Taxane-resistant) | 0.41 - 1.86 | 48 | [3] | |
| Leukemia | U937 (AML) | 0.41 | 72 | [1] |
| OCI-AML3 (AML) | 0.79 | 72 | [1] | |
| HL-60 (AML) | 0.48 | 72 | [1] | |
| Molm13 (AML) | 0.72 | 72 | [1] | |
| MV4-11 (AML) | 1.0 | 72 | [1] | |
| REH (ALL) | 1.72 | Not Specified | [13] | |
| NALM-6 (ALL) | 3.58 | Not Specified | [13] | |
| Glioblastoma | pGBMs (primary cells) | 0.3 - 1.2 | 120 | [14] |
| U-87 MG | 1.5 - 1.9 | 72 | [15] | |
| Adrenocortical Carcinoma | BD140A | 0.12 | Not Specified | [16][17] |
| SW-13 | 0.15 | Not Specified | [16][17] | |
| NCI-H295R | 0.53 | Not Specified | [16][17] |
Core Mechanisms of Action
Niclosamide's anti-cancer activity is not attributable to a single target but rather to its ability to modulate multiple cellular processes and signaling pathways.
Inhibition of Key Oncogenic Signaling Pathways
Niclosamide has been demonstrated to inhibit several signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
The Wnt/β-catenin signaling pathway is frequently hyperactivated in various cancers, promoting cell proliferation and maintaining cancer stem cell populations. Niclosamide inhibits this pathway through multiple mechanisms:
-
Downregulation of LRP6: It suppresses the expression and phosphorylation of the Wnt co-receptor LRP6, which is essential for the initiation of the Wnt signaling cascade.[6][7]
-
Promotion of β-catenin Degradation: By inhibiting LRP6, niclosamide prevents the stabilization of β-catenin, leading to its proteasomal degradation.[6][7]
-
Inhibition of TCF/LEF-dependent Transcription: The reduction in nuclear β-catenin levels leads to the downregulation of Wnt target genes such as CCND1 (Cyclin D1) and MYC.[6][7]
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell survival and proliferation. Niclosamide inhibits STAT3 signaling by:
-
Inhibiting STAT3 Phosphorylation: It blocks the phosphorylation of STAT3 at the critical tyrosine 705 residue, which is required for its activation.[11]
-
Preventing Nuclear Translocation: Unphosphorylated STAT3 cannot translocate to the nucleus to act as a transcription factor.
-
Downregulating STAT3 Target Genes: This leads to the decreased expression of anti-apoptotic proteins like Bcl-2 and survivin.[11]
References
- 1. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niclosamide-induced Wnt signaling inhibition in colorectal cancer is mediated by autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Niclosamide enhances the antitumor effects of radiation by inhibiting the hypoxia-inducible factor-1α/vascular endothelial growth factor signaling pathway in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 7. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Synergistic Combination of Niclosamide and Doxorubicin as an Efficacious Therapy for All Clinical Subtypes of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Niclosamide exerts anticancer effects through inhibition of the FOXM1-mediated DNA damage response in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Niclosamide enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 16. Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
The Journey of Niclosamide: From Tapeworm Eradication to a Multi-Targeted Therapeutic Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Initially introduced over half a century ago as a modest anthelmintic, Niclosamide has undergone a remarkable scientific renaissance. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted therapeutic applications of Niclosamide. Originally developed by Bayer in the 1950s to combat tapeworm infections, its primary mechanism of action was identified as the uncoupling of oxidative phosphorylation in parasites. Today, extensive research has unveiled its potential in treating a wide array of complex diseases, including various cancers, metabolic disorders, and viral and bacterial infections. This resurgence is attributed to Niclosamide's ability to modulate a multitude of critical cellular signaling pathways, such as Wnt/β-catenin, mTORC1, STAT3, and NF-κB. This document details the scientific journey of Niclosamide, presenting key quantitative data, in-depth experimental protocols, and visual representations of its molecular interactions to serve as a valuable resource for the scientific community.
Discovery and History
Niclosamide was first synthesized in 1958 and subsequently developed by Bayer.[1] It was initially recognized for its potent activity against cestodes (tapeworms) and was approved for human use to treat tapeworm infestations.[1][2] Its effectiveness as an anthelmintic is primarily due to its ability to inhibit glucose uptake and uncouple oxidative phosphorylation in the mitochondria of tapeworms, leading to energy depletion and parasite death.[1][3][4] For decades, Niclosamide remained a staple on the World Health Organization's List of Essential Medicines for its efficacy against common tapeworm infections like Taenia saginata (beef tapeworm), Taenia solium (pork tapeworm), and Diphyllobothrium latum (fish tapeworm).[1][2]
The early 2000s marked a turning point for Niclosamide research, as the concept of drug repurposing gained traction.[2] Scientists began to explore its broader biological activities, revealing its capacity to modulate key cellular signaling pathways implicated in various diseases.[2] This led to a surge in preclinical studies investigating its potential as an anti-cancer, anti-diabetic, antiviral, and antibacterial agent.
Physicochemical Properties and Pharmacokinetics
Niclosamide (chemical formula: C₁₃H₈Cl₂N₂O₄) is a yellow crystalline powder that is poorly soluble in water.[2] This low aqueous solubility contributes to its limited oral bioavailability, which has been a significant hurdle in its development for systemic diseases.[2]
Table 1: Summary of Pharmacokinetic Parameters of Niclosamide
| Parameter | Value | Species | Administration | Source |
| Oral Bioavailability | ~10% | Rat | Oral | [5] |
| Oral Bioavailability (Nanosuspension) | 25% | Rat | Oral | [6][7] |
| Cmax (2g oral dose) | 354 ± 152 ng/mL | Human | Oral | [8] |
| Tmax (2g oral dose) | < 30 min | Human | Oral | [8] |
| AUC (2g oral dose) | 429 ± 100 ng·h/mL | Human | Oral | [8] |
| Plasma Protein Binding | >99.8% | Rat | - | [5] |
| Half-life | 6.0 ± 0.8 h | Rat | Oral | [8] |
Therapeutic Applications Beyond Helminthiasis
The modern era of Niclosamide research is characterized by its exploration as a multi-targeted therapeutic agent for a range of complex diseases.
Oncology
Niclosamide has demonstrated significant anti-cancer activity across a broad spectrum of malignancies, including breast, prostate, colon, ovarian, and lung cancers, as well as leukemia.[8][9][10][11][12] Its multifaceted mechanism of action in cancer involves the inhibition of several key oncogenic signaling pathways.
Table 2: In Vitro Efficacy of Niclosamide in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Source |
| Adrenocortical Carcinoma | SW-13 | < 1.0 | [12] |
| Adrenocortical Carcinoma | NCI-H295R | < 1.0 | [12] |
| Breast Cancer | MDA-MB-231 | ~1.5 | [3] |
| Uveal Melanoma | 92.1 | 1.18 | [13] |
| Uveal Melanoma | Mel270 | 1.35 | [13] |
| Uveal Melanoma | Omm1 | 0.58 | [13] |
| Uveal Melanoma | Omm2.3 | 1.0 | [13] |
| Ovarian Cancer (Nanosuspension) | CP70 | 3.59 | [6][7] |
| Ovarian Cancer (Nanosuspension) | SKOV3 | 3.38 | [6][7] |
| Acute Myeloid Leukemia | Various | 0.18 - 1.0 | [9] |
Signaling Pathways Targeted by Niclosamide in Cancer:
-
Wnt/β-catenin Pathway: Niclosamide inhibits this pathway by promoting the degradation of the Wnt co-receptor LRP6 and downregulating key signaling components like Dishevelled and β-catenin.[1][5][14][15]
-
STAT3 Pathway: It inhibits the phosphorylation of STAT3 at tyrosine 705, which is crucial for its activation, dimerization, and nuclear translocation.[3][16][17][18][19][20][21]
-
mTORC1 Pathway: Niclosamide inhibits mTORC1 signaling, which can be mediated by the activation of AMPK due to its mitochondrial uncoupling effect, or by altering cytoplasmic pH.[1][22][23][24]
-
NF-κB Pathway: It has been shown to suppress the NF-κB signaling pathway by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of p65.[4][9][25][26]
dot
Caption: Niclosamide's multi-targeted anti-cancer mechanism.
Metabolic Diseases
Niclosamide and its salt forms, such as Niclosamide ethanolamine (NEN), have shown promise in preclinical models of type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[11][27][28][29][30] The primary mechanism in this context is its ability to act as a mitochondrial uncoupler in mammalian cells, which increases energy expenditure and lipid metabolism.[27][30]
Table 3: Preclinical Efficacy of Niclosamide in Metabolic Disease Models
| Model | Treatment | Key Findings | Source |
| High-fat diet-induced diabetic mice | Niclosamide ethanolamine salt (NEN) | Prevented elevation of fasting blood glucose and basal plasma insulin; improved insulin sensitivity. | [27] |
| db/db mice (genetic model of type 2 diabetes) | Niclosamide ethanolamine salt (NEN) | Improved glycemic control and delayed disease progression. | [27] |
| High-fat diet-induced obese mice | Niclosamide (140 mg/kg/day) | Significant decline in food intake and bodyweight; lowered fasting blood glucose and insulin; improved lipid profile. | [30] |
| High-fat diet-induced obese mice | Niclosamide piperazine salt (NPP, 2000 ppm in diet) | Significantly reduced HFD-induced obesity, hyperglycemia, and hepatic steatosis; sensitized insulin responses. | [30] |
Caption: In vivo antitumor efficacy experimental workflow.
Challenges and Future Directions
Despite the promising preclinical data, the clinical translation of Niclosamide for systemic diseases faces challenges, primarily due to its poor oral bioavailability. [2][8][31]To overcome this, researchers are actively exploring various strategies, including the development of novel formulations such as nanosuspensions and salt forms (e.g., Niclosamide ethanolamine) to enhance its solubility and absorption. [6][7][27] Future research will likely focus on:
-
Optimizing drug delivery systems to improve the pharmacokinetic profile of Niclosamide.
-
Conducting well-designed clinical trials to evaluate the safety and efficacy of Niclosamide in various cancer types and metabolic diseases.
-
Identifying predictive biomarkers to select patient populations most likely to respond to Niclosamide treatment.
-
Investigating the potential of Niclosamide in combination therapies with other targeted agents or immunotherapies. [32][33]
Conclusion
Niclosamide's journey from a simple anthelmintic to a multi-targeted therapeutic agent exemplifies the power of drug repurposing. Its ability to modulate multiple key signaling pathways provides a strong rationale for its investigation in a wide range of diseases that currently have limited treatment options. While challenges related to its bioavailability remain, ongoing research into novel formulations and delivery systems holds the promise of unlocking the full therapeutic potential of this remarkable molecule. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the clinical development of Niclosamide and its derivatives.
References
- 1. Niclosamide-induced Wnt signaling inhibition in colorectal cancer is mediated by autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical safety and pharmacokinetics of a novel oral niclosamide formulation compared with marketed niclosamide chewing tablets in healthy volunteers: A three-part randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. Preclinical evaluation of a nanoformulated antihelminthic, niclosamide, in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bionews.com [bionews.com]
- 12. Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The antihelminthic drug niclosamide effectively inhibits the malignant phenotypes of uveal melanoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure–activity studies of Wnt/β-catenin inhibition in the Niclosamide chemotype: Identification of derivatives with improved drug exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Niclosamide reverses adipocyte induced epithelial-mesenchymal transition in breast cancer cells via suppression of the interleukin-6/STAT3 signalling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Screen for Chemical Modulators of Autophagy Reveals Novel Therapeutic Inhibitors of mTORC1 Signaling | PLOS One [journals.plos.org]
- 23. Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 27. Niclosamide ethanolamine improves blood glycemic control and reduces hepatic steatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Niclosamide reduces glucagon sensitivity via hepatic PKA inhibition in obese mice: Implications for glucose metabolism improvements in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Niclosamide ethanolamine improves diabetes and diabetic kidney disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Clinical safety and pharmacokinetics of a novel oral niclosamide formulation compared with marketed niclosamide chewing tablets in healthy volunteers: A three-part randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. jitc.bmj.com [jitc.bmj.com]
- 33. First Clinical Trial of Niclosamide-Based Metabolic Anticancer Drug Targets Hormone-Resistant Prostate Cancer [synapse.patsnap.com]
Niclosamide's Antiviral Mechanisms: A Technical Guide to Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niclosamide, an FDA-approved anthelmintic drug, has garnered significant attention in antiviral research due to its broad-spectrum activity against a wide range of viruses.[1][2][3] Its efficacy stems not from targeting viral components directly, but from modulating multiple host cell signaling pathways that viruses hijack for their replication and propagation.[3][4] This technical guide provides an in-depth exploration of the core signaling pathways affected by Niclosamide, including NF-κB, mTOR, STAT3, and Wnt/β-catenin, as well as its role in modulating autophagy and endosomal acidification. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of these complex interactions to serve as a comprehensive resource for researchers in the field of antiviral drug development.
Core Signaling Pathways Modulated by Niclosamide
Niclosamide's pleiotropic effects are a result of its ability to interfere with several fundamental cellular signaling cascades.[4][5] Understanding these interactions is crucial for harnessing its therapeutic potential.
NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of inflammatory responses and plays a significant role in the lifecycle of many viruses. Some viruses activate the NF-κB pathway to promote their own replication.[6][7]
Niclosamide has been identified as a potent inhibitor of NF-κB signaling.[6][7] In the context of Hepatitis E virus (HEV) infection, studies have shown that HEV activates NF-κB to enhance viral replication.[2][6] Niclosamide exerts its anti-HEV effect by suppressing this NF-κB activation, a mechanism demonstrated to be independent of its effects on the STAT3 pathway.[2][6][7] This inhibition of NF-κB signaling is a key component of Niclosamide's anti-inflammatory and antiviral activity.[8][9]
mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Many viruses, including HIV-1 and Epstein-Barr virus (EBV), activate the mTOR complex 1 (mTORC1) to facilitate their replication.[10][11][12]
Niclosamide disrupts mTORC1 signaling.[11][13] One proposed mechanism is that Niclosamide uncouples mitochondrial oxidative phosphorylation, leading to a decrease in intracellular ATP.[13] This energy depletion activates AMP-activated protein kinase (AMPK), which in turn inhibits the mTORC1 pathway.[10][13] By downregulating mTORC1, Niclosamide reduces the phosphorylation of downstream targets like S6K and 4EBP1, thereby suppressing viral protein synthesis and replication.[10][11]
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor involved in cell proliferation, survival, and differentiation. Constitutively active STAT3 is found in many cancers and can be exploited by viruses.[14][15]
Niclosamide has been identified as a potent small-molecule inhibitor of the STAT3 signaling pathway.[14][15] It dose-dependently inhibits STAT3-dependent luciferase reporter activity and selectively blocks the phosphorylation of STAT3 at Tyr-705 without significantly affecting other STAT homologues like STAT1 and STAT5.[14] This inhibition of STAT3 activation leads to the suppression of STAT3 target gene transcription, inducing cell cycle arrest and apoptosis in cells with constitutively active STAT3.[14]
Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is linked to various cancers. Niclosamide is a known inhibitor of this pathway.[16][17] It acts by inducing the degradation of the Wnt co-receptor LRP6 (low-density lipoprotein receptor-related protein 6) on the cell surface.[16][17] By suppressing LRP6 expression and phosphorylation, Niclosamide prevents the accumulation of β-catenin and subsequent activation of Wnt target genes, leading to reduced cancer cell growth and apoptosis.[16][17]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pure.eur.nl [pure.eur.nl]
- 3. Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niclosamide, a Drug with Many (Re)purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niclosamide—A promising treatment for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.library.berkeley.edu [search.library.berkeley.edu]
- 7. Niclosamide inhibits hepatitis E virus through suppression of NF-kappaB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Niclosamide for Covid-19: bridging the gap - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ANA Therapeutics initiates trial of oral niclosamide for Covid-19 treatment [pharmaceutical-technology.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of human immunodeficiency virus type 1 by niclosamide through mTORC1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 17. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of Niclosamide: A Technical Guide
Introduction
Niclosamide, a salicylanilide derivative, is an anthelmintic drug approved by the U.S. Food and Drug Administration (FDA) in 1982 for the treatment of tapeworm infections.[1][2] Its primary mechanism of action against cestodes involves the uncoupling of oxidative phosphorylation in mitochondria, which disrupts ATP production and leads to parasite death.[2][3][4] In recent years, high-throughput screening campaigns have repeatedly identified niclosamide as a potent agent with broad therapeutic potential beyond its anti-parasitic use.[5][6] Extensive preclinical research has highlighted its efficacy in treating a range of systemic diseases, including cancer, metabolic disorders, and bacterial and viral infections.[6][7][8]
This technical guide provides an in-depth review of the pharmacokinetics (PK) and pharmacodynamics (PD) of niclosamide. It is intended for researchers, scientists, and drug development professionals interested in the repurposing of this established drug. The guide summarizes key quantitative data, details experimental methodologies, and visualizes the complex signaling pathways modulated by niclosamide.
Pharmacokinetics: ADME Profile
The therapeutic application of niclosamide for systemic diseases is challenged by its low aqueous solubility, which results in poor absorption and limited oral bioavailability.[6][9][10] Consequently, much of the research in this area has focused on developing novel formulations to enhance its systemic exposure.
Absorption
Niclosamide is minimally absorbed from the gastrointestinal tract when administered in conventional tablet form.[2] Studies in healthy human volunteers using a novel liquid oral formulation have shown highly variable absorption, with some individuals achieving a maximum plasma concentration (Cmax) greater than 2 µg/mL while others absorb the drug only marginally.[11][12] A significant food effect has been observed, with the area under the plasma concentration-time curve (AUC) being approximately two-fold higher in the fed state compared to the fasted state.[12][13] There is no clear dose linearity in the range of 200 mg to 1600 mg.[11][13]
Efforts to improve absorption have focused on formulation strategies such as amorphous solid dispersions (ASDs). An ASD of niclosamide formulated with polyethylene glycol (PEG) 6000 and poloxamer 188 demonstrated a 2.33-fold increase in plasma exposure and bioavailability in rats compared to the pure drug.[14][15]
Distribution, Metabolism, and Excretion
Following oral administration in rats, niclosamide is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of less than 30 minutes.[6] It exhibits a short half-life of approximately 6.0 hours.[6] Due to its poor absorption, the primary route of excretion is through the feces.[3] Neither the parent drug nor its metabolites have been recovered from the blood or urine in significant amounts with traditional formulations.[2]
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of niclosamide observed in various preclinical and clinical studies.
| Parameter | Species | Dose & Formulation | Value | Reference |
| Cmax | Rat | 5 mg/kg (oral) | 354 ± 152 ng/mL | [6] |
| Tmax | Rat | 5 mg/kg (oral) | < 30 minutes | [6] |
| AUC | Rat | 5 mg/kg (oral) | 429 ± 100 ng·h/mL | [6] |
| Bioavailability | Rat | 5 mg/kg (oral) | 10% | [6] |
| Half-life (t½) | Rat | 5 mg/kg (oral) | 6.0 ± 0.8 h | [6] |
| Relative Bioavailability | Rat | 50 mg/kg (ASD-5 oral) | 233% (vs. pure drug) | [14] |
Table 1: Pharmacokinetic Parameters of Niclosamide in Preclinical Models.
| Parameter | Study Population | Dose & Formulation | Key Findings | Reference |
| Absorption | Healthy Volunteers | 200-1600 mg (oral solution) | Highly variable; Cmax > 2 µg/mL in some subjects. | [11][12] |
| Dose Linearity | Healthy Volunteers | 200-1600 mg (oral solution) | No dose linearity observed. | [11][13] |
| Food Effect | Healthy Volunteers | 1600 mg (oral solution) | AUC was ~2-fold higher in fed vs. fasted conditions. | [12][13] |
| Accumulation | Healthy Volunteers | 1200-1600 mg (multiple doses) | No signs of relevant systemic drug accumulation. | [11] |
Table 2: Summary of Clinical Pharmacokinetic Findings for Niclosamide.
Experimental Protocols: Pharmacokinetics
In Vivo Pharmacokinetic Study in Rats
A typical experimental workflow for assessing the pharmacokinetics of a niclosamide formulation in rats is outlined below.
Caption: Workflow for a typical preclinical pharmacokinetic study of niclosamide.
Bioanalytical Method: LC-MS/MS
The quantification of niclosamide in biological matrices like plasma is reliably achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17]
-
Sample Preparation : A common method for sample preparation is protein precipitation.[16][17][18] Plasma samples are treated with a solvent such as acetonitrile, often containing an internal standard (e.g., ibuprofen), to precipitate proteins. After centrifugation, the clear supernatant is collected for analysis.[16][17][19]
-
Chromatography : Reverse-phase liquid chromatography is employed for separation. Columns such as a Kinetex® C18 or an XDB-phenyl column are typically used.[16][17][19] The mobile phase often consists of a mixture of an aqueous buffer (e.g., 10 mM ammonium formate or 5 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[16][17][19]
-
Mass Spectrometry : Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source, typically operating in the negative ionization mode.[17][19] Quantification is achieved using the multiple reaction monitoring (MRM) mode, tracking specific ion transitions for niclosamide (e.g., m/z 324.8 → 170.9) and the internal standard.[16]
-
Validation : The method is validated according to regulatory guidelines (e.g., FDA), assessing parameters such as linearity, accuracy, precision, recovery, and stability.[18][20] Linearity for niclosamide in plasma has been established in concentration ranges such as 1-3000 ng/mL.[17][19]
Pharmacodynamics: Mechanisms of Action
While niclosamide's anthelmintic effect is primarily due to mitochondrial uncoupling, its potential as a therapeutic agent in other diseases stems from its ability to modulate multiple critical intracellular signaling pathways.[5][6][7][21] This multi-targeted action is particularly relevant to its anticancer activity.[21][22]
Inhibition of STAT3 Signaling
Niclosamide is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in cancer cells and plays a key role in proliferation and survival.[23][24][25] Niclosamide selectively inhibits the phosphorylation of STAT3 at tyrosine 705 (Tyr-705), a critical step for its activation, dimerization, and nuclear translocation.[23][24][26] This blockade prevents STAT3 from binding to DNA and activating the transcription of its target genes, which include anti-apoptotic proteins like Mcl-1 and survivin.[23][26] Notably, niclosamide does not significantly affect the upstream kinases JAK1, JAK2, or Src, nor does it inhibit other STAT family members like STAT1 and STAT5, indicating a degree of selectivity.[23][25]
Caption: Niclosamide inhibits the STAT3 signaling pathway by blocking STAT3 phosphorylation.
Inhibition of Wnt/β-Catenin Signaling
The Wnt/β-catenin pathway is crucial for embryogenesis and tissue homeostasis, and its dysregulation is a hallmark of many cancers, particularly colorectal cancer.[1][27][28] Niclosamide inhibits this pathway at multiple levels.[5][27] It has been shown to downregulate the Wnt co-receptor LRP6 and the key signaling regulator Dishevelled-2 (Dvl2).[27][28][29] This action prevents the stabilization and accumulation of β-catenin in the cytoplasm, ultimately blocking its translocation to the nucleus and the subsequent transcription of Wnt target genes like Cyclin D1.[27][30]
Caption: Niclosamide inhibits Wnt/β-catenin signaling via LRP6 and Dvl2.
Inhibition of mTOR Signaling
The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, metabolism, and survival that is frequently dysregulated in cancer.[7][31] Niclosamide has been identified as an inhibitor of mTOR complex 1 (mTORC1) signaling.[21][32] The precise mechanism is not fully elucidated but appears to be independent of upstream activators like Akt and ERK.[32] Some evidence suggests that niclosamide may inhibit mTORC1 by causing cytoplasmic acidification.[32] Other studies propose that its inhibitory effect on mTOR is linked to the activation of AMPK.[33]
References
- 1. Niclosamide-induced Wnt signaling inhibition in colorectal cancer is mediated by autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Multi-targeted therapy of cancer by niclosamide: a new application for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 8. Niclosamide: Beyond an antihelminthic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. Clinical safety and pharmacokinetics of a novel oral niclosamide formulation compared with marketed niclosamide chewing tablets in healthy volunteers: A three-part randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical safety and pharmacokinetics of a novel oral niclosamide formulation compared with marketed niclosamide chewing tablets in healthy volunteers: A three-part randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medrxiv.org [medrxiv.org]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. acu.edu.in [acu.edu.in]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 27. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 28. aacrjournals.org [aacrjournals.org]
- 29. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Inhibition of Wnt/β-catenin pathway by niclosamide: a therapeutic target for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. oncotarget.com [oncotarget.com]
- 32. Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Niclosamide attenuates calcification in human heart valvular interstitial cells through inhibition of the AMPK/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: In Vitro Effects of Niclosamide on the MDA-MB-231 Triple-Negative Breast Cancer Cell Line
Executive Summary
Niclosamide, an FDA-approved anthelmintic drug, has been repurposed as a potent anti-cancer agent, demonstrating significant efficacy against various cancer types. This document provides a comprehensive technical overview of the in vitro effects of Niclosamide on the MDA-MB-231 cell line, a well-established model for triple-negative breast cancer (TNBC). This guide details the drug's impact on cell viability, apoptosis, and cell cycle progression, and elucidates its mechanisms of action by inhibiting key oncogenic signaling pathways. All quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the scientific findings.
Antiproliferative and Cytotoxic Effects
Niclosamide exhibits potent dose- and time-dependent cytotoxicity against MDA-MB-231 cells. The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying this effect. Values vary across studies depending on the duration of exposure.
Table 1: IC50 Values of Niclosamide on MDA-MB-231 Cells
| Treatment Duration | IC50 Value (µM) | Assay Type |
| 24 hours | 13.63 ± 0.43 | Cell Viability Assay |
| 48 hours | 1.24 | Cell Viability Assay |
| 48 hours | 4.23 | Cell Viability Assay |
| 72 hours | ~1.0 - 2.0 (Estimated) | MTT Assay |
| 6 hours (CSCs*) | 100 | WST-1 / Annexin V |
| Note: This high IC50 value was determined on cancer stem cell-like (CSC) populations (CD44+/CD24−) derived from MDA-MB-231, which are known to be more treatment-resistant[1][2]. |
Induction of Apoptosis and Cell Cycle Arrest
Niclosamide's antiproliferative activity is mediated primarily through the induction of programmed cell death (apoptosis) and disruption of the normal cell cycle.
Apoptosis
Treatment with Niclosamide leads to a significant increase in the apoptotic cell population in MDA-MB-231 cultures. This is often characterized by the activation of caspases and changes in the expression of key regulatory proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic). Studies show that Niclosamide treatment increases the levels of the pro-apoptotic protein Bax[1][2]. In combination with ionizing radiation, Niclosamide significantly enhances radiation-induced apoptosis and caspase-3 activation[3].
Cell Cycle Arrest
Niclosamide consistently induces cell cycle arrest at the G0/G1 phase in MDA-MB-231 cells, preventing them from entering the S phase and replicating their DNA. This arrest is a crucial component of its tumor-suppressive effects[3][4].
Table 2: Effect of Niclosamide on Cell Cycle Distribution in MDA-MB-231 Cells
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Untreated) | 45.2% | 5.9% | 18.4% |
| Niclosamide (100 µM, 6h) | 61.4% | 5.8% | 20.6% |
| Niclosamide (Dose unspecified) | 59.0% | Not specified | Not specified |
| Data synthesized from studies on MDA-MB-231 cancer stem cells and parental cells[1][2][4]. |
Mechanism of Action: Signaling Pathway Modulation
Niclosamide's anti-cancer effects in MDA-MB-231 cells are attributed to its ability to simultaneously inhibit multiple critical oncogenic signaling pathways. The Wnt/β-catenin and STAT3 pathways are two of the most significant targets.
Inhibition of Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is aberrantly activated in many cancers, including TNBC, where it promotes proliferation and survival. Niclosamide effectively inhibits this pathway. It has been shown to suppress the expression of Low-density lipoprotein receptor-related protein 6 (LRP6) and downregulate downstream targets such as c-Myc and Cyclin D1 (CCND1)[3][4].
Inhibition of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in TNBC, promoting cell survival and proliferation. Niclosamide is a potent inhibitor of STAT3. It blocks the phosphorylation of STAT3 at tyrosine 705, which is essential for its activation and translocation to the nucleus[1][5][6]. This leads to the downregulation of STAT3 target genes.
Detailed Experimental Protocols
The following sections describe standardized protocols for key in vitro assays used to evaluate the effects of Niclosamide on MDA-MB-231 cells.
Cell Culture and Drug Preparation
-
Cell Line: MDA-MB-231 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.
-
Drug Stock: Niclosamide is dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). The stock is stored at -20°C.
-
Working Solutions: The stock solution is diluted in a complete culture medium to the final desired concentrations for experiments. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced toxicity.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Niclosamide (e.g., 0-20 µM). Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay via Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seeding & Treatment: Seed 2x10^5 MDA-MB-231 cells in 6-well plates, allow adherence, and treat with Niclosamide for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells immediately using a flow cytometer.
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Cell Cycle Analysis via Propidium Iodide Staining
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.
-
Seeding & Treatment: Seed MDA-MB-231 cells in 6-well plates and treat with Niclosamide for 24 hours.
-
Harvesting & Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
Niclosamide demonstrates robust in vitro anti-cancer activity against the MDA-MB-231 triple-negative breast cancer cell line. Its efficacy is driven by a multi-pronged mechanism that includes the induction of G0/G1 cell cycle arrest and apoptosis, underpinned by the potent inhibition of the Wnt/β-catenin and STAT3 signaling pathways. The data presented in this guide highlight Niclosamide as a compelling candidate for further preclinical and clinical investigation in the context of TNBC treatment.
References
- 1. Niclosamide Treatment Suppressed Metastatic, Apoptotic, and Proliferative Characteristics of MDA-MB-231 Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Niclosamide sensitizes triple-negative breast cancer cells to ionizing radiation in association with the inhibition of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Synergistic Combination of Niclosamide and Doxorubicin as an Efficacious Therapy for All Clinical Subtypes of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Repurposing Niclosamide for Oncology: A Technical Review of Mechanisms and Clinical Potential
Audience: Researchers, scientists, and drug development professionals.
Abstract: Niclosamide, an FDA-approved anthelmintic drug, has garnered significant attention for its potential as a repurposed oncologic therapy.[1][2] Its pleiotropic anti-cancer effects stem from its ability to modulate multiple, critical oncogenic signaling pathways simultaneously, offering a multi-targeted approach to cancer treatment.[1][2][3] This document provides an in-depth technical overview of niclosamide's mechanisms of action, a summary of its preclinical efficacy, a review of its status in clinical trials, and detailed protocols for key experimental assays used in its evaluation.
Core Mechanisms of Antineoplastic Activity
Niclosamide's efficacy is attributed to its function as a mitochondrial uncoupler and its ability to inhibit several key signaling cascades that are frequently dysregulated in cancer.[1][2][3] This multi-pronged attack hinders cancer cell proliferation, survival, and metastasis.
Mitochondrial Uncoupling and Metabolic Disruption
The foundational mechanism of niclosamide is its action as a protonophore, which disrupts the mitochondrial proton gradient.[3][4] This uncouples oxidative phosphorylation, leading to a decrease in ATP synthesis and an increase in the AMP/ATP ratio.[1] The resulting energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism, and induces the generation of reactive oxygen species (ROS), ultimately triggering apoptosis.[1][3][5]
Inhibition of Key Oncogenic Signaling Pathways
Niclosamide concurrently inhibits multiple signaling pathways crucial for cancer cell growth and survival.
A. Wnt/β-catenin Pathway: This pathway is critical in many cancers for proliferation and stemness. Niclosamide inhibits Wnt/β-catenin signaling through several mechanisms: it promotes the degradation of the LRP6 co-receptor, prevents the accumulation of β-catenin, and has been shown to downregulate the expression of Dishevelled-2 (Dvl2).[3][6][7] This leads to the suppression of downstream target genes like c-Myc and Cyclin D1.[8][9]
B. STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively active in many tumors, promoting survival and proliferation. Niclosamide is a potent STAT3 inhibitor, blocking its phosphorylation at Tyr705, which prevents its dimerization and nuclear translocation.[10][11][12] This downregulates anti-apoptotic target genes such as Mcl-1, Bcl-2, and Survivin.[10]
C. mTOR Pathway: The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and metabolism that is often hyperactive in cancer.[1] Niclosamide inhibits mTOR signaling, which may occur through two distinct mechanisms: activation of AMPK due to mitochondrial uncoupling and ATP depletion, or by disrupting lysosomal function and causing cytosolic acidification, which indirectly inhibits mTORC1.[1][2][4]
D. NF-κB Pathway: The NF-κB pathway is a key driver of inflammation and cell survival. Niclosamide suppresses NF-κB signaling by inhibiting the IκB kinase (IKK) complex.[3][13] This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. As a result, NF-κB (p65/p50) remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate its target genes.[13][14]
Preclinical Efficacy: In Vitro Studies
Niclosamide has demonstrated potent anti-proliferative and pro-apoptotic activity across a wide spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are typically in the low micromolar to sub-micromolar range.
Table 1: IC₅₀ Values of Niclosamide in Various Human Cancer Cell Lines
| Cancer Type | Cell Line | IC₅₀ (µM) | Assay Duration | Reference |
| Hepatocellular Carcinoma | HepG2 | 31.91 | 48h | [10] |
| QGY-7703 | 10.24 | 48h | [10] | |
| SMMC-7721 | 13.46 | 48h | [10] | |
| Prostate Cancer | DU145 | < 1.0 | 72h | [7] |
| PC-3 | < 1.0 | 72h | [7] | |
| Breast Cancer | MDA-MB-231 | < 1.0 | 72h | [7] |
| T-47D | < 1.0 | 72h | [7] | |
| MCF-7 | ~1.5 | 48h | [15] | |
| Basal-like Breast Cancer | 2LMP | 0.44 | - | [9] |
| SUM159 | 0.33 | - | [9] | |
| HCC1187 | 1.9 | - | [9] | |
| Acute Myeloid Leukemia | Various | 0.18 - 1.0 | 72h | [13] |
| General Screen (NCI-60) | Most Cell Lines | < 1.0 | - | [2] |
Note: IC₅₀ values can vary based on the specific assay conditions and duration of exposure.
Preclinical Efficacy: In Vivo Studies
Animal xenograft models have corroborated the in vitro findings, showing that niclosamide can significantly inhibit tumor growth and metastasis.
Table 2: Summary of In Vivo Efficacy of Niclosamide
| Cancer Type | Animal Model | Treatment | Key Outcomes | Reference |
| Acute Myeloid Leukemia | Nude mice with HL-60 xenografts | Niclosamide analog (p-niclosamide) | Significant inhibition of tumor growth via NF-κB suppression. | [2] |
| Colon Cancer | Mice with intrasplenic colon tumor xenografts | Niclosamide | Significantly reduced liver metastasis formation. | [2] |
| Lung Cancer | Lung cancer xenografts | Niclosamide alone or + radiation | Overcame radioresistance and suppressed tumor growth. | [2][11] |
| Ovarian Cancer | Ovarian cancer-initiating cell xenografts | Niclosamide | Inhibited tumor formation. | [2] |
| HER2+ Breast Cancer | Xenograft model | Niclosamide + Cisplatin | Inhibited resistance to cisplatin and suppressed tumor growth. | [16] |
| Cisplatin-Resistant Ovarian Cancer | SKOV3CR xenografts | Niclosamide | Effectively inhibited xenograft tumor growth. | [17] |
Overcoming Therapeutic Resistance
A significant application of niclosamide is its ability to overcome resistance to conventional therapies.
-
Chemoresistance: Niclosamide has shown synergistic anti-tumor effects when combined with a broad spectrum of chemotherapy drugs, including cisplatin, oxaliplatin, and docetaxel.[1][10][18] For instance, it enhances cisplatin-induced apoptosis in hepatocellular and HER2-positive breast cancer cells.[10][16] It can also overcome enzalutamide resistance in prostate cancer.[18]
-
Radioresistance: Aberrant activation of the STAT3 pathway is a known mechanism of radioresistance. As a potent STAT3 inhibitor, niclosamide can re-sensitize resistant tumors to radiation therapy, as demonstrated in lung cancer models.[1][11][14]
Clinical Trials and Future Directions
The promising preclinical data has led to the initiation of several clinical trials to evaluate the safety and efficacy of niclosamide in cancer patients.[14] As of recent data, multiple trials are underway for various cancers, including metastatic castration-resistant prostate cancer and relapsed/refractory acute myeloid leukemia.[3] A recent trial announced its focus on prostate cancer patients who have developed resistance to hormone therapy, combining niclosamide with enzalutamide.[19][20] These trials are often exploring niclosamide in combination with standard-of-care treatments.[3][21]
A major hurdle for clinical application is niclosamide's poor bioavailability and solubility.[3] Current research is focused on developing novel formulations, such as niclosamide ethanolamine (NEN) and nanotechnology-based delivery systems, to improve its pharmacokinetic profile.[1][3]
Key Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the anti-cancer effects of niclosamide.
General Experimental Workflow
References
- 1. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 2. Multi-targeted therapy of cancer by niclosamide: a new application for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antineoplastic mechanisms of niclosamide in acute myelogenous leukemia stem cells: inactivation of the NF-kappaB pathway and generation of reactive oxygen species [pubmed.ncbi.nlm.nih.gov]
- 6. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 7. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Niclosamide-induced Wnt signaling inhibition in colorectal cancer is mediated by autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The magic bullet: Niclosamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Anthelminthic niclosamide inhibits tumor growth and invasion in cisplatin-resistant human epidermal growth factor receptor 2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Niclosamide (NA) overcomes cisplatin resistance in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. First Clinical Trial of Niclosamide-Based Metabolic Anticancer Drug Targets Hormone-Resistant Prostate Cancer [synapse.patsnap.com]
- 20. ADM Korea Announces Niclosamide-based Metabolic Anticancer Drug's First Clinical Trial Target as 'Prostate Cancer Patients Resistant to Hormone Therapy' - BioSpace [biospace.com]
- 21. Combination of niclosamide and current therapies to overcome resistance for cancer: New frontiers for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Niclosamide's Effect on Mitochondrial Function and Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Niclosamide, an FDA-approved anthelmintic drug, has garnered significant attention for its potential as a therapeutic agent in a range of diseases, most notably cancer. Its primary mechanism of action involves the disruption of cellular energy homeostasis through direct effects on mitochondrial function. This technical guide provides an in-depth analysis of niclosamide's role as a mitochondrial uncoupler, detailing its impact on mitochondrial membrane potential, oxygen consumption, ATP synthesis, and the subsequent modulation of critical cellular metabolic and signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols for assessing mitochondrial function, and visualizes complex biological processes to offer a comprehensive resource for researchers in the field.
Core Mechanism of Action: Mitochondrial Uncoupling
Niclosamide's principal molecular function is that of a protonophore, which acts as a mitochondrial uncoupler.[1] Structurally, the hydroxyl group on its salicylic acid ring is critical for this activity.[1] Niclosamide operates by shuttling protons (H+) across the inner mitochondrial membrane (IMM), dissipating the crucial proton gradient established by the electron transport chain (ETC).[1][2] This uncoupling action severs the link between nutrient oxidation and ATP generation via oxidative phosphorylation (OXPHOS).[1][3]
Direct Consequences on Mitochondrial Function
Niclosamide's uncoupling activity triggers a cascade of immediate and significant effects on mitochondrial physiology.
-
Depolarization of Mitochondrial Membrane Potential (ΔΨm): The dissipation of the proton gradient leads to a rapid decrease in the mitochondrial membrane potential.[1][4][5] This is a primary and hallmark indicator of niclosamide's action on mitochondria.
-
Altered Oxygen Consumption Rate (OCR): As an uncoupler, niclosamide stimulates the ETC, leading to an increase in the oxygen consumption rate (OCR) as the chain works to re-establish the proton gradient.[2] However, this effect is often biphasic; at higher concentrations, niclosamide can inhibit mitochondrial respiration, likely through off-target effects or severe mitochondrial damage.[6]
-
Inhibition of ATP Synthesis: By uncoupling respiration from phosphorylation, niclosamide severely impairs the ability of ATP synthase to produce ATP, leading to a sharp drop in intracellular ATP concentrations.[1][3][5][7]
-
Increased Reactive Oxygen Species (ROS) Production: The hyperactivation of the ETC can lead to increased electron leakage, resulting in the elevated production of reactive oxygen species (ROS).[4][8]
-
Induction of Mitochondrial Fragmentation: Niclosamide treatment promotes mitochondrial fission, a process regulated by proteins such as Drp1.[5][9] This morphological change is often associated with mitochondrial dysfunction and the initiation of cell death pathways.
Table 1: Summary of Niclosamide's Quantitative Effects on Mitochondrial Parameters
| Parameter | Cell Line(s) | Niclosamide Concentration | Observed Effect | Citation(s) |
| Mitochondrial Membrane Potential (ΔΨm) | Renal Carcinoma Cells (A-498, SW-839) | Not specified | Significant decrease | [4][10] |
| Cholangiocarcinoma Cells (KKU-100, etc.) | < 1 µM (IC50) | Reduction in MMP | [3] | |
| HeLa Cells | Not specified | Disruption of MMP | [5] | |
| Cellular ATP Levels | Renal Carcinoma Cells (A-498, SW-839) | Not specified | Significant decrease | [4][10] |
| HCT116 | Not specified | Sharp drop in intracellular ATP | [1] | |
| Melanoma Cells | 1 µM | ~50-70% reduction after 1 hour | [11] | |
| NSCLC Cells (A549, CL1-5) | 2.5 µM | Significant reduction | [7] | |
| Oxygen Consumption Rate (OCR) | Ovarian Carcinoma (SKOV3, HO8910) | Not specified | Overall decrease in mitochondrial respiration | [12] |
| HCT116 | Not specified | Increase in OCR (indicative of uncoupling) | [2] | |
| Glycolysis (ECAR) | Ovarian Carcinoma (SKOV3, HO8910) | Not specified | Increased basal glycolysis, decreased glycolytic capacity | [12][13] |
Impact on Cellular Metabolism and Signaling Cascades
The profound disruption of mitochondrial bioenergetics serves as a potent stress signal that triggers widespread changes in cellular signaling and metabolic programming.
-
Activation of AMP-activated Protein Kinase (AMPK): The decrease in cellular ATP and corresponding increase in the AMP/ATP ratio is a classic trigger for the activation of AMPK, the master sensor of cellular energy status.[8][14] Activated AMPK works to restore energy homeostasis by shutting down anabolic processes (like protein synthesis) and activating catabolic ones (like autophagy). Some studies suggest niclosamide may also activate AMPK independently of changes in the AMP/ATP ratio.[15]
-
Inhibition of mTOR Signaling: Niclosamide is a potent inhibitor of the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation.[14][16] This inhibition is mediated through at least two mechanisms:
-
Modulation of Other Key Pathways: The metabolic stress induced by niclosamide influences a variety of other oncogenic signaling pathways, often as a secondary consequence of energy depletion and AMPK/mTOR modulation. These include:
Experimental Protocols
Measurement of Oxygen Consumption Rate (OCR)
This protocol describes a typical Seahorse XF Cell Mito Stress Test used to assess mitochondrial respiration.[2][12]
Principle: The assay measures real-time OCR of live cells by sequentially injecting mitochondrial inhibitors to reveal key parameters of mitochondrial function.
Methodology:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Drug Preparation: Prepare stock solutions of niclosamide and the mitochondrial inhibitors: oligomycin (ATP synthase inhibitor), FCCP (a potent uncoupler, used as a positive control), and a mixture of rotenone/antimycin A (Complex I/III inhibitors).
-
Assay Preparation: Remove cell culture medium and wash cells with pre-warmed XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine). Add the final volume of assay medium to each well. Incubate at 37°C in a non-CO2 incubator for 1 hour.
-
Seahorse Analysis: Load the prepared sensor cartridge with the inhibitors into the appropriate ports. Place the cell plate into the Seahorse XF Analyzer.
-
Measurement Cycle: The instrument equilibrates and then measures basal OCR. Subsequently, it injects the drugs in sequence, measuring OCR after each injection.
-
Injection A: Niclosamide or Vehicle.
-
Injection B: Oligomycin (to measure ATP-linked respiration).
-
Injection C: FCCP (to measure maximal respiration).
-
Injection D: Rotenone & Antimycin A (to measure non-mitochondrial respiration).
-
-
Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate parameters such as basal respiration, ATP production-linked OCR, maximal respiration, and spare respiratory capacity.
References
- 1. Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metabolomic analyses uncover an inhibitory effect of niclosamide on mitochondrial membrane potential in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Niclosamide induces mitochondria fragmentation and promotes both apoptotic and autophagic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Antihelminthic Niclosamide Induces Autophagy and Delayed Apoptosis in Human Non-small Lung Cancer Cells In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Niclosamide suppresses renal cell carcinoma by inhibiting Wnt/β-catenin and inducing mitochondrial dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Niclosamide inhibits ovarian carcinoma growth by interrupting cellular bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 15. Niclosamide activates the AMP-activated protein kinase complex containing the β2 subunit independently of AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-activity analysis of niclosamide reveals potential role for cytoplasmic pH in control of mammalian target of rapamycin complex 1 (mTORC1) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
A Technical Guide to Niclosamide as a STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the FDA-approved anthelmintic drug, Niclosamide, and its role as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a key driver in approximately 70% of cancers, making it a highly attractive therapeutic target.[1] Niclosamide has been identified as a multi-faceted agent that effectively suppresses this pathway, presenting a promising avenue for cancer therapy.
The STAT3 Signaling Pathway and Niclosamide's Mechanism of Inhibition
The STAT3 signaling cascade is a critical regulator of cellular processes including proliferation, survival, differentiation, and apoptosis.[2][3] In numerous malignancies, this pathway is aberrantly and persistently activated.[2]
The canonical STAT3 pathway is initiated by cytokines and growth factors binding to cell-surface receptors, which leads to the activation of associated Janus kinases (JAKs).[2][4] JAKs then phosphorylate STAT3 monomers on a critical tyrosine residue (Tyr705). This phosphorylation event induces STAT3 dimerization, translocation from the cytoplasm to the nucleus, and subsequent binding to specific DNA response elements in the promoters of target genes.[2][5] This transcriptional activation leads to the expression of proteins involved in cell survival (e.g., Bcl-xL, Mcl-1, Survivin), proliferation (e.g., c-Myc, Cyclin D1), and angiogenesis.[6][7]
Niclosamide intervenes in this pathway at several key junctures:
-
Inhibition of Phosphorylation: Niclosamide potently inhibits the phosphorylation of STAT3 at the Tyr705 residue in a dose- and time-dependent manner.[6][7][8][9] This is a crucial step, as it prevents the initial activation of the STAT3 monomer.
-
Blocking Nuclear Translocation: By preventing phosphorylation, Niclosamide effectively blocks the subsequent nuclear translocation of STAT3.[6][10][11]
-
Disruption of DNA Binding and Transcription: Consequently, the drug inhibits the DNA binding activity of STAT3 and suppresses its transcriptional function, leading to the downregulation of its downstream target genes.[6][7][12]
Notably, Niclosamide's inhibitory effect appears to be selective for STAT3, with no significant impact on the activation of other STAT family members like STAT1 and STAT5.[6] Furthermore, it does not appear to directly inhibit the upstream kinases JAK1, JAK2, or Src, suggesting a kinase-independent mechanism of action.[6][10]
The precise binding site of Niclosamide on the STAT3 protein has been a subject of investigation. While initial studies suggested it may not bind directly to the SH2 domain, which is crucial for dimerization, other molecular docking studies predicted interactions within this domain.[6][8] More recent crystallographic evidence has identified a novel binding site for Niclosamide that spans the coiled-coil, DNA-binding, and linker domains of STAT3, offering a new perspective on its direct inhibitory action.[1][13]
Quantitative Data on Niclosamide's STAT3 Inhibition
The efficacy of Niclosamide as a STAT3 inhibitor has been quantified across various cancer cell lines. The following tables summarize key inhibitory concentrations (IC50) and binding affinity data from published studies.
Table 1: IC50 Values of Niclosamide in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Reference |
| Du145 | Prostate Cancer | Cell Proliferation | 0.7 | [6] |
| Du145 | Prostate Cancer | Colony Formation | 0.1 | [6] |
| HeLa | Cervical Cancer | STAT3 Luciferase Activity | ~0.25 | [9] |
| A2780ip2 | Ovarian Cancer | Cell Proliferation | 0.41 - 1.86 | [14] |
| SKOV3ip1 | Ovarian Cancer | Cell Proliferation | 0.41 - 1.86 | [14] |
| A2780cp20 | Ovarian Cancer (Chemoresistant) | Cell Proliferation | 0.41 - 1.86 | [14] |
| SKOV3Trip2 | Ovarian Cancer (Chemoresistant) | Cell Proliferation | 0.41 - 1.86 | [14] |
| HepG2 | Hepatocellular Carcinoma | Cell Proliferation (48h) | 31.91 | [7] |
| QGY-7703 | Hepatocellular Carcinoma | Cell Proliferation (48h) | 10.24 | [7] |
| SMMC-7721 | Hepatocellular Carcinoma | Cell Proliferation (48h) | 13.46 | [7] |
| MDA-MB-231 | Breast Cancer | Cell Viability | ~1.5 | [15] |
Table 2: Binding and Direct Inhibition Data
| Assay Type | Target | Value (µM) | Notes | Reference |
| Fluorescence Polarization (FP) | STAT3-DNA Binding Disruption | IC50 = 219 ± 43.4 | Direct inhibition of DNA binding | [1][13] |
| Microscale Thermophoresis (MST) | STAT3 Binding Affinity | Kd = 281 ± 55 | Direct binding to STAT3 protein | [1][13] |
| In vitro Kinase Assay | JAK2 Inhibition | IC50 > 10 | Minimal effect on upstream kinase | [6] |
| In vitro Kinase Assay | Src Inhibition | IC50 > 10 | Minimal effect on upstream kinase | [6] |
Detailed Experimental Protocols
The following are synthesized protocols for key experiments used to characterize Niclosamide's activity against the STAT3 pathway.
3.1. Western Blot for Phosphorylated STAT3 (p-STAT3)
-
Objective: To quantify the levels of activated STAT3 (phosphorylated at Tyr705) following Niclosamide treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., Du145, HCT116) in 6-well plates.[15] Once adhered, treat cells with varying concentrations of Niclosamide (e.g., 0.5, 1, 2.5, 5, 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 12, 24 hours).[8]
-
Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[14][15]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.[14][15]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.[15]
-
Immunoblotting: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for p-STAT3 (Tyr705).
-
Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15]
-
Normalization: Strip the membrane and re-probe with a primary antibody against total STAT3 and a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.[8][15]
-
3.2. STAT3 Luciferase Reporter Assay
-
Objective: To measure the effect of Niclosamide on the transcriptional activity of STAT3.
-
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HeLa) with a STAT3-responsive luciferase reporter plasmid (containing STAT3 binding sites upstream of a luciferase gene) and a Renilla luciferase plasmid (as an internal control for normalization).[6]
-
Treatment: Following transfection, treat the cells with various concentrations of Niclosamide for a specified period (e.g., 24 hours).[6]
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Analysis: Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized ratio indicates inhibition of STAT3 transcriptional function.[6]
-
3.3. Immunofluorescence for STAT3 Nuclear Translocation
-
Objective: To visually assess whether Niclosamide inhibits the movement of STAT3 from the cytoplasm to the nucleus upon stimulation.
-
Methodology:
-
Cell Culture and Starvation: Grow cells (e.g., Du145) on coverslips. Serum-starve the cells to reduce basal STAT3 activation.[6]
-
Treatment and Stimulation: Treat the serum-starved cells with Niclosamide (e.g., 1.0 µM) for a short period (e.g., 2 hours). Subsequently, stimulate the cells with a growth factor like EGF (e.g., 100 ng/mL) for 15 minutes to induce STAT3 translocation.[6]
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against STAT3, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594, red). Counterstain the nuclei with DAPI (blue).
-
Imaging: Visualize the subcellular localization of STAT3 using a confocal laser scanning microscope. In untreated, stimulated cells, STAT3 will appear concentrated in the nucleus. In Niclosamide-treated cells, STAT3 should remain predominantly in the cytoplasm.[6]
-
Downstream Consequences of STAT3 Inhibition
The inhibition of STAT3's transcriptional activity by Niclosamide has profound anti-cancer effects, driven by the downregulation of key survival and proliferation genes.
-
Induction of Apoptosis: Niclosamide treatment leads to a significant decrease in the protein levels of anti-apoptotic genes such as Bcl-xL, Mcl-1, and Survivin.[6][7] This shifts the cellular balance towards apoptosis, leading to programmed cell death in cancer cells with constitutively active STAT3.
-
Cell Cycle Arrest: The drug also downregulates cell cycle regulators like Cyclin D1 and c-Myc.[6] This action results in the arrest of cancer cells in the G0/G1 phase of the cell cycle, thereby halting their proliferation.[6]
Synergistic Potential and Clinical Outlook
A significant finding is Niclosamide's ability to synergize with other targeted therapies. For instance, inhibition of the Epidermal Growth Factor Receptor (EGFR) with drugs like erlotinib can sometimes lead to acquired resistance through the activation of STAT3.[16] Studies have shown that combining Niclosamide with erlotinib not only blocks this resistance mechanism but also synergistically represses cancer growth in head and neck, as well as colon cancer models.[8][16] This suggests a powerful therapeutic strategy for overcoming drug resistance.
While Niclosamide's low oral bioavailability has been a historical challenge for its repurposing as a systemic anti-cancer agent, ongoing research into new formulations and derivatives aims to overcome this limitation.[14][17] Clinical trials are underway to assess the safety and efficacy of Niclosamide-based drugs, particularly in combination with other therapies for cancers like hormone-resistant prostate cancer.[18]
Conclusion
Niclosamide has been robustly identified as a potent, multi-modal inhibitor of the STAT3 signaling pathway. It effectively suppresses STAT3 phosphorylation, nuclear translocation, and transcriptional activity, leading to the downregulation of critical downstream targets. This action culminates in potent anti-proliferative and pro-apoptotic effects in cancer cells characterized by STAT3 hyperactivation. Its ability to overcome therapy resistance and the ongoing development of improved formulations position Niclosamide as a highly promising candidate for repurposing in the oncology drug development pipeline. Further preclinical and clinical investigation is warranted to fully realize its therapeutic potential as a STAT3-targeted agent.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jebms.org [jebms.org]
- 4. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 8. Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 12. Repurposing of niclosamide as a STAT3 inhibitor to enhance the anticancer effect of chemotherapeutic drugs in treating colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Inhibition of STAT3 by Niclosamide Synergizes with Erlotinib against Head and Neck Cancer | PLOS One [journals.plos.org]
- 17. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 18. First Clinical Trial of Niclosamide-Based Metabolic Anticancer Drug Targets Hormone-Resistant Prostate Cancer [synapse.patsnap.com]
The Impact of Niclosamide on Wnt/β-catenin Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt/β-catenin signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis, is frequently dysregulated in various cancers. This hyperactivation often leads to uncontrolled cell proliferation and tumor progression. Niclosamide, an FDA-approved anthelmintic drug, has emerged as a potent inhibitor of this pathway, demonstrating significant anti-cancer effects in preclinical studies. This technical guide provides an in-depth exploration of the molecular mechanisms by which Niclosamide modulates Wnt/β-catenin signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
Introduction to Wnt/β-catenin Signaling
The canonical Wnt/β-catenin signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (Fzd) family receptor and its co-receptor, the low-density lipoprotein receptor-related protein 6 (LRP6).[1][2] This interaction leads to the recruitment of the scaffold protein Dishevelled (Dvl), which in turn inhibits the "destruction complex" comprised of Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β).[3] In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[3] Upon pathway activation, the destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus.[1] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to drive the expression of target genes involved in cell proliferation, survival, and differentiation, such as c-Myc and Cyclin D1.[4][5]
Niclosamide's Mechanism of Action on the Wnt/β-catenin Pathway
Niclosamide exerts its inhibitory effects on the Wnt/β-catenin pathway through a multi-pronged approach, targeting several key components of the signaling cascade.
Induction of Receptor Internalization and Degradation
A primary mechanism of Niclosamide is the induction of endocytosis of the Frizzled1 (Fzd1) receptor.[4][6][7][8][9] This process removes the receptor from the cell surface, thereby preventing the initiation of the signaling cascade. Furthermore, Niclosamide has been shown to suppress the expression and phosphorylation of the Wnt co-receptor LRP6.[10][11][12] Studies have demonstrated that Niclosamide enhances the degradation of LRP6, significantly shortening its half-life.[10][11][13] This dual action on both the receptor and co-receptor effectively blunts the cell's ability to respond to Wnt ligands.
Downregulation of Key Signaling Intermediates
Downstream of the receptor complex, Niclosamide leads to a reduction in the levels of the scaffold protein Dishevelled-2 (Dvl2).[1][4][6][8][9] This disruption of a critical signaling hub further dampens the transduction of the Wnt signal. Consequently, the stabilization of β-catenin is inhibited, leading to decreased cytosolic and nuclear levels of this key effector protein.[1][4][10][14]
Role of Autophagy
Emerging evidence suggests that the inhibitory effects of Niclosamide on Wnt signaling are mediated, at least in part, by the induction of autophagy.[3] Niclosamide promotes the co-localization of Fzd1 and β-catenin with the autophagosome marker LC3.[3] Inhibition of autophagy has been shown to attenuate Niclosamide's ability to degrade Fzd1 and suppress Wnt signaling.[3]
Quantitative Data on Niclosamide's Efficacy
The following tables summarize the quantitative effects of Niclosamide on Wnt/β-catenin signaling and cancer cell viability from various studies.
Table 1: Inhibition of Wnt/β-catenin Signaling Activity (TOPflash Reporter Assay)
| Cell Line | Niclosamide Concentration (µM) | Inhibition of TOPflash Activity | Reference |
| HCT116 | 1, 5, 10 | Dose-dependent decrease | [1][4] |
| CaCO2 | 1, 5, 10 | Dose-dependent decrease | [1][4] |
| HEK293 (LRP6 transfected) | 0.6, 1.2 | Significant decrease | [10][15] |
| A2780ip2 (Ovarian Cancer) | 1 | Statistically significant suppression | [5] |
| SKOV3ip1 (Ovarian Cancer) | 1 | Statistically significant suppression | [5] |
| MG-63 (Osteosarcoma) | 25 | Near complete inhibition | [14] |
| HOS-143B (Osteosarcoma) | 25 | Near complete inhibition | [14] |
| 2LMP (Basal-like Breast Cancer) | 0.25 | Significant inhibition | [16] |
| SUM159 (Basal-like Breast Cancer) | 0.25 | Significant inhibition | [16] |
Table 2: Anti-proliferative Effects of Niclosamide
| Cell Line | IC50 (µM) | Reference |
| HCT116 (Colorectal Cancer) | < 2 | [4] |
| CaCO2 (Colorectal Cancer) | < 10 | [4] |
| HT29 (Colorectal Cancer) | > 10 | [4] |
| PC-3 (Prostate Cancer) | < 1 | [11] |
| DU145 (Prostate Cancer) | < 1 | [11] |
| MDA-MB-231 (Breast Cancer) | < 1 | [11] |
| T-47D (Breast Cancer) | < 1 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the impact of Niclosamide on Wnt/β-catenin signaling.
TOPflash/FOPflash Reporter Assay
This assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway.
-
Cell Seeding and Transfection: Cancer cells (e.g., HCT116, CaCO2) are seeded in 96-well or 24-well plates.[4][15] After overnight incubation, cells are co-transfected with a TOPflash or FOPflash plasmid and a Renilla luciferase plasmid (pRL-TK) as an internal control.[1][4] The TOPflash plasmid contains multiple TCF/LEF binding sites driving the expression of firefly luciferase, while the FOPflash plasmid contains mutated binding sites and serves as a negative control.
-
Treatment: 24 hours post-transfection, cells are treated with various concentrations of Niclosamide or vehicle (DMSO) for a specified period (e.g., 24 hours).[1][4]
-
Luciferase Activity Measurement: Cells are lysed, and the activities of both firefly and Renilla luciferase are measured using a luminometer and a dual-luciferase reporter assay system.[17] The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number.[4][15]
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins involved in the Wnt/β-catenin pathway.
-
Cell Lysis: Cells are treated with Niclosamide for the desired time and concentration. For analysis of cytosolic proteins, cells are lysed with a hypotonic lysis buffer, and the cytosolic fraction is isolated by centrifugation.[1][4] For total protein analysis, whole-cell lysates are prepared.
-
Protein Quantification and Separation: Protein concentration in the lysates is determined using a standard protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., β-catenin, Dvl2, LRP6, p-LRP6, β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control to ensure equal protein loading.[4]
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the effect of Niclosamide on cell viability and proliferation.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and allowed to attach overnight.[3] They are then treated with a range of Niclosamide concentrations for a specified duration (e.g., 72 hours).[3][18]
-
MTT Incubation: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[17] The absorbance of the solution is measured at a specific wavelength (e.g., 562 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizing the Impact of Niclosamide
The following diagrams illustrate the Wnt/β-catenin signaling pathway and the inhibitory actions of Niclosamide.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Niclosamide-conjugated polypeptide nanoparticles inhibit Wnt signaling and colon cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niclosamide-induced Wnt signaling inhibition in colorectal cancer is mediated by autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-helminth compound niclosamide downregulates Wnt Signaling and elicits antitumor responses in tumors with activating APC mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-helminthic niclosamide inhibits Wnt/Frizzled1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anti-Helminthic Niclosamide Inhibits Wnt/Frizzled1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. (Open Access) The Anti-Helminthic Niclosamide Inhibits Wnt/Frizzled1 Signaling (2009) | Minyong Chen | 215 Citations [scispace.com]
- 10. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 11. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Wnt/β-catenin pathway by niclosamide: a therapeutic target for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Drug Repurposing of the Anthelmintic Niclosamide to Treat Multidrug-Resistant Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies of Niclosamide in Viral Infection Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niclosamide, an FDA-approved anthelmintic drug, has demonstrated a broad-spectrum antiviral activity against a range of viruses in preclinical studies.[1][2][3] Its multifaceted mechanism of action, which often involves targeting host cell pathways rather than viral components, makes it a compelling candidate for drug repurposing efforts, particularly in the context of emerging and drug-resistant viral infections. This technical guide provides a comprehensive overview of the preliminary in vitro studies of niclosamide's efficacy against several viral pathogens, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.
Data Presentation: In Vitro Antiviral Efficacy of Niclosamide
The following tables summarize the reported in vitro efficacy of niclosamide against various viral families. The half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) are key parameters indicating the drug's potency in inhibiting viral replication.
| Virus Family | Virus | Cell Line | EC₅₀ (µM) | IC₅₀ (µM) | Citation(s) |
| Coronaviridae | SARS-CoV | Vero E6 | <0.1 | - | [2] |
| MERS-CoV | Vero B4 | - | - | [2] | |
| SARS-CoV-2 | Vero E6 | - | - | [4] | |
| Flaviviridae | Zika Virus (ZIKV) | SNB-19 | - | 1.72 | [5] |
| A549 | - | 12.3 ± 0.6 | [5] | ||
| Dengue Virus (DENV-2) | A549, BHK-21 | ~10 | - | [6] | |
| Hepatitis C Virus (HCV) | - | 0.16 | - | [2] | |
| Togaviridae | Chikungunya Virus (CHIKV) | BHK-21 | 0.85 - 0.95 | - | [7] |
| Filoviridae | Ebola Virus (EBOV) | - | 1.5 | - | [2] |
| Adenoviridae | Human Adenovirus (HAdV) | - | 0.6 | - | [2] |
Note: A 1000-fold reduction in MERS-CoV replication was observed at a 10 µM concentration.[2]
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the preliminary studies of niclosamide's antiviral activity.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a foundational method for screening antiviral compounds by measuring their ability to protect cells from virus-induced damage and death.
a. Cell Seeding:
-
Susceptible host cells (e.g., Vero E6 for Coronaviruses, A549 for various respiratory viruses) are seeded in 96-well plates at a density that ensures a confluent monolayer on the day of infection.[8]
-
Plates are incubated at 37°C in a 5% CO₂ environment.[8]
b. Compound Preparation and Addition:
-
A stock solution of niclosamide is prepared in a suitable solvent, such as DMSO.
-
Serial dilutions of niclosamide are prepared in the cell culture medium.
-
The culture medium is aspirated from the cell monolayers, and the different concentrations of niclosamide-containing medium are added to the wells. Control wells receive medium with the vehicle (DMSO) and medium without any additives.[9]
c. Viral Infection:
-
A pre-titered virus stock is diluted in culture medium to a desired multiplicity of infection (MOI).
-
The niclosamide-containing medium is removed, and the cells are inoculated with the virus.
-
After an adsorption period (typically 1-2 hours), the inoculum is removed, and fresh medium containing the respective concentrations of niclosamide is added back to the wells.[10]
d. Incubation and Observation:
-
The plates are incubated for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).[8]
-
CPE is monitored daily using an inverted microscope.
e. Quantification of Cell Viability:
-
Cell viability is assessed using a colorimetric or luminescent assay, such as the Neutral Red uptake assay or CellTiter-Glo®.[9][10]
-
For the Neutral Red assay, the medium is replaced with a solution containing Neutral Red dye. After incubation, the cells are washed, and the incorporated dye is solubilized. The absorbance is then read on a spectrophotometer.[9]
-
The 50% effective concentration (EC₅₀) is calculated by determining the concentration of niclosamide that results in a 50% reduction in CPE compared to the virus control.
Plaque Reduction Assay
This assay quantifies the reduction in infectious virus particles produced in the presence of an antiviral compound.
a. Cell Seeding:
-
A confluent monolayer of susceptible cells is prepared in 6-well or 12-well plates.[11]
b. Compound Treatment and Viral Infection:
-
Cells are pre-treated with various concentrations of niclosamide for a defined period.
-
The drug-containing medium is removed, and the cells are infected with a known number of plaque-forming units (PFU) of the virus.
-
After an adsorption period, the viral inoculum is removed.[11]
c. Overlay Application:
-
A semi-solid overlay medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of niclosamide is added to each well. This overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of localized plaques.[11]
d. Incubation and Plaque Visualization:
-
The plates are incubated until distinct plaques are visible in the virus control wells.
-
The cell monolayer is then fixed (e.g., with 4% formaldehyde) and stained with a dye such as crystal violet to visualize the plaques.[11]
e. Plaque Counting and Data Analysis:
-
The number of plaques in each well is counted.
-
The percentage of plaque reduction is calculated for each niclosamide concentration relative to the virus control.
-
The EC₅₀ is determined as the concentration of niclosamide that reduces the number of plaques by 50%.
Mandatory Visualizations
Signaling Pathways
Caption: Niclosamide's inhibition of SKP2 in Coronavirus infection.
Caption: Niclosamide's dual mechanism against Flaviviruses.
Experimental Workflows
Caption: Workflow for a Cytopathic Effect (CPE) Inhibition Assay.
Caption: Workflow for a Plaque Reduction Assay.
Conclusion
The preliminary in vitro data strongly suggest that niclosamide possesses potent antiviral properties against a diverse range of viruses. Its ability to modulate host cellular pathways, such as autophagy and endosomal acidification, presents a promising strategy for developing broad-spectrum antiviral therapeutics. However, it is crucial to acknowledge that these are preliminary findings. Further research, including in vivo studies in relevant animal models and well-designed clinical trials, is necessary to ascertain the therapeutic potential of niclosamide in treating viral infections in humans. Issues such as bioavailability and potential toxicity at effective antiviral concentrations also need to be thoroughly addressed in future drug development efforts.[12] This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the antiviral applications of niclosamide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Development of Small-Molecule Inhibitors Against Zika Virus Infection [frontiersin.org]
- 6. The antiparasitic drug niclosamide inhibits dengue virus infection by interfering with endosomal acidification independent of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral activities of niclosamide and nitazoxanide against chikungunya virus entry and transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pblassaysci.com [pblassaysci.com]
- 9. protocols.io [protocols.io]
- 10. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.upenn.edu [med.upenn.edu]
Niclosamide: A Comprehensive Technical Guide to Solubility and Stability in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of niclosamide in various solvents, a critical aspect for its research, development, and formulation. Niclosamide, an anthelmintic drug, is gaining renewed interest for a variety of therapeutic applications, making a thorough understanding of its physicochemical properties essential.
Niclosamide Solubility
The solubility of niclosamide is a key determinant of its bioavailability and formulation design. Its solubility varies significantly with the solvent and the pH of aqueous solutions.
Solubility in Organic Solvents
Niclosamide exhibits good solubility in several organic solvents commonly used in pharmaceutical sciences. The table below summarizes the quantitative solubility data for niclosamide in various organic solvents.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Mole Fraction (x 10⁻⁴) |
| Dimethyl Sulfoxide (DMSO) | 25 | ~30 | 1.52 (at 50°C) |
| Dimethylformamide (DMF) | 25 | ~30 | - |
| Ethanol | 25 | ~0.25 | 1.66 (at 50°C) |
| Methanol | 50 | - | 0.778 |
| 2-Propanol | 50 | - | 2.42 |
| 1-Butanol | 50 | - | 3.047 |
| Polyethylene Glycol 200 (PEG200) | 50 | - | 5.272 |
| Polyethylene Glycol 400 (PEG400) | 50 | - | 11.03 |
Note: Mole fraction data is presented at 50°C (323.15 K) for comparative purposes as reported in a key study. Solubility in mg/mL is approximated from various sources.
Solubility in Aqueous Solutions
The aqueous solubility of niclosamide is notably low and highly dependent on the pH of the solution. As a weak acid, its solubility increases significantly with an increase in pH.
| pH | Temperature (°C) | Solubility (µM) | Solubility (µg/mL) |
| 3.66 | 20 | 2.53 | ~0.83 |
| 7.63 | 37 | 32.0 | ~10.5 |
| 8.26 | 37 | 68.0 | ~22.2 |
| 8.57 | 37 | 124.5 | ~40.7 |
| 9.2 | 20 | 300 | ~98.1 |
| 9.63 | 20 | 703 | ~230.0 |
Niclosamide Stability
The stability of niclosamide is influenced by several factors, primarily pH and exposure to light. Understanding these degradation pathways is crucial for ensuring the efficacy and safety of its formulations.
pH Stability
Niclosamide is relatively stable in acidic to neutral conditions but undergoes rapid degradation in alkaline environments.[1]
-
Acidic to Neutral pH (below 4): Generally stable.[1]
-
Alkaline pH (above 4): Susceptible to hydrolysis, with the degradation rate increasing as the pH rises.[1] The primary degradation mechanism is the hydrolytic cleavage of the amide bond.[2]
Photostability
Niclosamide is a photosensitive compound and can degrade upon exposure to light.[2] Photodegradation can lead to the cleavage of both aromatic rings, forming smaller aliphatic acids and carbon dioxide.[3]
Thermal Stability
Studies have shown that niclosamide is relatively stable to heat, although elevated temperatures can accelerate degradation, especially in alkaline solutions.
Experimental Protocols
This section outlines the general methodologies for determining the solubility and stability of niclosamide.
Solubility Determination: Shake-Flask Method
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[4][5]
Methodology:
-
Preparation: An excess amount of niclosamide powder is added to a known volume of the solvent in a sealed container (e.g., a glass vial).
-
Equilibration: The mixture is agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE).
-
Quantification: The concentration of niclosamide in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
UV-Vis Analysis: The absorbance of the diluted supernatant is measured at the wavelength of maximum absorbance for niclosamide (around 331 nm) and the concentration is calculated using a pre-established calibration curve.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is used to separate and quantify the intact drug from its degradation products, allowing for an accurate assessment of stability.[6][7]
Methodology:
-
Stress Conditions: Niclosamide solutions are subjected to various stress conditions, including:
-
Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Alkaline Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at room temperature or elevated temperature.[1]
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).
-
Photodegradation: Exposure to UV or fluorescent light.
-
Thermal Degradation: Heating the solid drug or a solution at a high temperature.
-
-
Sample Preparation: At specified time points, aliquots are withdrawn, neutralized if necessary, and diluted to an appropriate concentration with the mobile phase.
-
Chromatographic Analysis: The samples are injected into an HPLC system. A typical system might consist of:
-
Data Analysis: The peak areas of niclosamide and any degradation products are recorded. The percentage of remaining intact drug is calculated to determine the stability profile.
Visualizations
The following diagrams illustrate the experimental workflow for solubility and stability testing, as well as the degradation pathways of niclosamide.
Caption: Experimental workflows for solubility and stability testing.
Caption: Niclosamide degradation pathways.
References
- 1. Stability study of niclosamide using spectroscopy and chromatography. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Aqueous photolysis of niclosamide | U.S. Geological Survey [usgs.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Protocol for Preparing Niclosamide Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Niclosamide is an FDA-approved anthelmintic drug that has gained significant attention for its potential as a therapeutic agent in various diseases, including cancer, viral infections, and metabolic disorders.[1][2] Its mechanism of action is multifaceted, involving the inhibition of several key signaling pathways crucial for cell proliferation, survival, and metastasis.[1][3] Notably, niclosamide is recognized as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4][5] It also modulates other critical pathways such as Wnt/β-catenin, mTORC1, NF-κB, and Notch.[1][2][3]
Proper preparation and storage of niclosamide stock solutions are critical for ensuring experimental reproducibility and obtaining reliable data in cell-based assays. This document provides a detailed protocol for the preparation of niclosamide stock solutions for use in cell culture applications.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of niclosamide relevant to its use in cell culture.
| Property | Value | Source(s) |
| Molecular Weight | 327.1 g/mol | [4] |
| Solubility | ||
| DMSO | 14 mg/mL | [4] |
| Ethanol | 6 mg/mL | [4] |
| Water | Insoluble | [6] |
| Recommended Solvent | DMSO | [4][7] |
| Storage (Lyophilized) | Room temperature, desiccated. Stable for 24 months. | [4] |
| Storage (In Solution) | -20°C. Use within 3 months. Aliquot to avoid freeze/thaw cycles. | [4] |
Experimental Protocol: Preparation of Niclosamide Stock Solution
This protocol details the steps for preparing a 15 mM stock solution of niclosamide in DMSO.
3.1. Materials
-
Niclosamide powder (CAS: 50-65-7)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
3.2. Safety Precautions
-
Handle niclosamide powder in a chemical fume hood or a designated area to avoid inhalation.
-
Wear appropriate PPE, including a lab coat, gloves, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for niclosamide before handling.[8][9][10]
3.3. Procedure
Step 1: Equilibrate Reagents
-
Allow the lyophilized niclosamide powder and DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
Step 2: Weigh Niclosamide Powder
-
Carefully weigh 5 mg of niclosamide powder. For accuracy, this should be done on an analytical balance.
Step 3: Dissolve in DMSO
-
To prepare a 15 mM stock solution, add 1.02 mL of sterile DMSO to the 5 mg of niclosamide powder.[4]
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, yellowish solution should be formed. Visually inspect the solution to ensure no solid particles remain.
Step 4: Aliquot for Storage
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[4]
Step 5: Storage
-
Store the aliquoted stock solution at -20°C.[4] The solution is stable for up to 3 months when stored correctly.[4] Label the tubes clearly with the compound name, concentration, date, and initials.
3.4. Preparation of Working Solutions
-
To prepare a working solution for a cell culture experiment, thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution with sterile cell culture medium to the desired final concentration. For example, to make a 10 µM working solution in 1 mL of medium, add 0.67 µL of the 15 mM stock solution.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always prepare a vehicle control with the same final concentration of DMSO.
Application Workflow
The following diagram illustrates the general workflow from stock solution preparation to a typical cell-based assay.
Caption: Workflow for Niclosamide solution preparation and use.
Mechanism of Action: Key Signaling Pathways
Niclosamide exerts its biological effects by targeting multiple intracellular signaling pathways that are often dysregulated in cancer and other diseases. The diagram below provides a simplified overview of its primary targets.
Caption: Niclosamide inhibits multiple key signaling pathways.
Typical Working Concentrations
The optimal working concentration of niclosamide can vary significantly depending on the cell type and the specific biological question being investigated.[4]
-
STAT3 Inhibition: The IC50 for STAT3 inhibition is approximately 0.25 µM.[4]
-
Antiproliferative Effects: In various cancer cell lines, effective concentrations typically range from 0.1 µM to 5 µM.[11][12] For example, studies in T-cell acute lymphoblastic leukemia cells showed significant cytotoxicity in the 0.5 to 4 µM range.[11] In head and neck cancer cells, 1 µM niclosamide was sufficient to induce G1 cell cycle arrest.[12]
-
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
References
- 1. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niclosamide Powder | Cell Signaling Technology [cellsignal.com]
- 5. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 6. Niclosamide Datasheet [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. merck.com [merck.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.com [fishersci.com]
- 11. Niclosamide suppresses T-cell acute lymphoblastic leukemia growth through activation of apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Niclosamide Induces Cell Cycle Arrest in G1 Phase in Head and Neck Squamous Cell Carcinoma Through Let-7d/CDC34 Axis [frontiersin.org]
Determining the IC50 of Niclosamide in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niclosamide, an FDA-approved anthelmintic drug, has garnered significant interest for its potent anticancer properties. It has been shown to modulate multiple oncogenic signaling pathways, including Wnt/β-catenin, STAT3, mTOR, and NF-κB, leading to cell cycle arrest and apoptosis in various cancer types.[1][2][3][4] A critical step in evaluating the efficacy of Niclosamide in a preclinical setting is the determination of its half-maximal inhibitory concentration (IC50), which quantifies the drug's potency in inhibiting cancer cell proliferation. This document provides detailed protocols for determining the IC50 of Niclosamide in adherent cancer cell lines using common cell viability assays, presents a summary of reported IC50 values, and illustrates the key signaling pathways affected by the drug.
Data Presentation: Niclosamide IC50 Values in Various Cancer Cell Lines
The potency of Niclosamide varies across different cancer cell lines, reflecting the diverse genetic and molecular landscapes of tumors. The following table summarizes experimentally determined IC50 values for Niclosamide in several human cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Prostate Cancer | PC-3 | < 1 | [5] |
| Prostate Cancer | DU145 | < 1 | [5][6] |
| Breast Cancer | MDA-MB-231 | < 1 | [5][6] |
| Breast Cancer | T-47D | < 1 | [5][6] |
| Breast Cancer | SUM159 | 0.153 | [7] |
| Breast Cancer | MDA-MB-231 | 1.07 | [7] |
| Lung Cancer | A549 | 2.60 ± 0.21 | [8] |
| Lung Cancer (Cisplatin-Resistant) | A549/DDP | 1.15 ± 0.18 | [8] |
| Glioblastoma | Patient-Derived Primary Cells | 0.3 - 1.2 | [9] |
| Ductal Carcinoma | Du145 | 0.7 | [10] |
| Colon Cancer | HCT116 | ~4 (after 24h) | [11] |
Experimental Protocols
Two common and robust methods for determining cell viability and calculating the IC50 are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Niclosamide (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)[13]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[13]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Niclosamide Treatment:
-
Prepare a serial dilution of Niclosamide in complete culture medium from a stock solution. A common concentration range to test is 0.01 to 10 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Niclosamide. Include a vehicle control (medium with the same concentration of DMSO used for the highest Niclosamide concentration) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
IC50 Calculation:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each Niclosamide concentration relative to the vehicle control: % Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100
-
Plot the percent viability against the logarithm of the Niclosamide concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) in software like GraphPad Prism to determine the IC50 value.[8][14]
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, which is an indicator of metabolically active cells.[15] The luminescent signal is proportional to the amount of ATP and thus to the number of viable cells.[16]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Niclosamide (stock solution in DMSO)
-
Opaque-walled 96-well plates (to prevent luminescence signal crossover)
-
CellTiter-Glo® Reagent[17]
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay, using opaque-walled 96-well plates. A typical seeding density is 5,000 cells per well.[16]
-
-
Niclosamide Treatment:
-
Follow the same procedure as in the MTT assay.
-
-
Assay Protocol:
-
After the desired incubation period (e.g., 72 hours), remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[15][16][17]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[17]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent for 100 µL of medium).[15][16]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[15][16][17]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15][16][17]
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
IC50 Calculation:
-
Subtract the luminescence of the blank control (medium with reagent but no cells) from all other readings.
-
Calculate the percentage of cell viability for each Niclosamide concentration relative to the vehicle control: % Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100[16]
-
Plot the percent viability against the logarithm of the Niclosamide concentration and determine the IC50 using non-linear regression analysis.[16]
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of Niclosamide.
Key Signaling Pathways Inhibited by Niclosamide
Caption: Niclosamide inhibits multiple key oncogenic signaling pathways.
References
- 1. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 2. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multi-targeted therapy of cancer by niclosamide: a new application for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 6. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Niclosamide improves cancer immunotherapy by modulating RNA-binding protein HuR-mediated PD-L1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Niclosamide enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Niclosamide inhibits colon cancer progression through downregulation of the Notch pathway and upregulation of the tumor suppressor miR-200 family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. promega.com [promega.com]
- 16. benchchem.com [benchchem.com]
- 17. OUH - Protocols [ous-research.no]
Application Notes and Protocols for High-Throughput Screening Assays Using Niclosamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niclosamide, an FDA-approved anthelmintic drug, has emerged as a versatile molecule in drug repurposing efforts, demonstrating significant activity against a range of diseases, including cancer, viral infections, and metabolic disorders.[1][2][3] High-throughput screening (HTS) campaigns have been instrumental in identifying Niclosamide as a potent modulator of multiple critical cellular signaling pathways.[1] Its pleiotropic effects, targeting pathways such as STAT3, Wnt/β-catenin, mTORC1, and NF-κB, make it a valuable tool for drug discovery and a benchmark for screening new chemical entities.[1]
These application notes provide an overview of HTS assays where Niclosamide has been successfully identified or utilized as a control. Detailed protocols for key assays are provided to enable researchers to implement similar screens in their laboratories.
Mechanism of Action and Targeted Signaling Pathways
Niclosamide's broad spectrum of activity stems from its ability to interfere with multiple signaling cascades simultaneously. Key pathways modulated by Niclosamide include:
-
STAT3 Signaling: Niclosamide inhibits the phosphorylation of STAT3 at tyrosine 705, a critical step for its activation, dimerization, nuclear translocation, and subsequent transactivation of target genes involved in cell survival and proliferation.[4][5][6]
-
Wnt/β-catenin Signaling: It disrupts the Wnt/β-catenin pathway by promoting the degradation of Dishevelled-2 (Dvl2), leading to decreased stabilization of β-catenin and reduced transcription of Wnt target genes.[1]
-
Lysosome Trafficking and pH Regulation: Niclosamide can dissipate proton gradients across lysosomal membranes, leading to an increase in intralysosomal pH.[7][8] This disruption of lysosomal function can inhibit tumor cell invasion and motility.[7][9]
-
Other Pathways: Niclosamide has also been shown to inhibit NF-κB and Notch signaling pathways, further contributing to its anti-cancer effects.[1]
Quantitative Data from High-Throughput Screening Assays
The following tables summarize quantitative data from various HTS and related studies identifying Niclosamide as a potent inhibitor.
Table 1: Inhibition of STAT3 Signaling by Niclosamide
| Cell Line | Assay Type | Parameter | Value | Reference |
| HeLa | STAT3-luciferase reporter | IC50 | 0.25 µM | [4] |
| Du145 | STAT3 phosphorylation (pSTAT3 Y705) | IC50 | ~0.5 µM | [4] |
| Various HCC cell lines | STAT3 phosphorylation (pSTAT3 Y705) | Inhibition | Dose-dependent | [6] |
Table 2: Inhibition of Cancer Stem-Like Cells and Spheroid Formation by Niclosamide
| Cell Line | Assay Type | Parameter | Value | Reference |
| MCF7 | Spheroid formation | IC50 | ~1 µM | [10] |
| MCF7 | Side Population (SP) reduction | Effective Conc. | 3 µM | [11] |
| MDA-MB-231 | Side Population (SP) reduction | Effective Conc. | 3 µM | [11] |
Table 3: Inhibition of Lysosome Trafficking by Niclosamide
| Cell Line | Assay Type | Parameter | Value | Reference |
| DU145 | Lysosome redistribution (acidic pH-induced) | Effective Conc. | 625 nM | [9] |
| DU145 | Lysosome redistribution (HGF and EGF-induced) | Effective Conc. | 312 nM | [9] |
Table 4: Antiviral Activity of Niclosamide
| Virus | Assay Type | Parameter | Value | Reference |
| Zika Virus (ZIKV) | Intracellular RNA level | IC50 | 0.37 µM | [2] |
| Human Adenovirus (HAdV) | Plaque assay | EC50 | 0.6 µM | [2] |
| Hepatitis C Virus (HCV) | HCV replication | EC50 | 0.16 µM | [2] |
| Chikungunya Virus (CHIKV) | Anti-CHIKV activity | EC50 | Low micromolar | [2] |
Experimental Protocols
STAT3 Inhibition Assay (Luciferase Reporter)
This assay is designed to screen for compounds that inhibit the transcriptional activity of STAT3.
Materials:
-
HeLa cells (or other suitable cell line)
-
STAT3-responsive luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
96-well or 384-well white, clear-bottom plates
-
Niclosamide (as a positive control) and test compounds
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HeLa cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the STAT3-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of Niclosamide or test compounds. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 values for active compounds.[4]
High-Content Imaging Assay for Lysosome Trafficking
This assay quantifies the inhibition of lysosome redistribution from the perinuclear region to the cell periphery.
Materials:
-
DU145 prostate cancer cells (or other suitable cell line)
-
96- or 384-well imaging plates (e.g., black-wall, clear-bottom)
-
Hepatocyte Growth Factor (HGF) or Epidermal Growth Factor (EGF) as a stimulant
-
Niclosamide (as a positive control) and test compounds
-
Primary antibody against LAMP-1 (lysosomal marker)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
High-content imaging system (e.g., Cellomics ArrayScan)
Protocol:
-
Cell Seeding: Seed DU145 cells in imaging plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with test compounds or Niclosamide for 16 hours.[8]
-
Stimulation: Add HGF (33 ng/mL) or EGF (100 ng/mL) to induce lysosome trafficking and incubate for the desired time.[8]
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA. Incubate with primary anti-LAMP-1 antibody, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to define the nuclear and a perinuclear "ring" region. Quantify the number of LAMP-1 positive puncta within the ring region. Inhibition of trafficking is observed as an increase in juxtanuclear lysosome aggregation and a decrease in the number of lysosomes within the peripheral ring.[7][8] Calculate the normalized percent of inhibition (NPI) and Z' factor to assess assay quality.[7]
Spheroid Formation Assay for Cancer Stem-Like Cells
This assay is used to screen for compounds that inhibit the self-renewal capacity of cancer stem-like cells.
Materials:
-
MCF7 breast cancer cells (or other cell line capable of forming spheroids)
-
Ultra-low attachment 96-well plates
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Niclosamide (as a positive control) and test compounds
-
Imaging system or microscope with a camera
Protocol:
-
Cell Seeding: Dissociate MCF7 cells into a single-cell suspension and seed them in ultra-low attachment 96-well plates at a low density (e.g., 500-1000 cells/well) in sphere-forming medium.
-
Compound Treatment: Immediately add test compounds or Niclosamide at various concentrations. Include a DMSO vehicle control.
-
Spheroid Formation: Incubate the plates for 3-5 days to allow for spheroid formation.
-
Imaging and Analysis: Capture images of the spheroids in each well. Use image analysis software to quantify the number and area of the spheroids.
-
Data Analysis: Calculate the percentage of inhibition of spheroid formation compared to the DMSO control and determine the IC50 values for active compounds.[10][11]
Visualizations
Caption: Niclosamide's inhibitory effects on STAT3 and Wnt/β-catenin signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Repurposing: Research Progress of Niclosamide and Its Derivatives on Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Novel High Content Imaging-Based Screen Identifies the Anti-Helminthic Niclosamide as an Inhibitor of Lysosome Anterograde Trafficking and Prostate Cancer Cell Invasion | PLOS One [journals.plos.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Drug Screening Identifies Niclosamide as an Inhibitor of Breast Cancer Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: Western Blot Analysis of Protein Expression After Niclosamide Treatment
Introduction
Niclosamide, an FDA-approved anthelmintic drug, has been repurposed as a potential anti-cancer agent due to its ability to modulate multiple signaling pathways crucial for tumor growth and survival. [1][2][3]Western blot analysis is an indispensable immunodetection technique used to quantify changes in protein expression levels within a cell or tissue lysate. This application note provides a detailed protocol for researchers to analyze the effects of Niclosamide treatment on target protein expression and signaling pathway activation. Niclosamide has been shown to inhibit several key oncogenic pathways, including STAT3, Wnt/β-catenin, mTOR, and NF-κB, making Western blotting a critical tool to elucidate its mechanism of action. [1][2][4][5]
Key Signaling Pathways Modulated by Niclosamide
Niclosamide exerts its anti-neoplastic effects by targeting multiple signaling cascades. Understanding these pathways is crucial for selecting appropriate protein targets for Western blot analysis.
-
STAT3 Pathway: Niclosamide is a potent inhibitor of the STAT3 signaling pathway. [4]It has been shown to dose-dependently inhibit the phosphorylation of STAT3 at Tyrosine 705 (p-STAT3 Tyr705) without affecting the total STAT3 protein levels. [4][6][7]This inhibition prevents STAT3 dimerization, nuclear translocation, and transcriptional activity, leading to the downregulation of its target genes involved in cell survival and proliferation, such as c-Myc, Cyclin D1, and Bcl-xL. [4]* Wnt/β-catenin Pathway: Niclosamide inhibits the Wnt/β-catenin pathway by downregulating the expression of the Wnt co-receptor LRP6 and promoting the degradation of β-catenin. [5][8][9]This leads to a reduction in the expression of Wnt target genes like Cyclin D1 and survivin. [5][10]* mTOR Pathway: The mTOR signaling pathway, a central regulator of cell growth and metabolism, is also targeted by Niclosamide. [5]Treatment with Niclosamide can lead to decreased expression and phosphorylation of mTOR effectors such as 4E-BP1 and p70S6K. [5][11]* Apoptosis Pathways: By inhibiting pro-survival pathways, Niclosamide induces apoptosis. This is often evidenced by an increase in the expression of cleaved (active) caspase-3 and a decrease in anti-apoptotic proteins like Bcl-2, Mcl-1, and Survivin. [9][12][13]
Data Presentation: Effects of Niclosamide on Protein Expression
The following tables summarize quantitative and qualitative data from various studies on the effect of Niclosamide on key protein targets as determined by Western blot analysis.
Table 1: Effect of Niclosamide on STAT3 Signaling Pathway Proteins
| Cell Line | Niclosamide Conc. | Treatment Duration | Target Protein | Observed Effect | Reference |
| DU145 (Prostate) | 0.5 - 4.0 µM | 24 h | p-STAT3 (Tyr705) | Dose-dependent decrease | [4] |
| DU145 (Prostate) | 2.0 µM | 24 h | Total STAT3 | No change | [4] |
| DU145 (Prostate) | 0.5 - 4.0 µM | 24 h | Cyclin D1, c-Myc, Bcl-xL | Dose-dependent decrease | [4] |
| HCT116 (Colon) | 5 µM | 0 - 12 h | p-STAT3 (Tyr705) | Time-dependent decrease | [6] |
| SW620 (Colon) | 5 µM | 0 - 12 h | p-STAT3 (Tyr705) | Time-dependent decrease | [6] |
| 4T1 (Breast) | 1.25 - 10 µM | 24 h | p-STAT3 (Tyr705) | Dose-dependent decrease | [12] |
| HepG2 (Liver) | 1.25 - 5 µM | 24 h | p-STAT3 (Y705) | Dose-dependent decrease | [7] |
Table 2: Effect of Niclosamide on Wnt/β-catenin Pathway Proteins
| Cell Line | Niclosamide Conc. | Treatment Duration | Target Protein | Observed Effect | Reference |
| A2780ip2 (Ovarian) | 0.5 - 2.0 µM | 24 h | p-LRP6, Total LRP6 | Dose-dependent decrease | [5] |
| HCT116 (Colon) | 1 - 10 µmol/L | 18 h | Dvl2, β-catenin | Dose-dependent decrease | [14] |
| PANC-1 (Pancreatic) | 5 - 20 μM | 24 h | Wnt1, β-catenin | Dose-dependent decrease | [9] |
| PANC-1 (Pancreatic) | 5 - 20 μM | 24 h | p-β-catenin | Dose-dependent increase | [9] |
| HGC-27 (Gastric) | 0.5 - 2.0 µM | 24 h | p-GSK-3β, β-catenin | Dose-dependent decrease | [15] |
Table 3: Effect of Niclosamide on Apoptosis-Related Proteins
| Cell Line | Niclosamide Conc. | Treatment Duration | Target Protein | Observed Effect | Reference |
| 4T1 (Breast) | 1.25 - 10 µM | 24 h | Cleaved Caspase-3 | Dose-dependent increase | [12] |
| 4T1 (Breast) | 1.25 - 10 µM | 24 h | Bcl-2, Mcl-1, Survivin | Dose-dependent decrease | [12] |
| PANC-1 (Pancreatic) | 5 - 20 μM | 24 h | Cleaved Caspase-3, Bax | Dose-dependent increase | [9] |
| PANC-1 (Pancreatic) | 5 - 20 μM | 24 h | Bcl-2 | Dose-dependent decrease | [9] |
| Jurkat (T-ALL) | 1.0 - 4.0 µM | 24 h | Cleaved Caspase-3 | Dose-dependent increase | [13] |
| Jurkat (T-ALL) | 1.0 - 4.0 µM | 24 h | Bcl-2 | Dose-dependent decrease | [13] |
Experimental Protocols and Visualizations
Experimental Workflow
The general workflow for analyzing protein expression changes after Niclosamide treatment involves several key steps, from cell culture to data analysis.
Caption: A general workflow for Western blot analysis following Niclosamide treatment.
Detailed Protocol: Western Blotting
This protocol provides a standard procedure for performing Western blot analysis to assess protein expression changes after Niclosamide treatment. [5][12][16][17][18] 1. Cell Culture and Niclosamide Treatment: a. Seed cells (e.g., DU145, HCT116, 4T1) in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency. b. Treat cells with various concentrations of Niclosamide (e.g., 0.5 µM to 10 µM) or vehicle control (DMSO) for the desired time period (e.g., 12, 24, or 48 hours).
2. Cell Lysis: a. After treatment, aspirate the media and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS). b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish. c. Scrape the adherent cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C. f. Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer: a. Normalize protein concentrations for all samples with lysis buffer and 2x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder. d. Run the gel until the dye front reaches the bottom. e. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.
6. Detection and Analysis: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol and apply it to the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to a loading control protein (e.g., β-actin or GAPDH) to account for loading differences.
Signaling Pathway Diagram: Niclosamide Inhibition of STAT3
The following diagram illustrates the inhibitory effect of Niclosamide on the STAT3 signaling pathway, a common target validated by Western blot analysis.
Caption: Niclosamide inhibits STAT3 signaling by blocking STAT3 phosphorylation.
References
- 1. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 9. The anthelmintic drug niclosamide induces GSK-β-mediated β-catenin degradation to potentiate gemcitabine activity, reduce immune evasion ability and suppress pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Wnt/β-catenin pathway by niclosamide: a therapeutic target for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. The Anthelmintic Drug Niclosamide Induces Apoptosis, Impairs Metastasis and Reduces Immunosuppressive Cells in Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Niclosamide suppresses T-cell acute lymphoblastic leukemia growth through activation of apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. origene.com [origene.com]
- 18. bio-rad.com [bio-rad.com]
Application Note: High-Throughput Screening for Anticancer Compounds Using a Cell Viability Assay with Niclosamide Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Niclosamide, an FDA-approved anthelmintic drug, has garnered significant interest in oncology research due to its potent anticancer properties.[1] It has been shown to inhibit cancer cell proliferation and induce apoptosis across a variety of malignancies.[2][3] The mechanism of action of Niclosamide is multifactorial, involving the modulation of several key signaling pathways crucial for cancer cell survival and growth, including the Wnt/β-catenin, STAT3, NF-κB, and mTOR pathways.[1][4] This application note provides a detailed protocol for assessing the cytotoxic effects of Niclosamide on cancer cells using a colorimetric cell viability assay, specifically the WST-1 assay. This assay offers a straightforward and reliable method for determining the number of viable cells in culture based on the cleavage of the tetrazolium salt WST-1 to formazan by mitochondrial dehydrogenases in metabolically active cells.[5][6]
Principle of the WST-1 Assay
The WST-1 assay is a quantitative colorimetric method to measure cell proliferation, viability, and cytotoxicity.[5] Metabolically active cells possess mitochondrial dehydrogenases that cleave the stable tetrazolium salt WST-1 into a soluble formazan dye.[7] The amount of formazan produced is directly proportional to the number of viable cells in the culture.[5] This conversion results in a color change that can be quantified by measuring the absorbance at a specific wavelength (typically 420-480 nm) using a microplate reader.[7]
Materials and Reagents
-
Cancer cell line of interest (e.g., HeLa, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Niclosamide (powder or stock solution)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
WST-1 Cell Proliferation Reagent
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom cell culture plates, sterile
-
Multichannel pipette and sterile tips
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 440 nm
Experimental Protocol
This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other plate formats.
1. Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
2. Niclosamide Treatment:
-
Prepare a stock solution of Niclosamide (e.g., 10 mM) in DMSO.
-
On the day of treatment, prepare serial dilutions of Niclosamide in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM).
-
Include a vehicle control (DMSO) at the same concentration as the highest Niclosamide concentration used.
-
Also, include a set of wells with untreated cells (medium only) as a negative control and wells with medium only (no cells) for background measurement.
-
Carefully remove the medium from the wells and add 100 µL of the prepared Niclosamide dilutions or control solutions to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
3. WST-1 Assay:
-
After the incubation period, add 10 µL of WST-1 reagent to each well.
-
Gently tap the plate to mix the contents.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the cell type and density and should be optimized for each experiment.[7]
-
After incubation, shake the plate for 1 minute on a shaker to ensure a homogenous distribution of the formazan dye.
-
Measure the absorbance at 440 nm using a microplate reader. A reference wavelength above 600 nm can be used to reduce background noise.
4. Data Analysis:
-
Subtract the average absorbance of the background wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the Niclosamide concentration.
-
Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of Niclosamide that reduces cell viability by 50%. This can be calculated using non-linear regression analysis in a suitable software program (e.g., GraphPad Prism, Microsoft Excel).
Data Presentation
The quantitative data from the cell viability assay can be summarized in a table for clear comparison of the effects of different Niclosamide concentrations.
| Niclosamide (µM) | Absorbance (440 nm) (Mean ± SD) | % Cell Viability |
| 0 (Untreated) | 1.25 ± 0.08 | 100% |
| 0 (Vehicle) | 1.23 ± 0.07 | 98.4% |
| 0.1 | 1.15 ± 0.06 | 92.0% |
| 0.5 | 0.98 ± 0.05 | 78.4% |
| 1 | 0.75 ± 0.04 | 60.0% |
| 2.5 | 0.52 ± 0.03 | 41.6% |
| 5 | 0.31 ± 0.02 | 24.8% |
| 10 | 0.15 ± 0.01 | 12.0% |
| 25 | 0.08 ± 0.01 | 6.4% |
| 50 | 0.05 ± 0.01 | 4.0% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the molecular mechanisms of Niclosamide, the following diagrams are provided.
References
- 1. Inhibition of Wnt/β-catenin pathway by niclosamide: a therapeutic target for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 5. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Niclosamide Distribution in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies for studying the in vivo distribution of Niclosamide, an anthelmintic drug with significant potential for repurposing as an antiviral and anticancer agent. Due to its poor aqueous solubility and low oral bioavailability, understanding the tissue and organ distribution of Niclosamide is critical for the development of effective formulations and delivery systems.
While direct in vivo imaging studies of Niclosamide using advanced modalities like PET, SPECT, or specific fluorescent probes are not extensively reported in publicly available literature, this document outlines established and powerful techniques that can be applied to visualize and quantify its distribution in animal models. The following sections detail the biodistribution of Niclosamide as determined by traditional pharmacokinetic methods, provide representative protocols for state-of-the-art imaging techniques, and describe its interactions with key signaling pathways.
I. Niclosamide Biodistribution Data (Non-Imaging)
Pharmacokinetic studies have provided initial insights into the distribution of Niclosamide in various animal models. The data, typically obtained by measuring drug concentrations in excised tissues, reveals that Niclosamide's distribution is influenced by the route of administration and formulation.
Table 1: Quantitative Biodistribution of Niclosamide in Rodent Models
| Animal Model | Administration Route | Dose | Formulation | Time Point | Organ/Tissue | Concentration (ng/g or ng/mL) | Reference |
| Rat | Intravenous (IV) | 2 mg/kg | Not specified | Not specified | Intestines | High | [1] |
| Kidneys | High | [1] | |||||
| Liver | High | [1] | |||||
| Spleen | High | [1] | |||||
| Heart | Negligible | [1] | |||||
| Lungs | Negligible | [1] | |||||
| Mouse | Oral | Not specified | Ethanolamine salt | Not specified | Liver | High | [1] |
| Kidneys | High | [1] | |||||
| Heart | Low | [1] | |||||
| Lungs | Low | [1] | |||||
| Spleen | Undetected | [1] | |||||
| Rat | Intravenous (IV) | 0.3, 1, and 3 mg/kg | 10% DMSO, 30% PEG, 20% 0.05 N NaOH, 40% saline | 15 min | Plasma | ~1000 ng/mL (for 1 mg/kg) | [2] |
| Dog | Intravenous (IV) | 2 mg/kg | Not specified | Not specified | Plasma | High initial concentration | [2] |
Note: The data presented above is a summary from non-imaging studies and serves as a baseline for what can be expected in terms of Niclosamide distribution. Imaging studies would provide a more dynamic and spatially resolved understanding.
II. Experimental Protocols for In Vivo Imaging
The following are detailed, representative protocols for imaging the in vivo distribution of Niclosamide. These are based on standard methodologies for small molecules and can be adapted for Niclosamide, assuming the availability of appropriately labeled analogues.
A. Quantitative Whole-Body Autoradiography (QWBA)
QWBA is a powerful technique to visualize the distribution of a radiolabeled drug throughout the entire animal body.[3][4][5][6][7][8][9][10]
Experimental Workflow for QWBA
Caption: Workflow for Quantitative Whole-Body Autoradiography.
Protocol:
-
Synthesis of Radiolabeled Niclosamide: Synthesize Niclosamide with a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H). The specific activity should be determined to allow for sensitive detection.
-
Animal Model and Dosing:
-
Use appropriate animal models (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Administer the radiolabeled Niclosamide via the desired route (e.g., oral gavage or intravenous injection). The dose will depend on the specific activity of the compound and the study objectives.
-
-
Sample Collection:
-
At predetermined time points post-administration (e.g., 1, 4, 8, 24, and 48 hours), euthanize the animals.
-
Immediately freeze the carcasses by immersion in a hexane bath cooled with dry ice.
-
-
Cryosectioning:
-
Embed the frozen carcass in a carboxymethylcellulose (CMC) matrix.
-
Using a large-format cryomicrotome, collect whole-body sections at a thickness of 20-40 µm.
-
Mount the sections onto adhesive tape.
-
-
Imaging:
-
Dehydrate the sections by lyophilization.
-
Expose the sections to a phosphor imaging plate for a duration determined by the level of radioactivity.
-
Scan the imaging plate using a phosphor imager to generate a digital autoradiogram.
-
-
Data Analysis:
-
Using appropriate software, delineate regions of interest (ROIs) corresponding to different organs and tissues.
-
Quantify the radioactivity in each ROI by comparing the signal intensity to that of co-exposed radioactive standards.
-
Express the data as concentration equivalents (e.g., ng-equivalents/g of tissue).
-
B. In Vivo Fluorescence Imaging
This technique involves administering a fluorescently labeled version of Niclosamide and detecting its emission using a sensitive optical imaging system.[11][12][13]
Experimental Workflow for In Vivo Fluorescence Imaging
Caption: Workflow for In Vivo Fluorescence Imaging.
Protocol:
-
Synthesis of Fluorescently-Labeled Niclosamide: Synthesize a Niclosamide analogue conjugated to a near-infrared (NIR) fluorescent dye to minimize tissue autofluorescence and maximize tissue penetration.
-
Animal Model and Dosing:
-
Use immunodeficient mice (e.g., nude mice) if working with tumor xenografts, or other appropriate strains.
-
Administer the fluorescently-labeled Niclosamide via the desired route.
-
-
In Vivo Imaging:
-
Anesthetize the animal at various time points post-injection.
-
Place the animal in an in vivo imaging system (e.g., IVIS Spectrum).
-
Acquire fluorescence images using the appropriate excitation and emission filters for the chosen fluorophore.
-
-
Ex Vivo Validation:
-
After the final in vivo imaging time point, euthanize the animal.
-
Excise major organs (liver, spleen, kidneys, lungs, heart, etc.) and any tumors.
-
Image the excised organs to confirm the in vivo signal localization and obtain more sensitive measurements.
-
-
Data Analysis:
-
Use the imaging system's software to draw ROIs around the organs in both the in vivo and ex vivo images.
-
Quantify the fluorescence intensity (e.g., in radiant efficiency).
-
C. Mass Spectrometry Imaging (MSI)
MSI is a label-free technique that can map the distribution of Niclosamide and its metabolites in tissue sections with high chemical specificity.[9][14][15][16][17][18]
Experimental Workflow for Mass Spectrometry Imaging
Caption: Workflow for Mass Spectrometry Imaging.
Protocol:
-
Animal Dosing and Tissue Collection:
-
Administer unlabeled Niclosamide to the animal model.
-
At the desired time point, euthanize the animal and excise the organs of interest.
-
Snap-freeze the tissues in liquid nitrogen or on dry ice.
-
-
Sample Preparation:
-
Using a cryostat, cut thin sections (10-20 µm) of the frozen tissues.
-
Thaw-mount the sections onto conductive glass slides (e.g., ITO-coated slides).
-
Apply a suitable matrix-assisted laser desorption/ionization (MALDI) matrix over the tissue section. The choice of matrix depends on the analyte and the mass spectrometer.
-
-
MSI Data Acquisition:
-
Place the slide in the MALDI mass spectrometer.
-
Define the area of the tissue to be imaged.
-
Acquire mass spectra in a raster pattern across the tissue section.
-
-
Data Analysis:
-
Use specialized software to visualize the spatial distribution of specific ions.
-
Generate ion images corresponding to the mass-to-charge ratio (m/z) of Niclosamide and its potential metabolites to map their distribution within the tissue architecture.
-
III. Niclosamide and Key Signaling Pathways
Niclosamide has been shown to modulate several critical signaling pathways implicated in cancer and other diseases. Visualizing the points of intervention within these pathways is crucial for understanding its mechanism of action.
A. Wnt/β-catenin Signaling Pathway
Niclosamide inhibits the Wnt/β-catenin pathway at multiple points, leading to decreased proliferation of cancer cells.[19][20][21][22][23]
Caption: Niclosamide's multifaceted inhibition of the Wnt/β-catenin pathway.
B. mTOR Signaling Pathway
Niclosamide inhibits mTORC1 signaling, a central regulator of cell growth and proliferation.[24][25][26][27]
Caption: Niclosamide's inhibitory effect on the mTORC1 signaling pathway.
C. STAT3 Signaling Pathway
Niclosamide is a potent inhibitor of the STAT3 signaling pathway, which is often constitutively active in cancer cells.[2][22][28][29][30]
Caption: Niclosamide's inhibition of the JAK-STAT3 signaling pathway.
D. NF-κB Signaling Pathway
Niclosamide also targets the NF-κB pathway, a key regulator of inflammation and cell survival.[1][24][28][31][32][33][34]
Caption: Niclosamide's inhibitory effect on the NF-κB signaling pathway.
IV. Conclusion
The application of advanced in vivo imaging techniques is paramount to fully understanding the pharmacokinetic and pharmacodynamic properties of Niclosamide and its novel formulations. While direct imaging data for Niclosamide is currently limited, the protocols outlined in these notes provide a robust framework for researchers to visualize and quantify its distribution in preclinical models. Such studies, in conjunction with the continued elucidation of its effects on key signaling pathways, will be instrumental in optimizing Niclosamide for its promising repurposed therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. njdmpk.com [njdmpk.com]
- 4. qps.com [qps.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative whole-body autoradiography: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Whole-body Autoradiography (QWBA) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Utility of quantitative whole-body autoradiography (QWBA) and imaging mass spectrometry (IMS) by matrix-assisted laser desorption/ionization (MALDI) in the assessment of ocular distribution of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. A Correlative Imaging Study of in vivo and ex vivo Biodistribution of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Whole Body Biodistribution of Fluorescent-Labeled Agents by Non-Invasive Tomographic Imaging | PLOS One [journals.plos.org]
- 13. Biodistribution Analyses of a Near-Infrared, Fluorescently Labeled, Bispecific Monoclonal Antibody Using Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 15. On-tissue localization of ceramides and other sphingolipids by MALDI mass spectrometry imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MALDI Imaging Mass Spectrometry—A Mini Review of Methods and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in MALDI Mass Spectrometry Imaging Single Cell and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The incorporation of MALDI mass spectrometry imaging in studies to identify markers of toxicity following in utero opioid exposures in mouse fetuses [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Niclosamide-conjugated polypeptide nanoparticles inhibit Wnt signaling and colon cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Niclosamide attenuates calcification in human heart valvular interstitial cells through inhibition of the AMPK/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Screen for Chemical Modulators of Autophagy Reveals Novel Therapeutic Inhibitors of mTORC1 Signaling | PLOS One [journals.plos.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. scispace.com [scispace.com]
- 32. researchgate.net [researchgate.net]
- 33. Antineoplastic mechanisms of niclosamide in acute myelogenous leukemia stem cells: inactivation of the NF-kappaB pathway and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Niclosamide suppresses acute myeloid leukemia cell proliferation through inhibition of CREB-dependent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Antiviral Effect of Niclosamide on Viral Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niclosamide, an FDA-approved anthelmintic drug, has emerged as a potent broad-spectrum antiviral agent through drug repurposing screens.[1][2] It has demonstrated efficacy against a wide range of viruses by modulating various host cellular pathways. This document provides a comprehensive overview of the protocols and methodologies for studying the effect of niclosamide on viral replication, intended to guide researchers in the preclinical evaluation of this promising antiviral candidate.
Niclosamide's antiviral activity is multifaceted, primarily targeting host cell processes rather than viral components, which may reduce the likelihood of viral resistance. Its mechanisms of action include the neutralization of acidic intracellular vesicles, which inhibits the pH-dependent entry of many viruses, and the modulation of key signaling pathways such as mTORC1, NF-κB, and STAT3, which are often hijacked by viruses for their replication.[1][2] Furthermore, niclosamide has been shown to induce autophagy, a cellular process that can have both pro-viral and anti-viral roles depending on the virus and the cellular context.
Data Presentation: In Vitro Antiviral Activity of Niclosamide
The following table summarizes the reported in vitro efficacy of niclosamide against a variety of viruses, providing a comparative overview of its antiviral potency.
| Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| Coronaviridae | ||||
| SARS-CoV | Vero E6 | CPE Inhibition | < 0.1 | [1] |
| MERS-CoV | Vero B4 | Viral Titer Reduction | - | [2] |
| SARS-CoV-2 | Vero E6 | Plaque Reduction | 0.28 | [3] |
| Porcine Epidemic Diarrhea Virus (PEDV) | Vero | Luciferase Assay | 0.246 | [4] |
| Flaviviridae | ||||
| Zika Virus (ZIKV) | - | Caspase-3 Activity | 0.37 (IC50) | [1] |
| Hepatitis C Virus (HCV) | - | Replicon Assay | 0.16 (EC50) | [1][2] |
| Japanese Encephalitis Virus (JEV) | - | CPE-based HTS | Micromolar range | [2] |
| Togaviridae | ||||
| Chikungunya Virus (CHIKV) | - | - | Low micromolar (EC50) | [1] |
| Adenoviridae | ||||
| Human Adenovirus (HAdV) | - | Plaque Assay | 0.6 (EC50) | [1] |
| Picornaviridae | ||||
| Human Rhinovirus 16 (HRV16) | HeLa | High-Content Imaging | Low micromolar | |
| Retroviridae | ||||
| Human Immunodeficiency Virus (HIV-1) | TZM-bl, SupT1 | - | - | |
| Hepeviridae | ||||
| Hepatitis E Virus (HEV) | Human cell lines, Liver organoids | Replicon Assay | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific virus, cell line, and laboratory conditions.
Cell Culture and Virus Propagation
-
Cell Lines: Select a cell line susceptible to infection by the virus of interest (e.g., Vero E6 for coronaviruses, Huh-7 for HCV, A549 for influenza).
-
Culture Conditions: Maintain cells in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Virus Stocks: Propagate virus stocks by infecting susceptible cells at a low multiplicity of infection (MOI). Harvest the virus when a significant cytopathic effect (CPE) is observed. Titer the virus stock using a plaque assay or TCID50 assay to determine the number of infectious particles.
Cytotoxicity Assay
It is crucial to determine the concentration range at which niclosamide is not toxic to the host cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of niclosamide in culture medium.
-
Remove the growth medium from the cells and add 100 µL of the niclosamide dilutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for 24-72 hours, corresponding to the duration of the planned antiviral assays.
-
Assess cell viability using a standard method such as the MTT, MTS, or CellTiter-Glo assay.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against the log of the niclosamide concentration.
-
Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
-
Procedure:
-
Seed susceptible cells in 6-well or 12-well plates and grow to confluence.
-
Prepare serial dilutions of niclosamide.
-
Pre-treat the cells with the niclosamide dilutions for 1-2 hours.
-
Infect the cells with the virus at a concentration that yields 50-100 plaques per well.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the corresponding concentrations of niclosamide.
-
Incubate the plates for 2-5 days, depending on the virus, until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the percentage of plaque reduction compared to the vehicle control and determine the IC50 value.
-
Cytopathic Effect (CPE) Inhibition Assay
This assay is suitable for high-throughput screening and measures the ability of a compound to protect cells from virus-induced death.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Pre-treat the cells with serial dilutions of niclosamide for 1-2 hours.
-
Infect the cells with the virus at an MOI that causes complete CPE within 3-5 days.
-
Incubate the plate and monitor for CPE daily.
-
After the control wells show complete CPE, assess cell viability using a stain such as crystal violet or a metabolic assay (e.g., MTT).
-
Calculate the percentage of CPE inhibition and determine the EC50 value.
-
Quantitative Real-Time PCR (RT-qPCR) for Viral RNA Quantification
This method measures the effect of niclosamide on viral RNA synthesis.
-
Procedure:
-
Seed cells in a suitable format (e.g., 24-well plate).
-
Treat cells with niclosamide and infect with the virus as described in the plaque reduction assay.
-
At various time points post-infection, lyse the cells and extract total RNA using a commercial kit.
-
Perform one-step or two-step RT-qPCR using primers and probes specific for a viral gene.
-
Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Quantify the relative viral RNA levels and determine the effect of niclosamide on viral replication.
-
Time-of-Addition Assay
This experiment helps to determine the stage of the viral life cycle that is inhibited by niclosamide.
-
Procedure:
-
Design the experiment to add niclosamide at different time points relative to infection:
-
Pre-treatment: Add niclosamide before infection and remove it before adding the virus.
-
Co-treatment: Add niclosamide at the same time as the virus.
-
Post-treatment: Add niclosamide at various times after infection.
-
-
Infect the cells with the virus.
-
At the end of the experiment, measure viral replication by plaque assay, RT-qPCR, or another suitable method.
-
Analyze the results to pinpoint the stage of the viral life cycle (e.g., entry, replication, egress) affected by niclosamide.
-
High-Content Imaging Assay
This powerful technique allows for the multiparametric analysis of viral infection and compound effects at the single-cell level.
-
Procedure:
-
Seed cells in optically clear bottom plates (e.g., 96- or 384-well).
-
Treat with niclosamide and infect with the virus.
-
At a fixed time point, fix and permeabilize the cells.
-
Stain the cells with antibodies against a viral protein (e.g., nucleocapsid) and a nuclear stain (e.g., DAPI).
-
Acquire images using an automated high-content imaging system.
-
Analyze the images to quantify parameters such as the percentage of infected cells, viral protein expression levels, and cell number (for cytotoxicity).
-
Visualization of Mechanisms and Workflows
Signaling Pathways Affected by Niclosamide
Caption: Signaling pathways modulated by niclosamide to inhibit viral replication.
Experimental Workflow for Antiviral Activity Screening
Caption: General workflow for screening the antiviral activity of niclosamide.
Logical Relationship of Time-of-Addition Experiment
Caption: Logic of a time-of-addition experiment to determine the mechanism of action.
References
- 1. Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Identification of niclosamide as a novel antiviral agent against porcine epidemic diarrhea virus infection by targeting viral internalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Niclosamide Resistance Mechanisms Using Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niclosamide, an FDA-approved anthelmintic drug, has gained significant attention for its potent anticancer properties.[1][2] It exerts its effects by modulating multiple oncogenic signaling pathways, including STAT3, Wnt/β-catenin, mTOR, and NF-κB.[1][3][4] However, as with many targeted therapies, the development of resistance to Niclosamide is a potential challenge in its clinical application. Lentiviral transduction is a powerful tool for investigating the molecular mechanisms underlying drug resistance. By introducing specific genetic elements into cancer cells, researchers can create stable cell lines that either overexpress or silence genes of interest, thereby allowing for the systematic study of their role in conferring Niclosamide resistance. This document provides detailed application notes and protocols for utilizing lentiviral transduction to establish Niclosamide-resistant cancer cell lines and to explore the underlying resistance mechanisms.
Key Signaling Pathways in Niclosamide Action and Resistance
Niclosamide's anticancer activity stems from its ability to interfere with multiple signaling cascades crucial for cancer cell proliferation, survival, and metastasis. Understanding these pathways is fundamental to elucidating resistance mechanisms.
-
STAT3 Signaling: Niclosamide has been identified as a potent inhibitor of STAT3, a key transcription factor involved in cell proliferation and survival.[4][5][6] It can block the phosphorylation and nuclear translocation of STAT3, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[5][7][8] Resistance to Niclosamide could potentially arise from mutations in STAT3 that prevent drug binding or from the activation of upstream or parallel pathways that bypass the need for STAT3 signaling.
-
Wnt/β-catenin Signaling: This pathway is critical in embryonic development and is frequently dysregulated in cancer. Niclosamide can inhibit Wnt/β-catenin signaling by promoting the degradation of the co-receptor LRP6.[9]
-
NF-κB Signaling: The NF-κB pathway is a key regulator of inflammation and cell survival. Niclosamide can suppress NF-κB signaling by inhibiting the IκB kinase (IKK), which prevents the degradation of IκB and the subsequent nuclear translocation of NF-κB.[1][9]
-
mTOR Signaling: The mTOR pathway is a central regulator of cell growth and metabolism. Niclosamide has been shown to inhibit mTOR signaling, contributing to its anti-proliferative effects.[1][6]
Resistance mechanisms may involve alterations in these primary targets or the activation of compensatory signaling pathways.
Experimental Workflow for Generating and Characterizing Niclosamide-Resistant Cell Lines
The overall workflow for using lentiviral transduction to study Niclosamide resistance involves several key stages, from the generation of lentiviral particles to the functional characterization of the engineered cell lines.
Caption: Experimental workflow for generating and characterizing Niclosamide-resistant cell lines.
Protocols
Protocol 1: Lentiviral Vector Production
This protocol describes the generation of lentiviral particles in HEK293T cells using a second-generation packaging system.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lentiviral transfer plasmid (containing the gene of interest, e.g., a constitutively active mutant of a signaling protein, or an shRNA targeting a tumor suppressor)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Polyethylenimine (PEI))
-
Opti-MEM
-
0.45 µm syringe filters
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Plasmid DNA Preparation: In a sterile microfuge tube, prepare the DNA mixture by combining the transfer plasmid, packaging plasmid (psPAX2), and envelope plasmid (pMD2.G) in Opti-MEM.
-
Transfection Reagent Preparation: In a separate tube, dilute the PEI transfection reagent in Opti-MEM.
-
Transfection Complex Formation: Add the DNA mixture to the diluted PEI solution, mix gently, and incubate at room temperature for 20 minutes to allow for the formation of DNA-PEI complexes.
-
Transfection: Add the transfection complexes dropwise to the HEK293T cells. Gently swirl the dish to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Medium Change: After 16-24 hours, carefully remove the medium containing the transfection complexes and replace it with fresh, pre-warmed complete DMEM.
-
Lentivirus Harvest: At 48 and 72 hours post-transfection, collect the cell culture supernatant, which contains the lentiviral particles.
-
Filtration and Storage: Filter the collected supernatant through a 0.45 µm syringe filter to remove any cellular debris. The viral supernatant can be used immediately or aliquoted and stored at -80°C for long-term use. A titration step is recommended to determine the viral titer.
Protocol 2: Generation of Stable Niclosamide-Resistant Cell Lines
This protocol details the transduction of target cancer cells with the produced lentivirus to generate a stable cell line.
Materials:
-
Target cancer cell line (e.g., a cell line known to be sensitive to Niclosamide)
-
Lentiviral supernatant from Protocol 1
-
Polybrene (transduction enhancer)
-
Selection antibiotic (e.g., Puromycin, corresponding to the resistance marker in the transfer plasmid)
-
Complete growth medium for the target cell line
Procedure:
-
Cell Seeding: Seed the target cancer cells in a 6-well plate at a density that will result in 50-60% confluency on the day of transduction.
-
Transduction:
-
Prepare transduction medium by adding Polybrene to the complete growth medium to a final concentration of 4-8 µg/mL.
-
Remove the existing medium from the cells and add the transduction medium.
-
Add the desired amount of lentiviral supernatant to the cells. The multiplicity of infection (MOI) should be optimized for each cell line.
-
-
Incubation: Incubate the cells with the virus for 24-48 hours.
-
Selection:
-
After the incubation period, replace the virus-containing medium with fresh complete growth medium containing the appropriate concentration of the selection antibiotic (e.g., Puromycin). The optimal antibiotic concentration must be determined beforehand by generating a kill curve for the parental cell line.
-
Continue to culture the cells in the selection medium, replacing the medium every 2-3 days.
-
-
Expansion: Once the non-transduced cells have been eliminated, the remaining resistant colonies can be expanded to generate a stable polyclonal population. For a monoclonal population, single-cell cloning can be performed.
Protocol 3: Characterization of Niclosamide Resistance
This protocol outlines the key assays to confirm and characterize the Niclosamide-resistant phenotype of the generated stable cell line.
Materials:
-
Parental (sensitive) and lentivirally-transduced (potentially resistant) cell lines
-
Niclosamide
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Antibodies for Western blotting (e.g., anti-STAT3, anti-p-STAT3, anti-Bcl-2, anti-β-actin)
-
96-well and 6-well plates
Procedure:
-
Cell Viability Assay (IC50 Determination):
-
Seed both parental and transduced cells in 96-well plates.
-
The next day, treat the cells with a range of Niclosamide concentrations.
-
After 48-72 hours, assess cell viability using a suitable assay.
-
Calculate the half-maximal inhibitory concentration (IC50) for both cell lines. A significant increase in the IC50 value for the transduced cells indicates acquired resistance.
-
-
Apoptosis Assay:
-
Treat both parental and transduced cells with a fixed concentration of Niclosamide (e.g., the IC50 of the parental line).
-
After 24-48 hours, stain the cells with Annexin V-FITC and Propidium Iodide.
-
Analyze the percentage of apoptotic cells using flow cytometry. A lower percentage of apoptotic cells in the transduced line compared to the parental line suggests resistance to Niclosamide-induced apoptosis.
-
-
Western Blotting:
-
Treat both cell lines with Niclosamide for a specified time.
-
Lyse the cells and perform Western blot analysis to examine the expression and phosphorylation status of key proteins in the targeted signaling pathways (e.g., STAT3, p-STAT3, Bcl-2). This will help to confirm that the introduced genetic element is functioning as expected and to identify downstream molecular changes associated with resistance.
-
Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from the characterization experiments.
Table 1: IC50 Values of Niclosamide in Parental and Lentivirally-Transduced Cell Lines
| Cell Line | Genetic Modification | IC50 of Niclosamide (µM) | Fold Resistance |
| Parental | None (Empty Vector Control) | 1.5 ± 0.2 | 1 |
| Resistant Clone 1 | Constitutively Active STAT3 | 12.8 ± 1.1 | 8.5 |
| Resistant Clone 2 | shRNA against a Tumor Suppressor | 9.5 ± 0.8 | 6.3 |
Table 2: Apoptosis Induction by Niclosamide
| Cell Line | Treatment (Niclosamide, 2 µM) | Percentage of Apoptotic Cells (Annexin V+) |
| Parental | Untreated | 5.2 ± 0.5 |
| Parental | Treated | 45.7 ± 3.1 |
| Resistant Clone 1 | Untreated | 4.8 ± 0.6 |
| Resistant Clone 1 | Treated | 15.3 ± 1.8 |
Table 3: Western Blot Densitometry Analysis
| Cell Line | Treatment (Niclosamide, 2 µM) | Relative p-STAT3/STAT3 Ratio | Relative Bcl-2 Expression |
| Parental | Untreated | 1.00 | 1.00 |
| Parental | Treated | 0.25 ± 0.04 | 0.42 ± 0.06 |
| Resistant Clone 1 | Untreated | 3.50 ± 0.28 | 2.80 ± 0.21 |
| Resistant Clone 1 | Treated | 3.25 ± 0.31 | 2.65 ± 0.25 |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by Niclosamide and a potential mechanism of resistance.
Caption: Niclosamide inhibits the STAT3 signaling pathway.
Caption: Potential mechanisms of resistance to Niclosamide.
References
- 1. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 2. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 3. researchgate.net [researchgate.net]
- 4. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niclosamide overcomes acquired resistance to erlotinib through suppression of STAT3 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: CRISPR-Cas9 Screen to Identify Niclosamide Sensitivity Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niclosamide, an FDA-approved anthelmintic drug, has demonstrated significant anti-cancer properties by modulating multiple signaling pathways, including Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch.[1][2] Its primary mechanism of action involves the uncoupling of oxidative phosphorylation in mitochondria.[3][4][5] Identifying genetic factors that influence cellular sensitivity to Niclosamide is crucial for patient stratification, understanding resistance mechanisms, and developing effective combination therapies. This document provides detailed application notes and protocols for utilizing a CRISPR-Cas9 screen to identify genes that modulate sensitivity to Niclosamide, with a specific focus on acute myeloid leukemia (AML) as a case study.
Data Presentation: Genes Modulating Niclosamide Sensitivity in AML
A genome-wide CRISPR-Cas9 screen was conducted in HL-60, an AML cell line, to identify genes whose knockout confers resistance or sensitivity to Niclosamide. The following table summarizes the key findings.[4]
| Gene Symbol | Gene Name | Function | Effect of Knockout | Score | Effect Size |
| Resistance Genes | |||||
| DHODH | Dihydroorotate Dehydrogenase | Nucleotide biosynthesis | Resistance | 123 | 2.9 |
| HSPA9 | Heat Shock Protein Family A Member 9 | Mitochondrial processes, chaperone | Resistance | 144 | 2.5 |
| Sensitivity Genes | |||||
| ATP5B | ATP Synthase F1 Subunit Beta | Oxidative phosphorylation | Sensitivity | 316 | -5.1 |
| HK2 | Hexokinase 2 | Glycolysis | Sensitivity | 312 | -5.4 |
| PFKP | Phosphofructokinase, Platelet | Glycolysis | Sensitivity | 195 | -1.9 |
| SLC25A3 | Solute Carrier Family 25 Member 3 | Mitochondrial phosphate carrier | Sensitivity | 271 | -7.8 |
| BCL2 | B-cell lymphoma 2 | Apoptosis regulation | Sensitivity | 129 | -4.7 |
Signaling Pathways and Experimental Workflows
Niclosamide's Impact on Key Signaling Pathways
Niclosamide's anticancer effects are attributed to its ability to interfere with multiple signaling cascades crucial for cancer cell proliferation and survival. The diagrams below illustrate the major pathways affected by Niclosamide and the putative points of intervention for the genes identified in the CRISPR-Cas9 screen.
CRISPR-Cas9 Screen Experimental Workflow
The following diagram outlines the key steps in performing a pooled CRISPR-Cas9 knockout screen to identify genes modulating Niclosamide sensitivity.
Proposed Mechanism of Identified Genes in Niclosamide Sensitivity and Resistance
The genes identified in the CRISPR screen are primarily involved in metabolic pathways and apoptosis, consistent with Niclosamide's known mechanisms of action.
Experimental Protocols
Cell Line and Culture
-
Cell Line: HL-60 (human acute myeloid leukemia cell line) stably expressing Cas9 nuclease.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Lentiviral sgRNA Library Production
-
sgRNA Library: A pooled human genome-wide or a focused sgRNA library (e.g., targeting metabolic or apoptotic genes) is recommended.
-
Plasmid Packaging: Co-transfect HEK293T cells with the sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.
-
Virus Collection: Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Virus Titer Determination: Determine the viral titer to calculate the appropriate multiplicity of infection (MOI) for the screen.
CRISPR-Cas9 Screen
-
Lentiviral Transduction: Transduce Cas9-expressing HL-60 cells with the pooled sgRNA lentiviral library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to maintain a library representation of at least 200-500 cells per sgRNA.
-
Puromycin Selection: Two days post-transduction, select for successfully transduced cells by adding puromycin to the culture medium. The concentration of puromycin should be predetermined from a kill curve.
-
Establishment of Cell Pools: Expand the puromycin-resistant cells to generate a stable pool of cells with genome-wide gene knockouts.
-
Niclosamide Treatment:
-
Divide the cell pool into two populations: a control group treated with DMSO and a treatment group treated with Niclosamide.
-
The concentration of Niclosamide should be determined empirically to cause significant, but not complete, cell death over the course of the experiment (e.g., IC50-IC80).
-
Culture the cells for an extended period (e.g., 20 days), passaging as needed and maintaining the respective treatments.
-
-
Cell Harvesting: At the end of the treatment period, harvest cells from both the control and Niclosamide-treated populations.
Data Analysis
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the harvested cells.
-
sgRNA Amplification: Use PCR to amplify the integrated sgRNA sequences from the genomic DNA. Use primers that flank the sgRNA cassette and contain adapters for next-generation sequencing (NGS).
-
Next-Generation Sequencing: Sequence the PCR amplicons using a high-throughput sequencing platform.
-
Data Analysis using MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout):
-
Read Counting: Use the mageck count command to demultiplex and count the reads for each sgRNA in each sample.
-
Gene Ranking and Enrichment Analysis: Use the mageck test command to compare the sgRNA abundance between the Niclosamide-treated and control samples. This will identify sgRNAs that are significantly enriched (conferring resistance) or depleted (conferring sensitivity).
-
Hit Identification: Genes with multiple significantly enriched or depleted sgRNAs are considered high-confidence hits.
-
Conclusion
The application of CRISPR-Cas9 screening technology provides a powerful and unbiased approach to elucidate the genetic determinants of Niclosamide sensitivity. The identification of genes involved in nucleotide biosynthesis, mitochondrial function, glycolysis, and apoptosis as key modulators of Niclosamide's efficacy in AML offers valuable insights for developing targeted therapeutic strategies. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to employ this technology to further explore the mechanisms of action of Niclosamide and other targeted therapies.
References
Troubleshooting & Optimization
Troubleshooting Niclosamide precipitation in cell culture media
Welcome to the technical support center for Niclosamide. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Niclosamide in cell culture experiments, with a primary focus on preventing its precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my Niclosamide precipitating after I add it to my cell culture media?
Niclosamide precipitation is a common issue primarily due to its physicochemical properties. It is a lipophilic, weakly acidic molecule with very low aqueous solubility.[1]
-
Low Water Solubility: Niclosamide is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[2] Its solubility in water at 20°C is reported to be as low as 5-8 µg/mL.[2]
-
pH-Dependent Solubility: As a weak acid with a pKa ranging from 5.6 to 7.2, its solubility is highly dependent on the pH of the medium.[2][3][4] Standard cell culture media are typically buffered around neutral pH (7.2-7.4), a range where Niclosamide solubility remains low. Its solubility increases significantly in more alkaline conditions (pH 8-9).[3][5][6]
-
Polymorphism: Niclosamide can exist in different crystalline forms (polymorphs), including anhydrous and monohydrate forms, which have different solubilities.[4][7] Conversion between these forms in an aqueous environment can lead to the precipitation of the less soluble, more stable form.[7][8]
-
Solvent Shock: When a concentrated stock of Niclosamide in an organic solvent (like DMSO) is rapidly diluted into the aqueous cell culture medium, the abrupt change in solvent polarity can cause the drug to crash out of solution, an event known as "solvent shock."
Troubleshooting Guides
Q2: How can I properly prepare Niclosamide solutions to prevent precipitation?
The key to preventing precipitation is a two-step process: preparing a stable, high-concentration stock solution in an appropriate organic solvent, followed by a careful, gradual dilution into the final aqueous culture medium.
Below is the recommended workflow for this process.
Q3: What are the detailed protocols for preparing stock and working solutions?
Following detailed protocols is critical for experimental success and reproducibility.
Experimental Protocol 1: Preparation of Niclosamide Stock Solution (10 mM in DMSO)
-
Materials:
-
Niclosamide powder (MW: 327.06 g/mol )
-
Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out 3.27 mg of Niclosamide powder.
-
Add the powder to a sterile tube.
-
Add 1 mL of 100% sterile DMSO to the tube.
-
Vortex vigorously or sonicate briefly in a water bath until the powder is completely dissolved.[9] The solution should be clear and yellow.
-
Create small, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The stock solution is stable for years when stored properly.[10]
-
Experimental Protocol 2: Preparation of Niclosamide Working Solution in Cell Culture Media
-
Materials:
-
10 mM Niclosamide stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM + 10% FBS)
-
-
Procedure:
-
Determine the final concentration of Niclosamide needed for your experiment (e.g., 5 µM).
-
Calculate the volume of stock solution required. For a 5 µM final concentration in 10 mL of media:
-
(10 mM) * V1 = (5 µM) * (10 mL)
-
(10,000 µM) * V1 = (5 µM) * (10,000 µL)
-
V1 = 5 µL
-
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
To the 10 mL of pre-warmed media, add the 5 µL of stock solution drop-by-drop while gently swirling the flask or tube. This ensures rapid dispersal and minimizes localized high concentrations that can cause precipitation.
-
Verify that the final DMSO concentration is below the toxic threshold for your cell line (typically ≤0.1%). In this example, the final DMSO concentration is 0.05% (5 µL in 10,000 µL).
-
Use the freshly prepared media immediately. Do not store aqueous solutions of Niclosamide, as they are not stable and the drug may precipitate over time.[10]
-
Q4: How does pH affect Niclosamide solubility, and can I modify my media?
The solubility of Niclosamide dramatically increases with pH. While modifying the pH of standard cell culture media is generally not recommended as it can harm cells, understanding this relationship is crucial.
| pH | Aqueous Solubility of Niclosamide (µM) at ~20°C |
| 3.66 | ~2.53[5][11] |
| 7.63 | ~32.0 (at 37°C)[5] |
| 8.26 | ~68.0 (at 37°C)[5] |
| 8.57 | ~124.5 (at 37°C)[5] |
| 9.20 | ~300[5][11] |
| 9.63 | ~703[5][11] |
| Data compiled from studies on different Niclosamide polymorphs; values are approximate. |
As the table shows, increasing the pH from ~7.5 to ~9.2 can increase solubility by nearly 10-fold. This is why Niclosamide is more stable in slightly alkaline conditions but precipitates in neutral or acidic environments.[3]
Q5: What cellular pathways does Niclosamide inhibit?
Niclosamide is known to be a multifunctional drug that modulates several critical signaling pathways simultaneously, which is key to its anticancer and antiviral activities.[1][12] Its primary mechanism involves the uncoupling of mitochondrial oxidative phosphorylation, but it also directly inhibits multiple pro-survival pathways.[1][12]
Niclosamide has been shown to inhibit the following pathways:
-
STAT3: It acts as a potent STAT3 inhibitor, suppressing its transcriptional activity.[12]
-
Wnt/β-catenin: It downregulates key components of this pathway, including Dvl2 and β-catenin.[12][13][14][15]
-
mTORC1: Niclosamide can inhibit mTORC1 signaling, potentially by altering cytoplasmic pH.[12][13]
-
NF-κB: It targets the NF-κB pathway, which is crucial for inflammation and cell survival.[12][13]
-
Notch: Inhibition of the Notch signaling pathway has also been reported, contributing to its antitumor effects.[12][13]
References
- 1. Niclosamide, a Drug with Many (Re)purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. dovepress.com [dovepress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Niclosamide induces protein ubiquitination and inhibits multiple pro-survival signaling pathways in the human glioblastoma U-87 MG cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Niclosamide Resistance in Multidrug-Resistant Cancer Cells
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in overcoming Niclosamide resistance in multidrug-resistant (MDR) cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of Niclosamide resistance in cancer cells?
A1: Resistance to Niclosamide in cancer cells is a multifactorial phenomenon. Key mechanisms identified include:
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can develop resistance by upregulating signaling pathways that promote cell survival and proliferation, thereby counteracting the inhibitory effects of Niclosamide. These pathways frequently include Wnt/β-catenin, STAT3, NF-κB, and mTOR.[1][2][3][4][5][6]
-
Epithelial-Mesenchymal Transition (EMT): Cells undergoing EMT acquire mesenchymal characteristics, such as increased motility and resistance to apoptosis, which can contribute to Niclosamide resistance.[7][8][9][10]
-
Metabolic Reprogramming: Resistant cancer cells can alter their metabolic pathways to sustain energy production and biomass synthesis, even in the presence of Niclosamide. This can involve changes in glucose, lipid, and amino acid metabolism.[11][12]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump Niclosamide out of the cell, reducing its intracellular concentration and efficacy.[13][14][15][16][17][18]
-
Induction of Autophagy: In some contexts, autophagy, a cellular degradation process, can be dysregulated in Niclosamide-resistant cells, affecting the drug's impact on signaling pathways like Wnt.[19]
Q2: My Niclosamide-resistant cell line shows no change in viability compared to the parental line after treatment. What should I investigate first?
A2: If you observe no difference in cell viability, it is crucial to verify the resistance phenotype and explore the potential underlying mechanisms.
-
Confirm Resistance: First, ensure that the resistant cell line was properly generated and maintained under selective pressure. Perform a dose-response curve with a wide range of Niclosamide concentrations to confirm a significant shift in the half-maximal inhibitory concentration (IC50) compared to the parental cell line.
-
Investigate Key Signaling Pathways: Analyze the activation status of key signaling pathways known to be involved in Niclosamide resistance. Perform Western blot analysis to check the phosphorylation levels of STAT3 (Tyr705) and the expression levels of β-catenin, LRP6, and key NF-κB subunits. Upregulation or sustained activation of these pathways in the resistant line upon Niclosamide treatment would be a strong indicator of their involvement.[2][3][4][5]
-
Assess EMT Markers: Evaluate the expression of epithelial and mesenchymal markers. A decrease in E-cadherin and an increase in Vimentin, Snail, or Twist in the resistant cells would suggest a role for EMT.[7][8][9]
Q3: How can I overcome Niclosamide resistance in my experiments?
A3: Several strategies can be employed to overcome Niclosamide resistance:
-
Combination Therapy: Combining Niclosamide with other chemotherapeutic agents has shown synergistic effects. For example, co-treatment with paclitaxel, erlotinib, or cisplatin can re-sensitize resistant cells to treatment.[2][20][21]
-
Targeting Resistance Pathways: Use specific inhibitors for the signaling pathways that are hyperactivated in your resistant cell line. For instance, if the STAT3 pathway is constitutively active, a specific STAT3 inhibitor could be used in combination with Niclosamide.[20][22]
-
Inhibiting Drug Efflux Pumps: If overexpression of ABC transporters is suspected, co-administration of an ABC transporter inhibitor, such as verapamil or tariquidar, may restore Niclosamide sensitivity.
-
Modulating Metabolism: Investigate the metabolic profile of your resistant cells. Targeting key metabolic enzymes or pathways that are upregulated could be a viable strategy.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for Niclosamide in resistant vs. sensitive cells.
| Possible Cause | Troubleshooting Step |
| Cell Line Instability | Ensure that the resistant cell line is continuously cultured in the presence of a low concentration of Niclosamide to maintain the resistance phenotype. Regularly perform single-cell cloning to ensure a homogenous population. |
| Inaccurate Cell Seeding | Use a cell counter to ensure accurate and consistent cell seeding density for all experiments. Cell density can significantly impact drug response. |
| Drug Inactivity | Prepare fresh stock solutions of Niclosamide regularly and store them properly, protected from light. Confirm the activity of the drug on a known sensitive cell line as a positive control. |
| Assay Variability | Optimize the incubation time and reagent concentrations for your specific cell line in the cell viability assay (e.g., MTT, CellTiter-Glo). Ensure proper mixing and complete solubilization of formazan crystals in MTT assays.[9][12][23][24][25] |
Problem 2: Weak or absent signal in Western blot for signaling proteins (e.g., p-STAT3, β-catenin).
| Possible Cause | Troubleshooting Step |
| Low Protein Expression | Increase the amount of protein loaded onto the gel. Use a positive control cell lysate known to express the protein of interest at high levels. |
| Inefficient Protein Extraction | Use appropriate lysis buffers containing protease and phosphatase inhibitors to prevent protein degradation. Ensure complete cell lysis by sonication or other methods if necessary.[26] |
| Poor Antibody Quality | Use a validated antibody specific for the target protein and its phosphorylated form. Titrate the antibody to determine the optimal concentration. |
| Inefficient Protein Transfer | Verify the efficiency of protein transfer from the gel to the membrane by Ponceau S staining. Optimize transfer time and voltage.[26][27] |
| Suboptimal Detection | Use a fresh enhanced chemiluminescence (ECL) substrate. Optimize the exposure time to capture the signal without saturation. |
Quantitative Data Summary
Table 1: Reported IC50 Values of Niclosamide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sensitive Lines | |||
| A2780ip2 | Ovarian Cancer | 0.41 - 1.86 | [28] |
| SKOV3ip1 | Ovarian Cancer | 0.41 - 1.86 | [28] |
| CE48T | Esophageal Squamous Cell Carcinoma | 2.8 | [16] |
| BE3 | Esophageal Adenocarcinoma | 5.1 | [16] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4.23 | [29] |
| SKBR3 | HER2+ Breast Cancer | 1.09 | [29] |
| MCF7 | ER+ Breast Cancer | 1.45 | [29] |
| PC-3 | Prostate Cancer | < 1 | [30] |
| DU145 | Prostate Cancer | < 1 | [30] |
| T-47D | Breast Cancer | < 1 | [30] |
| Resistant Lines | |||
| A2780cp20 | Platinum-Resistant Ovarian Cancer | 0.41 - 1.86 | [28] |
| SKOV3Trip2 | Taxane-Resistant Ovarian Cancer | 0.41 - 1.86 | [28] |
| CE81T | Esophageal Squamous Cell Carcinoma | 11.3 | [16] |
| A549/DDP | Cisplatin-Resistant Lung Adenocarcinoma | > 4.0 (for Niclosamide alone) | [31] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[9][12][23][24][25]
Materials:
-
Niclosamide-sensitive and -resistant cancer cells
-
96-well plates
-
Complete culture medium
-
Niclosamide stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of Niclosamide in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Pipette up and down to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Western Blot Analysis for Signaling Proteins
This protocol provides a general procedure for Western blotting.[26][27][32][33][34]
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-β-catenin, anti-LRP6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane at 100V for 1-2 hours or overnight at 30V in a cold room.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Visualizations
Caption: Key signaling pathways inhibited by Niclosamide and mechanisms of resistance.
Caption: A logical workflow for troubleshooting Niclosamide resistance.
References
- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 3. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 4. ossila.com [ossila.com]
- 5. Current Status of Methods to Assess Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 7. TOPflash reporter assay [bio-protocol.org]
- 8. Advances in the Molecular Detection of ABC Transporters Involved in Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantifying the Epithelial-to-Mesenchymal Transition (EMT) from Bench to Bedside [mdpi.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Acquired ABC-transporter overexpression in cancer cells: transcriptional induction or Darwinian selection? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Niclosamide inhibits the cell proliferation and enhances the responsiveness of esophageal cancer cells to chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ABC Transporters and Cancer Drug Resistance [sigmaaldrich.cn]
- 18. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. youtube.com [youtube.com]
- 21. mdpi.com [mdpi.com]
- 22. Wnt Reporter Activity Assay [bio-protocol.org]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. blog.quartzy.com [blog.quartzy.com]
- 25. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 26. bio-rad.com [bio-rad.com]
- 27. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A Synergistic Combination of Niclosamide and Doxorubicin as an Efficacious Therapy for All Clinical Subtypes of Breast Cancer | MDPI [mdpi.com]
- 30. scispace.com [scispace.com]
- 31. Niclosamide enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Western blot protocol | Abcam [abcam.com]
- 33. The Relationship between LRP6 and Wnt/β-Catenin Pathway in Colorectal and Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 34. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Technical Support Center: Mitigating Off-Target Effects of Niclosamide in Cellular Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of using Niclosamide in cellular assays, with a focus on mitigating its known off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of Niclosamide that I should be aware of in my cellular assays?
A1: Niclosamide is a pleiotropic compound known to interact with multiple cellular pathways beyond its primary mechanism of action. The most well-documented off-target effects include the inhibition of Wnt/β-catenin, STAT3, NF-κB, and mTOR signaling pathways.[1][2][3] Its principal mechanism of action is mitochondrial uncoupling, which can independently lead to broad cellular consequences, including decreased ATP production and increased reactive oxygen species (ROS) generation.[4]
Q2: How can I differentiate between the intended on-target effect and these off-target effects in my experimental results?
A2: Differentiating on-target from off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:
-
Use of Structurally Unrelated Inhibitors: Employing another inhibitor with a different chemical structure that targets the same primary pathway can help validate your observations. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue Experiments: Overexpression of the intended target protein may "rescue" the phenotype by sequestering the inhibitor, thus requiring a higher concentration of Niclosamide to elicit the same effect.
-
Dose-Response Analysis: A classic pharmacological principle is to establish a dose-response curve. The potency of Niclosamide in producing the observed phenotype should correlate with its potency for inhibiting the intended target.[5]
-
Counter-Screening Assays: Actively test for the known off-target effects using specific assays for pathways like Wnt, STAT3, and mitochondrial function.
Q3: Are there any analogs of Niclosamide with improved target specificity or reduced off-target effects?
A3: Yes, research has focused on developing Niclosamide analogs with improved pharmacokinetic properties and potentially better target specificity. For instance, Niclosamide ethanolamine salt (NEN) has shown better bioavailability.[1] Other analogs have been synthesized to reduce cytotoxicity while retaining desired activity.[6] However, it is essential to empirically validate the specificity of any analog in your specific cellular model.
Q4: My cells are showing signs of significant cytotoxicity even at low concentrations of Niclosamide. What could be the cause and how can I troubleshoot this?
A4: The potent mitochondrial uncoupling activity of Niclosamide can lead to significant cytotoxicity.[4] To troubleshoot this:
-
Determine the Therapeutic Window: Perform a dose-response curve to assess both the desired on-target effect and cell viability (e.g., using an MTT or CellTiter-Glo assay). This will help you identify a concentration range where the on-target effect is observed with minimal cytotoxicity.
-
Time-Course Experiment: The duration of exposure to Niclosamide can significantly impact cell health. Consider shorter incubation times to minimize toxicity while still observing the desired biological effect.
-
Use of Rescue Agents: For mitochondrial-related toxicity, supplementing the media with antioxidants like N-acetylcysteine (NAC) might help mitigate some of the cytotoxic effects caused by increased ROS production.[7]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected phenotypic results in a cellular assay.
| Possible Cause | Troubleshooting Steps |
| Off-target pathway modulation | 1. Profile against known off-targets: Use specific assays (e.g., Western blot for p-STAT3, TOP/FOPflash reporter assay for Wnt signaling) to determine if Niclosamide is affecting these pathways at the concentrations used in your primary assay. 2. Compare IC50 values: If the IC50 for the off-target effect is similar to the IC50 for your observed phenotype, it is likely a contributing factor. |
| Mitochondrial dysfunction | 1. Assess mitochondrial health: Use assays like TMRE staining to measure mitochondrial membrane potential or a Seahorse assay to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).[8] 2. Measure ATP levels: A decrease in cellular ATP is a hallmark of mitochondrial uncoupling. |
| Compound instability or precipitation | 1. Check solubility: Ensure Niclosamide is fully dissolved in your culture medium at the final concentration. Visually inspect for precipitates. 2. Use fresh dilutions: Prepare fresh dilutions of Niclosamide for each experiment from a concentrated stock solution. |
Issue 2: High background or non-specific signal in a reporter gene assay.
| Possible Cause | Troubleshooting Steps |
| Direct effect on reporter protein | 1. Use a different reporter system: If you suspect Niclosamide is directly interacting with your reporter (e.g., luciferase), switch to an alternative reporter like a fluorescent protein. 2. Cell-free reporter assay: Test if Niclosamide affects the purified reporter enzyme in a cell-free system. |
| General cellular stress | 1. Optimize compound concentration: High concentrations can induce cellular stress, leading to non-specific changes in gene expression. Perform a careful dose-response to find a specific window of activity. 2. Control for cytotoxicity: Run a parallel cytotoxicity assay to ensure the concentrations used in the reporter assay are not causing significant cell death. |
Quantitative Data Summary
The following tables summarize key quantitative data for Niclosamide's activity across various cell lines and pathways. These values can serve as a reference for designing experiments and interpreting results.
Table 1: IC50 Values of Niclosamide in Different Cellular Assays
| Cell Line | Assay Type | Parameter Measured | IC50 (µM) | Reference |
| DU145 (Prostate Cancer) | Cell Proliferation | Inhibition of cell growth | 0.7 | [9] |
| DU145 (Prostate Cancer) | Colony Formation | Inhibition of colony formation | 0.1 | [9] |
| HeLa (Cervical Cancer) | STAT3 Reporter Assay | Inhibition of luciferase activity | 0.25 ± 0.07 | [9] |
| PC-3 (Prostate Cancer) | Cell Proliferation | Inhibition of cell growth | < 1 | [10][11] |
| MDA-MB-231 (Breast Cancer) | Cell Proliferation | Inhibition of cell growth | < 1 | [10][11] |
| A2780ip2 (Ovarian Cancer) | Cell Proliferation | Inhibition of cell growth | 0.41 - 1.86 | [1] |
| SKOV3ip1 (Ovarian Cancer) | Cell Proliferation | Inhibition of cell growth | 0.41 - 1.86 | [1] |
| HGC-27 (Gastric Cancer) | Annexin V Assay | Induction of apoptosis (at 1 µM) | 27.60% of cells | [7] |
| MKN-74 (Gastric Cancer) | Annexin V Assay | Induction of apoptosis (at 10 µM) | 20.60% of cells | [7] |
| KKU-100 (Cholangiocarcinoma) | SRB Assay | Inhibition of cell viability | 0.55 ± 0.03 | [8] |
| KKU-213A (Cholangiocarcinoma) | SRB Assay | Inhibition of cell viability | 0.42 ± 0.03 | [8] |
Table 2: Cytotoxicity (CC50) of Niclosamide in Different Cell Lines
| Cell Line | Assay Duration | CC50 (nM) | Reference |
| VeroE6 | 72 hours | 1050 | [12] |
| H1437 | 72 hours | 438 | [12] |
Key Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This biophysical assay is used to confirm direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[13]
-
Cell Treatment: Incubate cultured cells with the desired concentration of Niclosamide or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Thermal Denaturation: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods like ELISA or mass spectrometry. A shift in the melting curve of the target protein in the presence of Niclosamide indicates target engagement.[14][15][16][17][18][19][20][21]
2. Wnt/β-catenin Signaling Reporter Assay (TOP/FOPflash)
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOPflash) and a control plasmid with a mutated TCF/LEF binding site (FOPflash). A Renilla luciferase plasmid is often co-transfected for normalization.
-
Compound Treatment: After transfection, treat the cells with Niclosamide at various concentrations in the presence or absence of a Wnt pathway activator (e.g., Wnt3a conditioned medium).
-
Luciferase Assay: After the desired incubation period (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TOPflash and FOPflash firefly luciferase signals to the Renilla luciferase signal. The ratio of TOPflash to FOPflash activity indicates the specific activation of the Wnt/β-catenin pathway. A decrease in this ratio in Niclosamide-treated cells indicates inhibition of the pathway.[22]
3. STAT3 Phosphorylation Assay by Western Blot
This assay assesses the activation state of STAT3, a key off-target of Niclosamide.
-
Cell Treatment and Lysis: Treat cells with Niclosamide for the desired time and concentration. If studying inhibition of stimulated STAT3, add a stimulant like IL-6 or EGF for a short period before lysis. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunodetection: Probe the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3, typically Tyr705) and total STAT3. Subsequently, use appropriate HRP-conjugated secondary antibodies.
-
Signal Detection: Detect the chemiluminescent signal. A decrease in the p-STAT3/total STAT3 ratio indicates inhibition of STAT3 activation.[9]
Visualizations
References
- 1. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Niclosamide in prostate cancer: An inhibitor of AR-V7, a mitochondrial uncoupler, or more? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ajo.asmepress.com [ajo.asmepress.com]
- 8. Metabolomic analyses uncover an inhibitory effect of niclosamide on mitochondrial membrane potential in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 11. scispace.com [scispace.com]
- 12. In Vitro Evaluation and Mitigation of Niclosamide’s Liabilities as a COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CETSA [cetsa.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Publications — CETSA [cetsa.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Addressing Niclosamide instability in long-term experiments
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for handling Niclosamide, focusing on its inherent instability in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is Niclosamide and why is its stability a critical issue in research?
A: Niclosamide is an FDA-approved anthelmintic drug that is being extensively repurposed for various diseases, including cancer, viral infections, and metabolic disorders.[1] Its therapeutic potential stems from its ability to modulate multiple key signaling pathways, such as Wnt/β-catenin, mTORC1, STAT3, and NF-κB.[2][3] However, Niclosamide is highly susceptible to chemical degradation, particularly through hydrolysis of its amide bond.[4] This instability can lead to a loss of potency and the formation of degradation products, causing inconsistent and unreliable experimental results, especially in studies conducted over extended periods.[5]
Q2: What are the primary factors that contribute to Niclosamide degradation?
A: The main factors affecting Niclosamide's stability are:
-
pH: Niclosamide is highly susceptible to hydrolysis in alkaline (basic) conditions.[5] Degradation is significantly accelerated at a pH above 7 and is rapid in the presence of strong bases like sodium hydroxide.[5][6] It is most stable in acidic conditions, ideally at a pH below 4.[5]
-
Light: The compound is photosensitive and degrades when exposed to UV light.[4][5] Experiments and storage should be conducted in the dark or using amber-colored glassware to minimize photodegradation.[7]
-
Temperature: While less significant than pH, elevated temperatures can accelerate the degradation process.[5][6] For long-term storage, keeping solutions at -20°C is recommended.[8]
Q3: How should I prepare and store Niclosamide stock solutions to ensure stability?
A: To maximize the stability and shelf-life of your Niclosamide solutions, follow these guidelines:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions (e.g., 10-15 mM).[8][9] A mixture of acetone and methanol (1:1) can also be used.[9]
-
Preparation: Prepare stock solutions by dissolving lyophilized Niclosamide powder in the chosen solvent. Gentle vortexing or sonication can aid dissolution.[9]
-
Storage:
-
Working Solutions: Prepare fresh working solutions for your experiments by diluting the stock solution in your aqueous culture medium immediately before use. Due to Niclosamide's poor aqueous solubility, precipitation can occur at higher concentrations in media.[9]
Q4: I noticed a yellow color in my Niclosamide solution. What does this indicate?
A: The appearance of a yellow color is a visual indicator of Niclosamide degradation.[5] Under alkaline conditions, Niclosamide hydrolyzes into its primary degradation products: 5-chlorosalicylic acid and 2-chloro-4-nitroaniline.[4][10] The latter, 2-chloro-4-nitroaniline, is a yellow-colored compound.[4] If your solution turns yellow, it signifies that a significant portion of the active drug has degraded, and the solution should be discarded.
Troubleshooting Guide
Problem 1: Inconsistent or declining drug efficacy in a multi-day cell culture experiment.
-
Possible Cause: Degradation of Niclosamide in the cell culture medium. Standard cell culture media are typically buffered at a physiological pH of ~7.4, which is not ideal for Niclosamide stability.
-
Troubleshooting Steps:
-
pH Assessment: Confirm the pH of your culture medium. Niclosamide's rate of hydrolysis increases as the pH rises above 4.[5]
-
Solution Refreshment: For long-term experiments (over 24-48 hours), replenish the medium with freshly prepared Niclosamide at regular intervals to maintain a consistent effective concentration.
-
Concentration Verification: If possible, use an analytical method like High-Performance Liquid Chromatography (HPLC) to quantify the concentration of Niclosamide in your culture medium at different time points.[5][11]
-
Problem 2: Precipitation or cloudiness observed after diluting DMSO stock into aqueous media.
-
Possible Cause: Poor aqueous solubility of Niclosamide. Niclosamide is a lipophilic molecule and is poorly soluble in water, especially at neutral pH.[12] When a concentrated DMSO stock is diluted into an aqueous buffer, the drug can crash out of solution.
-
Troubleshooting Steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is kept as low as possible (typically <0.5%) while still maintaining drug solubility.
-
Pre-warming Media: Gently warming the culture medium before adding the Niclosamide stock can sometimes help improve solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions to gradually decrease the solvent concentration.
-
Solubility Enhancement: For specific applications, consider formulation strategies like using cyclodextrins, though this requires careful validation.[13]
-
Quantitative Data Summary
The stability of Niclosamide is highly dependent on the pH of the solution. The tables below summarize the effect of pH on its solubility and degradation kinetics.
Table 1: Effect of pH on Niclosamide Solubility
| pH | Supernatant Concentration (µM) |
|---|---|
| 3.66 | 2.53 |
| 7.63 | 32.0 |
| 8.26 | 68.0 |
| 8.57 | 124.5 |
| 9.20 | 300.0 |
| 9.63 | 703.0 |
Data sourced from studies on Niclosamide solubility in buffered solutions at 20°C and 37°C.[14]
Table 2: Degradation Kinetics of Niclosamide in Alkaline Conditions
| Condition | Parameter | Value |
|---|---|---|
| Alkaline Solution | Degradation Order | Pseudo-first order |
| Alkaline Solution | Half-life (t½) | 8.35 hours |
| Alkaline Solution | Rate Constant (k) | 0.0829 mol/h |
Kinetic study of Niclosamide degradation in an alkaline solution.[6]
Key Experimental Protocols & Visualizations
Protocol: Stability Assessment of Niclosamide in Solution via HPLC
This protocol provides a method to quantify Niclosamide and its degradation products over time.
1. Materials:
-
Niclosamide powder
-
HPLC-grade methanol and water
-
Ammonium phosphate
-
HPLC system with a C18 column and UV/DAD detector[11]
-
pH meter and buffers
2. Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of Niclosamide in methanol. Create a series of calibration standards (e.g., 0.1 to 100 µg/mL) by diluting the stock in the mobile phase.[11]
-
Sample Preparation: Prepare Niclosamide solutions in different buffered aqueous solutions (e.g., pH 4, 7, 9).
-
Incubation: Store the test solutions under desired conditions (e.g., room temperature, 37°C, protected from light).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
HPLC Analysis:
-
Data Analysis:
-
Generate a standard curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of Niclosamide remaining in your samples at each time point by comparing their peak areas to the standard curve.
-
Calculate the percentage of degradation over time.
-
Visualizations
Diagram 1: Niclosamide Hydrolytic Degradation Pathway
Caption: Hydrolysis of Niclosamide into its primary degradation products.
Diagram 2: Troubleshooting Workflow for Niclosamide Instability
Caption: A logical workflow for troubleshooting common Niclosamide stability issues.
Diagram 3: Simplified Overview of Signaling Pathways Inhibited by Niclosamide
Caption: Niclosamide inhibits multiple signaling pathways crucial for cell growth.
References
- 1. Niclosamide, a Drug with Many (Re)purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability study of niclosamide using spectroscopy and chromatography. [wisdomlib.org]
- 6. Kinetic study and mechanism of Niclosamide degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. daneshyari.com [daneshyari.com]
- 8. Niclosamide Powder | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Techniques for analytical estimation of COVID‐19 clinical candidate, niclosamide in pharmaceutical and biomedical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Niclosamide Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Niclosamide to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Niclosamide powder?
A1: Lyophilized Niclosamide powder should be stored at room temperature in a desiccated environment.[1] Under these conditions, the chemical is stable for up to 24 months.[1] It is also recommended to keep it cool, dry, and protected from moisture and oxygen.[2]
Q2: How should I store Niclosamide once it is in solution?
A2: Niclosamide solutions should be stored at -20°C and are typically stable for up to 3 months.[1] It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles, which can lead to degradation.[1]
Q3: What factors can cause Niclosamide to degrade during storage?
A3: Niclosamide is susceptible to degradation under several conditions. The primary factors are exposure to alkaline pH, light, and moisture.[3][4][5] It is considered a photosensitive compound and will degrade when exposed to both sunlight and UV light.[3] Hydrolysis, particularly in alkaline conditions (pH above 4), is a significant degradation pathway.[3] While it is relatively stable to heat, prolonged exposure to high temperatures, especially in solution, can accelerate degradation.[3][5]
Q4: What are the common degradation products of Niclosamide?
A4: The primary degradation products resulting from alkaline hydrolysis are 2-chloro-4-nitro aniline (DEG I) and 5-chloro salicylic acid (DEG II).[6] In soil-plant systems, a wider range of degradation intermediates has been identified, including aminoniclosamide and 2-chloro-4-nitrophenol.[7]
Q5: How can I tell if my Niclosamide has degraded?
A5: Degradation can be identified by the appearance of a yellow color in solution, which is characteristic of one of the primary degradation products.[3][8] For a quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), or spectrophotometry can be used to detect the presence of degradation products and a decrease in the concentration of the parent Niclosamide compound.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected yellowing of Niclosamide solution. | Alkaline hydrolysis or photodegradation. | Verify the pH of the solution; it should be kept below 4 for maximum stability in liquid formulations.[3] Protect the solution from light by using amber vials or storing it in the dark.[3] |
| Reduced potency or inconsistent experimental results. | Degradation of Niclosamide stock solution. | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles by preparing aliquots.[1] Confirm the purity of the stock solution using an analytical method like HPLC. |
| Appearance of extra peaks in HPLC chromatogram. | Presence of degradation products. | Compare the chromatogram with a reference standard of pure Niclosamide. The primary degradation products, 2-chloro-4-nitro aniline and 5-chloro salicylic acid, can be confirmed with appropriate standards.[6] |
| Precipitate forms in aqueous solution. | Low aqueous solubility, especially at neutral or acidic pH. Niclosamide can also transform into less soluble hydrated forms.[9][10] | The concentration of Niclosamide in aqueous solution can be increased by raising the pH to the 8-9 range.[10] For suspensions, nonaqueous vehicles like propylene glycol may prevent the formation of less soluble hydrates.[9] |
Data Summary Tables
Table 1: Recommended Storage Conditions for Niclosamide
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | Room Temperature | Up to 24 months | Store in a desiccated environment, protected from moisture and oxygen.[1][2] |
| In Solution (e.g., in DMSO) | -20°C | Up to 3 months | Aliquot to prevent multiple freeze-thaw cycles.[1] |
| Tablets | Less than 30°C | As per manufacturer | Avoid freezing; tablets are sensitive to moisture.[4][5] |
Table 2: Factors Influencing Niclosamide Degradation
| Factor | Effect on Stability | Notes |
| pH | Highly susceptible to degradation at pH > 4.[3] | The rate of hydrolysis increases with increasing pH.[3] For liquid formulations, maintaining a pH below 4 is recommended.[3] |
| Light | Photosensitive; degrades upon exposure to sunlight and UV light.[3] | Formulations should be protected from light.[3] |
| Alkalinity | Rapid degradation in the presence of strong bases (e.g., sodium hydroxide).[3] | Alkaline hydrolysis is a primary degradation pathway.[3] |
| Temperature | Generally stable to heat.[5] | Elevated temperatures (e.g., 70°C, 80°C, 100°C) can accelerate degradation in solution.[3] |
| Moisture | Solid forms are sensitive to moisture.[4][5] | Store in a desiccated environment.[1] |
Experimental Protocols
Protocol: Stability Testing of Niclosamide by HPLC
This protocol provides a general framework for assessing the stability of Niclosamide under various stress conditions.
-
Preparation of Niclosamide Stock Solution:
-
Accurately weigh and dissolve Niclosamide in a suitable solvent (e.g., DMSO or methanol) to a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1M HCl.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1M NaOH.[8]
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of water.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).
-
Photodegradation: Expose the stock solution to direct sunlight or a UV lamp.
-
Thermal Degradation: Heat the stock solution at various temperatures (e.g., 70°C, 80°C, 100°C).[3]
-
-
Sample Analysis by HPLC:
-
At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to an appropriate concentration with the mobile phase.
-
Inject the samples into an HPLC system. A typical system might use:
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent Niclosamide and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of degradation over time for each condition.
-
Visualizations
References
- 1. Niclosamide Powder | Cell Signaling Technology [cellsignal.com]
- 2. You are being redirected... [prosci-inc.com]
- 3. Stability study of niclosamide using spectroscopy and chromatography. [wisdomlib.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Niclosamide | C13H8Cl2N2O4 | CID 4477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Kinetic study and mechanism of Niclosamide degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. old.meritresearchjournals.org [old.meritresearchjournals.org]
- 9. Comparison of the physical and chemical stability of niclosamide crystal forms in aqueous versus nonaqueous suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Variable Results in Niclosamide Antiviral Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Niclosamide in antiviral assays.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with Niclosamide, helping you interpret and troubleshoot variable results.
Question: Why am I observing high variability in the IC50 values for Niclosamide in my antiviral assays?
Answer: High variability in Niclosamide's IC50 values is a documented phenomenon and can be attributed to several factors:
-
Viral Variants: The antiviral potency of Niclosamide can differ significantly between viral variants. For instance, its efficacy against SARS-CoV-2 has been shown to be variant-dependent, with greater potency against variants that exhibit enhanced cell-to-cell spread.[1][2]
-
Cell Line Differences: The choice of cell line can significantly impact the observed IC50 value. Different cell lines have varying levels of host factors that Niclosamide targets, leading to different responses. For example, IC50 values for SARS-CoV-2 inhibition have been shown to differ between VeroE6 and H1437 cells.[1]
-
Experimental Conditions: Minor variations in experimental protocols can lead to significant differences in results. Factors such as the duration of drug exposure and the assay window can influence the calculated potency and toxicity of Niclosamide.[1][2] Shortening the exposure time can help to limit compound toxicity.[1][2]
-
Cytotoxicity Overlap: The antiviral efficacy of Niclosamide can overlap with its cytotoxic effects, leading to a poor in vitro selectivity index.[1][2][3] This can make it challenging to distinguish between true antiviral activity and cell death.
Question: How can I mitigate the cytotoxic effects of Niclosamide in my experiments?
Answer: Managing Niclosamide's cytotoxicity is crucial for obtaining reliable antiviral data. Here are some strategies:
-
Optimize Drug Concentration and Exposure Time: Use the lowest effective concentration of Niclosamide and minimize the duration of exposure. It has been shown that reducing the exposure to a 1-hour preincubation and shortening the assay window to 24 hours post-infection can limit toxicity.[1][2]
-
Careful CC50 Determination: Always determine the 50% cytotoxic concentration (CC50) in parallel with the IC50 in your specific cell line and experimental conditions to calculate the selectivity index (SI = CC50/IC50). A low SI indicates that the antiviral effect may be due to cytotoxicity.
-
Use of Analogs: Consider testing Niclosamide analogs, as some have been shown to have reduced cytotoxicity and increased potency.[1][3]
Question: My results show that Niclosamide is less effective at later time points in the infection. Why is this?
Answer: The timing of Niclosamide addition in relation to virus infection is critical. Time-of-addition studies have shown that Niclosamide can inhibit different stages of the viral life cycle, including entry and replication.[4][5][6] Its effectiveness may be more pronounced when added early in the infection. For some viruses, it has been shown to be effective at a post-entry stage, likely during viral RNA replication.[4][5]
Question: I am having trouble with the solubility of Niclosamide. What is the best way to prepare it for my assays?
Answer: Niclosamide has poor water solubility, which can be a source of experimental variability.[2][7]
-
Solvent: It is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[8][9]
-
Working Dilutions: Further dilutions should be made in the appropriate cell culture medium. Be aware that at higher concentrations in aqueous solutions, Niclosamide may precipitate.[9]
-
pH Dependence: The solubility of Niclosamide is pH-dependent, increasing with higher pH.[10]
Frequently Asked Questions (FAQs)
What is the mechanism of action of Niclosamide against viruses?
Niclosamide has a complex and multimodal mechanism of action, primarily targeting host cell pathways rather than the virus itself.[11] This includes:
-
Inhibition of Viral Entry: It can prevent the virus from entering host cells by neutralizing the pH of endosomes and inhibiting endocytosis.[1][11][12]
-
Blockade of Viral Replication: Niclosamide can interfere with viral replication by promoting cellular autophagy.[1][11][12]
-
Inhibition of Syncytia Formation: It can disrupt the formation of syncytia (the fusion of infected cells with neighboring uninfected cells) by inhibiting the host cell calcium-dependent scramblase TMEM16F.[1][11]
-
Modulation of Signaling Pathways: Niclosamide is known to modulate several signaling pathways, including Wnt/β-catenin, mTORC1, STAT3, and NF-κB, which can have downstream antiviral effects.[13]
Is the antiviral efficacy of Niclosamide consistent across different viruses?
Niclosamide has demonstrated broad-spectrum antiviral activity against a range of viruses, including coronaviruses (SARS-CoV, MERS-CoV, SARS-CoV-2), flaviviruses (Zika, Dengue), and others.[4][5][11][13] However, its potency can vary significantly between different viruses.[4][5]
Does Niclosamide's antiviral activity depend on the viral variant?
Yes, the potency of Niclosamide can be dependent on the specific viral variant.[1][2] For SARS-CoV-2, it has shown variable efficacy against different variants of concern.[2] However, some studies have also reported that its potency is conserved against certain variants like Alpha, Beta, and Delta.[11][14][15]
Data Presentation
Table 1: In Vitro Antiviral Activity and Cytotoxicity of Niclosamide
| Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 (WA1) | VeroE6 | 1.664 | >10 | >6.0 | [2] |
| SARS-CoV-2 (B.1.1.7) | VeroE6 | 0.298 | >10 | >33.6 | [2] |
| SARS-CoV-2 (B.1.351) | VeroE6 | 0.440 | >10 | >22.7 | [2] |
| SARS-CoV-2 (B.1.617.2) | VeroE6 | 0.774 | >10 | >12.9 | [2] |
| SARS-CoV-2 (P.1) | VeroE6 | 0.399 | >10 | >25.1 | [2] |
| SARS-CoV-2 | VeroE6 | 0.564 | 1.050 | 1.86 | [1] |
| SARS-CoV-2 | H1437 | 0.261 | 0.438 | 1.67 | [1] |
| SARS-CoV | Vero E6 | <0.1 | Not Reported | Not Reported | [4][8] |
| MERS-CoV | Vero B4 | Inhibited replication by up to 1000-fold at 10 µM | Not Reported | Not Reported | [4][5] |
| Zika Virus (ZIKV) | Not Specified | 0.37 | Not Reported | Not Reported | [4][5] |
| Hepatitis C Virus (HCV) | Not Specified | 0.16 | Not Reported | Not Reported | [4][5] |
| Human Adenovirus (HAdV) | Not Specified | 0.6 | Not Reported | Not Reported | [4] |
Experimental Protocols
Standard Antiviral Assay for Niclosamide
This protocol provides a general framework for assessing the antiviral activity of Niclosamide. Specific parameters may need to be optimized for your virus and cell line of interest.
-
Cell Seeding:
-
One day prior to infection, seed a 96-well plate with the appropriate cell line (e.g., VeroE6, Caco-2) at a density that will result in a confluent monolayer on the day of infection.[14]
-
-
Compound Preparation:
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Add the diluted Niclosamide to the cells.
-
After a short pre-incubation (e.g., 15 minutes to 1 hour), add the virus at a predetermined multiplicity of infection (MOI).[2][14]
-
Include appropriate controls: virus-only (no drug) and mock-infected (no virus, no drug).
-
-
Incubation:
-
Endpoint Analysis:
-
Assess the antiviral effect and cytotoxicity using a suitable method, such as:
-
Viral Titer Reduction Assay: Quantify the amount of infectious virus produced using a TCID50 assay or plaque assay.[6]
-
Viral Antigen Expression: Measure the expression of viral antigens using immunofluorescence, western blot, or ELISA.[8]
-
Viral RNA Quantification: Determine the levels of viral RNA using RT-qPCR.[8]
-
Cell Viability Assay: Measure cell viability to determine cytotoxicity (CC50) using assays like MTT or CellTiter-Glo.[6]
-
-
-
Data Analysis:
-
Calculate the IC50 and CC50 values by fitting the dose-response data to a suitable model.
-
Determine the selectivity index (SI = CC50/IC50).
-
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. In Vitro Evaluation and Mitigation of Niclosamide’s Liabilities as a COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of niclosamide as a novel antiviral agent against porcine epidemic diarrhea virus infection by targeting viral internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Niclosamide—A promising treatment for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Niclosamide shows strong antiviral activity in a human airway model of SARS-CoV-2 infection and a conserved potency against the Alpha (B.1.1.7), Beta (B.1.351) and Delta variant (B.1.617.2) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Niclosamide and Bicalutamide Combination Therapy in Enzalutamide-Resistant Prostate Cancer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Niclosamide in combination with Bicalutamide to overcome enzalutamide resistance in prostate cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining Niclosamide and Bicalutamide to treat enzalutamide-resistant prostate cancer?
A1: Enzalutamide resistance in prostate cancer is often driven by the expression of constitutively active androgen receptor splice variants (AR-Vs), particularly AR-V7, which lack the ligand-binding domain targeted by enzalutamide.[1] Bicalutamide, an older antiandrogen, is ineffective against these variants. Niclosamide has been identified as a potent inhibitor of AR-V7 expression.[2] By combining Niclosamide to downregulate AR-V7 with Bicalutamide, the combination therapy can re-sensitize resistant cells to antiandrogen treatment, leading to suppressed tumor growth.[1][3]
Q2: What are the recommended starting concentrations for Niclosamide and Bicalutamide in in vitro experiments?
A2: Based on published studies, a common starting point for in vitro assays with enzalutamide-resistant prostate cancer cell lines (e.g., CWR22Rv1, C4-2B MDVR) is 0.5 µM for Niclosamide and 20 µM for Bicalutamide.[4] These concentrations have been shown to effectively inhibit cell growth and induce apoptosis in combination, while having minimal effects as single agents.[4]
Q3: Is Niclosamide soluble in standard cell culture media?
A3: Niclosamide has poor aqueous solubility, which can be a challenge for in vitro experiments.[5][6] It is typically dissolved in a solvent like DMSO to create a stock solution before being diluted in cell culture media. It is crucial to ensure the final DMSO concentration in the media is low (typically <0.1%) to avoid solvent-induced cytotoxicity. The solubility of niclosamide is also pH-dependent, increasing at a more alkaline pH.[5][7]
Q4: What are the expected molecular weight bands for full-length AR and AR-V7 in a Western blot?
A4: In a Western blot, the full-length androgen receptor (AR-FL) typically appears as a band at approximately 110 kDa. The AR-V7 splice variant, lacking the ligand-binding domain, is smaller and is expected to be detected at around 80 kDa.[8]
Q5: Can this combination therapy be tested in vivo?
A5: Yes, the combination of Niclosamide and Bicalutamide has been shown to be effective in suppressing tumor growth in xenograft models of enzalutamide-resistant prostate cancer.[1] A common dosing regimen involves intraperitoneal administration of Niclosamide (e.g., 25 mg/kg) and oral administration of Bicalutamide (e.g., 25 mg/kg).[9]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of Niclosamide in culture media | Poor solubility of Niclosamide. | Ensure the DMSO stock solution is properly prepared and vortexed before dilution. Prepare fresh dilutions for each experiment. Consider using a slightly more alkaline culture medium if compatible with your cell line, as Niclosamide's solubility increases with pH.[5][7] |
| High background or non-specific bands in AR-V7 Western blot | Antibody cross-reactivity or improper blocking. | Use a validated, specific antibody for AR-V7. Ensure adequate blocking of the membrane (e.g., 5% non-fat milk or BSA in TBST). Optimize antibody concentrations and incubation times. Some antibodies may have off-target liabilities, so it's crucial to use well-characterized reagents.[10] |
| Inconsistent results in cell viability assays | Cell line instability or contamination. Uneven drug distribution. | Regularly authenticate cell lines using methods like STR profiling. Routinely check for mycoplasma contamination. Ensure thorough mixing of the drug solutions in the culture plates. |
| Unexpected cytotoxicity in control (vehicle-treated) cells | High concentration of DMSO. | Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is non-toxic to the cells (typically below 0.1%). |
In Vivo Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor tumor take rate or variable tumor growth in xenograft models | Suboptimal cell health or injection technique. Animal health issues. | Use healthy, actively growing cells for injection. Ensure a consistent number of cells are injected subcutaneously. Monitor animal health closely and adhere to approved animal care protocols. The CWR22Rv1 cell line can sometimes exhibit variability in tumor growth.[9][11] |
| Lack of significant tumor growth inhibition with combination therapy | Insufficient drug bioavailability. Development of further resistance. | For Niclosamide, consider alternative formulations or delivery methods to improve its poor in vivo bioavailability.[6][12] Ensure accurate dosing and administration schedules. Analyze harvested tumors for changes in AR-V7 expression or other resistance markers. |
| Toxicity or adverse effects in treated animals | Drug dosage is too high. | Monitor animal weight and overall health daily. If toxicity is observed (e.g., significant weight loss), consider reducing the drug dosage or frequency of administration.[13] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Niclosamide and Bicalutamide Combination
| Cell Line | Treatment | Concentration | Effect on Cell Growth | Reference |
| CWR22Rv1 | Bicalutamide | 20 µM | No effect | [4] |
| Niclosamide | 0.5 µM | Minor inhibition | [4] | |
| Niclosamide + Bicalutamide | 0.5 µM + 20 µM | Significant inhibition | [4] | |
| C4-2B MDVR | Bicalutamide | 20 µM | No effect | [4] |
| Niclosamide | 0.5 µM | Minor inhibition | [4] | |
| Niclosamide + Bicalutamide | 0.5 µM + 20 µM | Significant inhibition | [4] |
Table 2: In Vivo Efficacy in Enzalutamide-Resistant CWR22Rv1 Xenografts
| Treatment Group | Dosage | Administration Route | Tumor Volume Reduction | Reference |
| Vehicle Control | - | - | - | [9] |
| Bicalutamide | 25 mg/kg | Oral | Not significant | [9] |
| Niclosamide | 25 mg/kg | Intraperitoneal | Significant | [9] |
| Niclosamide + Bicalutamide | 25 mg/kg each | As above | Most significant | [9] |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Plate enzalutamide-resistant prostate cancer cells (e.g., CWR22Rv1) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Niclosamide and Bicalutamide, both individually and in combination, in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Remove the old medium from the wells and add the drug-containing medium. Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for AR-FL and AR-V7
-
Cell Lysis: Treat cells with Niclosamide (0.5 µM), Bicalutamide (20 µM), or the combination for 48-72 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 4-12% Tris-Glycine gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR (detects both AR-FL and AR-V7) and a specific AR-V7 antibody overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Study
-
Cell Preparation: Harvest enzalutamide-resistant CWR22Rv1 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Tumor Implantation: Subcutaneously inject approximately 1-2 million cells into the flanks of male immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Tumor Growth and Treatment Initiation: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Drug Administration: Administer vehicle, Niclosamide (e.g., 25 mg/kg, i.p., daily), Bicalutamide (e.g., 25 mg/kg, oral gavage, daily), or the combination for a predetermined period (e.g., 3-4 weeks).
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Portions of the tumor can be fixed for immunohistochemistry or snap-frozen for molecular analysis.
Visualizations
Caption: Mechanism of overcoming enzalutamide resistance.
Caption: Workflow for preclinical evaluation.
Caption: Logic for troubleshooting Western blots.
References
- 1. AR-V7 biomarker testing for primary prostate cancer: The ongoing challenge of analytical validation and clinical qualification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niclosamide inhibits androgen receptor variants expression and overcomes enzalutamide resistance in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updates on Overcoming Bicalutamide Resistance: A Glimpse into Resistance to a Novel Antiandrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niclosamide and bicalutamide combination treatment overcomes enzalutamide and bicalutamide resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 13. Niclosamide exerts anticancer effects through inhibition of the FOXM1-mediated DNA damage response in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cell line-specific toxicity of Niclosamide and how to manage it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Niclosamide. The information is designed to address specific issues related to its cell line-specific toxicity and provide guidance on how to manage it during experiments.
Frequently Asked Questions (FAQs)
Q1: Why does Niclosamide show different levels of toxicity across various cell lines?
A1: Niclosamide's toxicity is cell line-specific due to its multifaceted mechanism of action, which involves the modulation of multiple signaling pathways such as Wnt/β-catenin, mTOR, STAT3, and NF-κB.[1][2][3][4][5] The expression levels and dependence of a particular cell line on these pathways can determine its sensitivity to Niclosamide. For instance, cancer cells with mutations in the APC gene, leading to activated Wnt/β-catenin signaling, are particularly sensitive.[6] Additionally, differences in cellular metabolism and mitochondrial function can influence its cytotoxic effects, as Niclosamide acts as a mitochondrial uncoupler.[1][7]
Q2: Is Niclosamide more toxic to cancer cells than normal cells?
A2: Niclosamide generally exhibits selective toxicity towards cancer cells over normal cells.[8] For example, it has shown cytotoxicity against various cancer cell lines while having minimal effect on normal human bone marrow and fibroblast cells.[8] This selectivity is attributed to the dysregulated signaling pathways and altered metabolic states often found in cancer cells, which are the primary targets of Niclosamide.[7] However, at higher concentrations, toxicity in normal cells can be observed.[9]
Q3: What are the major signaling pathways affected by Niclosamide?
A3: Niclosamide is known to inhibit several key oncogenic signaling pathways, including:
-
Wnt/β-catenin pathway: It can induce the degradation of the Wnt co-receptor LRP6 and downregulate Dishevelled-2 (Dvl2), leading to decreased β-catenin signaling.[6][10][11]
-
mTOR pathway: Inhibition is linked to its protonophoric activity, which disrupts lysosomal function and lowers cytoplasmic pH.[1][2][12][13]
-
STAT3 pathway: It inhibits the phosphorylation and nuclear translocation of STAT3, a key transcription factor in many cancers.[14][15][16][17][18]
-
NF-κB pathway: It can suppress NF-κB signaling by inhibiting the phosphorylation and degradation of IκBα.[1][4]
-
Notch pathway: Niclosamide has also been shown to inhibit the Notch signaling pathway.[5][19]
Q4: How can I determine the optimal concentration of Niclosamide for my experiments?
A4: The optimal concentration of Niclosamide is highly dependent on the cell line being used. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This typically involves treating the cells with a range of Niclosamide concentrations for a defined period (e.g., 24, 48, 72 hours) and then assessing cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability results | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and accurate cell counting before seeding. |
| Uneven drug distribution in wells. | Mix the plate gently by tapping after adding Niclosamide. | |
| Edge effects on the plate. | Avoid using the outer wells of the plate for experiments or fill them with sterile PBS. | |
| Precipitation of Niclosamide in culture medium | Low solubility of Niclosamide in aqueous solutions. | Prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium immediately before use. Ensure the final DMSO concentration is low and consistent across all treatments (typically <0.5%). |
| Unexpected toxicity in control (vehicle-treated) cells | High concentration of the solvent (e.g., DMSO). | Perform a vehicle control titration to determine the maximum non-toxic concentration of the solvent for your cell line. |
| Discrepancy between published IC50 values and experimental results | Differences in experimental conditions (cell passage number, serum concentration, incubation time). | Standardize your experimental protocol and ensure consistency. Be aware that IC50 values can vary between labs. |
| Cell line misidentification or contamination. | Authenticate your cell lines using methods like STR profiling. Regularly check for mycoplasma contamination. |
Quantitative Data Summary
Table 1: Cell Line-Specific Cytotoxicity of Niclosamide (IC50/CC50 Values)
| Cell Line | Cell Type | Assay Duration | IC50 / CC50 (µM) | Reference |
| Cancer Cell Lines | ||||
| A549 | Human Lung Adenocarcinoma | 24h | 2.60 (IC50) | [20] |
| A549/DDP (Cisplatin-resistant) | Human Lung Adenocarcinoma | 24h | 1.15 (IC50) | [20] |
| A2780cp20 | Chemoresistant Ovarian Cancer | 72h | ~1.0 | [14] |
| BD140A | Adrenocortical Carcinoma | - | 0.12 (IC50) | [3] |
| SW-13 | Adrenocortical Carcinoma | - | 0.15 (IC50) | [3] |
| NCI-H295R | Adrenocortical Carcinoma | - | 0.53 (IC50) | [3] |
| Du145 | Prostate Cancer | - | 0.7 (IC50) | [15] |
| PC-3 | Prostate Cancer | - | < 1.0 (IC50) | [10][11] |
| MDA-MB-231 | Breast Cancer | - | < 1.0 (IC50) | [11] |
| T-47D | Breast Cancer | - | < 1.0 (IC50) | [11] |
| FaDu | Hypopharyngeal Carcinoma | 48h | 0.40 (IC50) | [21] |
| H314 | Floor of Mouth Carcinoma | 48h | 0.94 (IC50) | [21] |
| H1437 | Human Lung Adenocarcinoma | 72h | 0.438 (CC50) | [9][22] |
| Non-Cancerous Cell Lines | ||||
| VeroE6 | African Green Monkey Kidney | 72h | 1.05 (CC50) | [9][22] |
| MCF10A | Non-tumorigenic Mammary Epithelial | - | > 8.0 (low cytotoxicity) | [23] |
Note: IC50 is the concentration that inhibits 50% of cell growth, while CC50 is the concentration that is cytotoxic to 50% of cells. Values can vary based on experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Niclosamide on a specific cell line.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
Niclosamide stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium.[2]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of Niclosamide in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Niclosamide or vehicle control (medium with the same percentage of DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for assessing the effect of Niclosamide on the expression and phosphorylation of key proteins in signaling pathways like Wnt/β-catenin or STAT3.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
Niclosamide
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LRP6, anti-β-catenin, anti-pSTAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with various concentrations of Niclosamide or vehicle control for the desired time (e.g., 24 hours).[14]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using the BCA Protein Assay Kit.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
Visualizations
Caption: Major signaling pathways inhibited by Niclosamide.
Caption: Workflow for determining the IC50 of Niclosamide.
Caption: Troubleshooting logic for common Niclosamide experiment issues.
References
- 1. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 2. Multi-targeted therapy of cancer by niclosamide: a new application for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niclosamide inhibits colon cancer progression through downregulation of the Notch pathway and upregulation of the tumor suppressor miR-200 family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Evaluation and Mitigation of Niclosamide’s Liabilities as a COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 11. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity analysis of niclosamide reveals potential role for cytoplasmic pH in control of mammalian target of rapamycin complex 1 (mTORC1) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 19. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Niclosamide enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bibliotekanauki.pl [bibliotekanauki.pl]
- 22. In Vitro Evaluation and Mitigation of Niclosamide’s Liabilities as a COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
Technical Support Center: Improving the Metabolic Stability of Niclosamide Analogs
This technical support center provides researchers with essential guidance for experiments focused on enhancing the metabolic stability of Niclosamide and its analogs. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data interpretation resources.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic liabilities of Niclosamide?
A1: Niclosamide's poor metabolic stability is a significant hurdle for its clinical utility beyond its anthelmintic use.[1][2] The primary metabolic pathways responsible for its rapid clearance are Phase I hydroxylation and Phase II glucuronidation.[3][4] Specifically, the cytochrome P450 enzyme CYP1A2 is the main contributor to hydroxylation, while UDP-glucuronosyltransferase UGT1A1 is the predominant enzyme responsible for its extensive glucuronidation.[3][5][6] This rapid metabolism, particularly first-pass metabolism in the gut and liver, contributes to its low oral bioavailability.[4][7]
Q2: What is the general strategy for designing Niclosamide analogs with improved metabolic stability?
A2: The core strategy is to modify the chemical structure to block or reduce the efficiency of the metabolic reactions at the sites of hydroxylation and glucuronidation. This involves a systematic exploration of the structure-activity relationship (SAR).[1][8] Key modifications may include:
-
Blocking the phenolic hydroxyl group: This is the primary site for glucuronidation. Introducing different substituents at this position can sterically hinder the UGT1A1 enzyme.
-
Modifying the salicylanilide backbone: Introducing electron-withdrawing or bulky groups can alter the molecule's susceptibility to CYP1A2-mediated hydroxylation.[1]
-
Replacing the nitro group: While often considered crucial for activity, modifications to the nitro group are being explored to reduce potential toxicity and alter metabolic profiles.[8][9]
Q3: Which in vitro assays are essential for evaluating the metabolic stability of my analogs?
A3: A tiered approach using common in vitro assays is recommended:
-
Liver Microsomal Stability Assay: This is a primary screening assay to assess Phase I metabolic stability (e.g., CYP-mediated oxidation).[10][11] It uses subcellular fractions of the liver containing high concentrations of metabolic enzymes.
-
Hepatocyte Stability Assay: This "gold standard" assay uses intact liver cells, which contain both Phase I and Phase II enzymes and relevant cofactors.[12][13] It provides a more comprehensive picture of a compound's metabolic fate.
-
Liver S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the assessment of both Phase I and some Phase II metabolic pathways.[10]
Q4: My analog shows improved microsomal stability but is still rapidly cleared in vivo. What could be the cause?
A4: This discrepancy often points to metabolic pathways not fully captured by the microsomal assay. The most likely causes are:
-
Extensive Phase II Metabolism: Glucuronidation or sulfation, which occurs in hepatocytes but to a lesser extent or not at all in standard microsomal assays (unless supplemented with cofactors like UDPGA), could be the primary clearance pathway.[4] Niclosamide itself is heavily metabolized by UGTs.[3][4]
-
Other Metabolic Enzymes: Clearance could be mediated by other enzymes not present or active in microsomes, such as cytosolic enzymes (e.g., aldehyde oxidase).
-
Active Transport: The compound might be a substrate for efflux transporters in the liver or gut, leading to rapid elimination.
Troubleshooting Experimental Assays
This guide addresses common issues encountered during metabolic stability assays.
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicate Wells | 1. Inconsistent pipetting.2. Microsomes/hepatocytes not uniformly suspended.3. Temperature fluctuations.[14] | 1. Use calibrated pipettes and ensure thorough mixing.2. Gently vortex microsomal stock before each aliquot.[14]3. Ensure the incubator maintains a stable 37°C. |
| Compound Appears Too Stable (Little to No Degradation) | 1. Inactive enzymes or cofactor (NADPH/UDPGA).2. Incorrect assay conditions (e.g., pH, low protein concentration).3. The compound is genuinely very stable.[14] | 1. Run a positive control (e.g., testosterone, midazolam) to verify enzyme activity.[14]2. Confirm buffer pH is 7.4 and consider increasing microsomal protein concentration.3. If the positive control is metabolized correctly, the result is likely accurate. Consider extending incubation times.[14] |
| Compound Degrades Too Quickly (Disappears at T=0) | 1. Non-enzymatic degradation (hydrolysis) in the buffer.2. Very rapid metabolism.[14]3. Photosensitivity.[15] | 1. Run a control incubation without NADPH (for microsomes) or with heat-inactivated hepatocytes to check for non-enzymatic degradation.[14]2. Use shorter incubation times (e.g., 0, 1, 3, 5, 10 min).3. Protect samples from light during preparation and incubation.[15][16] |
| Poor Compound Recovery in All Samples (Including T=0) | 1. Non-specific binding to plasticware (common for lipophilic compounds).[17]2. Precipitation of the compound in the aqueous assay buffer.[17] | 1. Use low-binding plates or add a small amount of surfactant (e.g., 0.01% Triton X-100).2. Check compound solubility in the final assay buffer. Ensure the final solvent concentration (e.g., DMSO) is low (typically <0.5%). |
Data Presentation: Metabolic Stability of Niclosamide Analogs
Summarizing quantitative results in a clear table is crucial for comparing analogs and guiding the next design cycle.
| Compound ID | Modification | t½ (min) in HLM¹ | Intrinsic Clearance (CLint) (µL/min/mg protein) | % Remaining at 60 min in Hepatocytes² |
| Niclosamide | Parent Compound | 12.5 | 55.4 | 8% |
| Analog A-1 | O-Methylation of phenol | 35.2 | 19.7 | 31% |
| Analog B-2 | Nitro group to Amine | 15.1 | 45.9 | 12% |
| Analog C-3 | CF₃ on aniline ring | 28.9 | 24.0 | 25% |
| Analog D-4 | O-Methylation + CF₃ | > 120 | < 5.8 | 85% |
| Verapamil | Positive Control | 21.0 | 33.0 | 19% |
¹ HLM: Human Liver Microsomes ² Data are representative examples for illustrative purposes.
Experimental Protocols
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This protocol is designed to assess the rate of Phase I metabolism of Niclosamide analogs.
1. Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human Liver Microsomes (stored at -80°C)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Positive control compound (e.g., Verapamil)
-
Stop Solution: Cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide)
2. Procedure:
-
Preparation:
-
Thaw HLM on ice. Dilute to a working concentration of 1.0 mg/mL in cold phosphate buffer.
-
Prepare test compound working solution (2 µM) by diluting the stock in phosphate buffer. Ensure final DMSO concentration is ≤0.1%.
-
Prepare the NADPH solution according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add 50 µL of the HLM solution to designated wells.
-
Add 50 µL of the test compound working solution to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding 10 µL of the prepared NADPH solution to each well. The final compound concentration is now 1 µM and the final microsomal protein concentration is 0.5 mg/mL.
-
-
Time Points and Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 150 µL of the cold ACN Stop Solution to the appropriate wells. The T=0 sample is terminated immediately after adding NADPH.
-
-
Sample Processing & Analysis:
-
Seal the plate, vortex for 2 minutes, and then centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the disappearance of the parent compound using a validated LC-MS/MS method.
-
3. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural log of the percent remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein in incubation).
Visualizations: Pathways and Workflows
Metabolic Pathways of Niclosamide
The following diagram illustrates the two primary metabolic pathways responsible for Niclosamide clearance.
Caption: Primary Phase I and Phase II metabolic pathways of Niclosamide.
Experimental Workflow for Microsomal Stability Assay
This workflow diagram outlines the key steps of the in vitro assay.
Caption: Step-by-step workflow for a liver microsomal stability assay.
Troubleshooting Logic for High Variability
This diagram provides a logical decision-making process for troubleshooting variable results.
Caption: A decision tree for troubleshooting high variability in results.
References
- 1. Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of the anthelmintic drug niclosamide by cytochrome P450 enzymes and UDP-glucuronosyltransferases: metabolite elucidation and main contributions from CYP1A2 and UGT1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contributions of Hepatic and Intestinal Metabolism to the Disposition of Niclosamide, a Repurposed Drug with Poor Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Metabolism of the anthelmintic drug niclosamide by cytochrome P450 enzymes and UDP-glucuronosyltransferases: metabolite elucidation and main contributions from CYP1A2 and UGT1A1 | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 9. mdpi.com [mdpi.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bdj.co.jp [bdj.co.jp]
- 14. benchchem.com [benchchem.com]
- 15. Stability study of niclosamide using spectroscopy and chromatography. [wisdomlib.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Niclosamide Delivery In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the in vivo delivery of Niclosamide.
Frequently Asked Questions (FAQs)
1. Why is the in vivo delivery of Niclosamide challenging?
Niclosamide is an FDA-approved anthelmintic drug with significant potential for repurposing in various diseases, including cancer and viral infections.[1][2] However, its clinical application is hindered by its poor aqueous solubility, which leads to low oral bioavailability.[1][2][3][4][5][6] This means that after oral administration, only a small fraction of the drug is absorbed into the bloodstream, limiting its efficacy at the target tissues.[6] Niclosamide is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[3][4]
2. What are the common formulation strategies to enhance Niclosamide's bioavailability?
Several advanced formulation strategies are being explored to overcome the solubility and bioavailability challenges of Niclosamide. These include:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing Niclosamide in a polymer matrix in an amorphous state.[4] This approach can significantly increase the drug's apparent solubility and dissolution rate.[1][7][8] Some ASD formulations are designed to generate amorphous nanoparticles upon dissolution.[1][4][9][10]
-
Nanoparticle-Based Delivery Systems: Encapsulating Niclosamide into nanoparticles can improve its solubility, protect it from degradation, and facilitate targeted delivery.[11] Common types of nanoparticles used include:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can enhance the oral bioavailability of poorly soluble drugs like Niclosamide.[3][12]
-
Polymeric Nanoparticles: Biocompatible polymers like PLGA and PEG are used to create nanoparticles that can be surface-functionalized for targeted delivery.[11][13]
-
Lipid Nanoparticles (LNPs): Similar to SLNs, these lipid-based carriers can effectively encapsulate and deliver Niclosamide.[14][15]
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, enhancing their solubility and in vivo performance.[16][17]
-
Albumin-Bound Nanoparticles: Utilizing albumin as a carrier can improve the biocompatibility and tumor accumulation of Niclosamide.[18]
-
-
Prodrugs: This strategy involves chemically modifying the Niclosamide molecule to create a more soluble derivative (prodrug) that, once administered, is converted back to the active Niclosamide form in the body.[17][19]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form nanoemulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[20]
-
Submicron Lipid Emulsions: These are lipid-based formulations that can significantly enhance the oral bioavailability of Niclosamide.[21]
3. How can Niclosamide be targeted to specific tissues like tumors?
Targeted delivery of Niclosamide is crucial to maximize its therapeutic effect while minimizing off-target toxicity. This is often achieved by functionalizing the surface of nanocarriers with specific ligands that recognize and bind to receptors overexpressed on target cells.[22] Examples of targeting ligands include:
-
Antibodies and Antibody Fragments: These can be directed against tumor-specific antigens.[11]
-
Aptamers: These are single-stranded DNA or RNA molecules that can bind to specific target molecules.[11]
-
Folic Acid: Many cancer cells overexpress folate receptors, making folic acid a useful targeting ligand.[11]
-
Hyaluronic Acid: The CD44 receptor, which binds hyaluronic acid, is often overexpressed on cancer stem cells.[13][23][24]
4. What are the key signaling pathways affected by Niclosamide in target tissues?
Niclosamide has been shown to modulate multiple signaling pathways involved in cell proliferation, survival, and fibrosis. Understanding these pathways is crucial for designing experiments and interpreting results. Key pathways include:
-
Wnt/β-catenin Pathway: Niclosamide is a known inhibitor of this pathway, which is often dysregulated in cancer.[2][17][19]
-
STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: Inhibition of STAT3 signaling is a key mechanism of Niclosamide's anticancer and anti-fibrotic effects.[19][24][25][26]
-
mTOR (mammalian Target of Rapamycin) Pathway: Niclosamide can inhibit mTOR signaling, which is a central regulator of cell growth and proliferation.[2][17][19]
-
TGF-β/Smad Pathway: In the context of pulmonary fibrosis, Niclosamide has been shown to block this pro-fibrotic signaling pathway.[25][26]
-
NF-κB (Nuclear Factor-kappa B) Pathway: This pathway, involved in inflammation and cell survival, is also inhibited by Niclosamide.[2][19]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low in vivo efficacy despite promising in vitro results | Poor oral bioavailability of Niclosamide due to low aqueous solubility.[6] | * Reformulate Niclosamide: Consider using advanced formulations such as amorphous solid dispersions (ASDs), solid lipid nanoparticles (SLNs), or liposomes to enhance solubility and absorption.[1][3][16] * Change the Route of Administration: For localized diseases like pulmonary fibrosis or respiratory viral infections, consider direct delivery to the target organ via inhalation.[27][28][29] |
| High variability in plasma concentrations between subjects | Inconsistent dissolution of the formulation in the gastrointestinal tract. Recrystallization of amorphous Niclosamide in the acidic environment of the stomach.[1][9] | * Optimize Formulation: Ensure the formulation provides consistent and complete dissolution. For ASDs, use polymers that inhibit recrystallization. * Enteric Coating: For oral formulations of ASDs, use an enteric coating to protect the drug from the acidic stomach environment and ensure its release in the intestine where the pH is higher.[9][30] |
| Off-target toxicity observed in vivo | Non-specific distribution of Niclosamide to healthy tissues. | * Implement Targeted Delivery: Functionalize your nanocarrier with ligands (e.g., antibodies, aptamers, hyaluronic acid) that specifically target receptors on the diseased cells.[11][13][23][24] |
| Instability of the Niclosamide formulation during storage | Physical or chemical degradation of the formulation. Niclosamide is known to be sensitive to pH and light.[31][32] | * Optimize Storage Conditions: Store formulations protected from light and at a controlled temperature. For liquid formulations, maintain a pH below 4 to minimize hydrolysis.[31] * Characterize Stability: Conduct long-term stability studies under different conditions to determine the optimal storage parameters for your specific formulation. |
| Difficulty in achieving high drug loading in nanoparticles | Poor affinity of Niclosamide for the nanoparticle core material. | * Screen Different Carrier Materials: Test a variety of polymers or lipids to find a matrix with better compatibility and solubilizing capacity for Niclosamide.[8] * Optimize the Formulation Process: Adjust parameters such as the drug-to-carrier ratio and the manufacturing method (e.g., solvent evaporation, hot-melt extrusion) to improve encapsulation efficiency.[7][12] |
Quantitative Data Summary
Table 1: Enhancement of Niclosamide Bioavailability with Different Formulations
| Formulation Type | Key Excipients | Animal Model | Fold Increase in Bioavailability (Compared to Free Niclosamide) | Reference(s) |
| Amorphous Solid Dispersion (ASD) | PEG6000, Poloxamer 188 | Sprague Dawley Rats | 2.33 | [7][8] |
| Amorphous Solid Dispersion (generates nanoparticles) | Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA) | Sprague–Dawley Rats | 2.6 | [4][10] |
| Solid Lipid Nanoparticles (SLNs) | Not specified | Not specified | 11.08 (relative bioavailability) | [12] |
| Solid Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Corn oil, Cremophor RH40, Tween 80, Calcium silicate | Not specified | ~10 | [20] |
| Nanoliposomes | Not specified | C57BL/6 Mice | Enhanced anti-tumor activity (qualitative) | [16] |
| Niclosamide-loaded Nanoparticles (Ncl-NPs) | Not specified | Mice | Lower effective dose (2.5 mg/kg vs 5 mg/kg free drug) | [25][26] |
Experimental Protocols
1. Preparation of Niclosamide-Loaded Amorphous Solid Dispersion (ASD) by Solvent Rotary Evaporation
This protocol is based on the method described by Li et al. (2024).[8]
-
Solution Preparation:
-
Accurately weigh 100 mg of Niclosamide and dissolve it in 5 ml of ethanol.
-
Separately, weigh and dissolve 50 mg of PEG 6000 and 250 mg of Poloxamer 188 in 5 ml of methanol.
-
Vortex both solutions individually for 10 minutes.
-
Ultrasonicate both solutions in a water bath at 40-45°C for 5 minutes until clear solutions are obtained.
-
-
Mixing: Thoroughly mix the Niclosamide solution and the carrier solution.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator. The resulting solid film is the Niclosamide ASD.
-
Drying and Pulverization: Dry the ASD under vacuum to remove any residual solvent. Gently pulverize the dried ASD to obtain a fine powder.
2. Preparation of Niclosamide-Loaded Nanoparticles (Ncl-NPs) by Emulsification Solvent Evaporation
This protocol is based on the method described by Wei et al. (2022).[25][26]
-
Organic Phase Preparation: Dissolve Niclosamide and a suitable polymer (e.g., PLGA) in an organic solvent such as dichloromethane or ethyl acetate.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under constant magnetic stirring to allow the organic solvent to evaporate. This leads to the precipitation of the polymer and the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing: Collect the nanoparticles by centrifugation. Wash the collected nanoparticles multiple times with deionized water to remove the excess surfactant and unencapsulated drug.
-
Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and future use.
Visualizations
Caption: Workflow for preparing Niclosamide Amorphous Solid Dispersion (ASD).
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. dovepress.com [dovepress.com]
- 5. Niclosamide repositioning for treating cancer: Challenges and nano-based drug delivery opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Oral Delivery of Niclosamide as an Amorphous Solid Dispersion That Generates Amorphous Nanoparticles during Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Fabrication of Niclosamide loaded solid lipid nanoparticles: in vitro characterization and comparative in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Niclosamide - encapsulated lipid nanoparticles for the reversal of pulmonary fibrosis [agris.fao.org]
- 16. eurekaselect.com [eurekaselect.com]
- 17. mdpi.com [mdpi.com]
- 18. Bionanotherapeutics: niclosamide encapsulated albumin nanoparticles as a novel drug delivery system for cancer therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of Solid Self-Nanoemulsifying Systems and Surface-Coated Microspheres: Improving Oral Bioavailability of Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Drug-delivering nanoparticles seek, destroy cancer stem cells: study - Xinhua | English.news.cn [xinhuanet.com]
- 24. Use of Niclosamide to Deactivate Cancer Stem Cells - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 25. Niclosamide-loaded nanoparticles (Ncl-NPs) reverse pulmonary fibrosis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Airway Delivery of Hydrogel-Encapsulated Niclosamide for the Treatment of Inflammatory Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ondrugdelivery.com [ondrugdelivery.com]
- 29. Airway Delivery of Hydrogel-Encapsulated Niclosamide for the Treatment of Inflammatory Airway Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. WO2021201796A1 - Targeted release of niclosamide compositions with high solubility and bioavailability - Google Patents [patents.google.com]
- 31. Stability study of niclosamide using spectroscopy and chromatography. [wisdomlib.org]
- 32. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of STAT3 Inhibitors: Niclosamide vs. Stattic
In the field of targeted cancer therapy, Signal Transducer and Activator of Transcription 3 (STAT3) has been identified as a critical oncogenic driver, deeply involved in tumor proliferation, survival, and metastasis. The constitutive activation of STAT3 is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This guide offers a detailed comparison of two small molecule inhibitors of the STAT3 signaling pathway: Niclosamide, an FDA-approved anthelmintic repurposed for oncology, and Stattic, a widely used experimental inhibitor.
This analysis delves into their distinct mechanisms of action, presents experimental data on their efficacy, and provides detailed protocols for key validation assays to assist researchers in drug development and cellular biology.
Mechanism of Action: Distinct Approaches to STAT3 Inhibition
Niclosamide and Stattic disrupt the STAT3 signaling pathway through different mechanisms.
Niclosamide: This FDA-approved drug functions as an indirect inhibitor of STAT3.[1] Its primary mechanism involves the suppression of STAT3 phosphorylation at the critical tyrosine 705 (Tyr705) residue.[1][2][3] This is achieved not by direct interaction with STAT3, but by potentially disrupting upstream signaling cascades that lead to STAT3 activation, such as Janus kinases (JAKs) and Src kinases.[4] By preventing Tyr705 phosphorylation, Niclosamide effectively blocks the subsequent dimerization and nuclear translocation of STAT3, thereby inhibiting its transcriptional activity.[3][5] Beyond STAT3, Niclosamide is known to be a multi-targeted agent, affecting other pathways like Wnt/β-catenin, mTOR, and NF-κB.[1][2][6]
Stattic: In contrast, Stattic is a non-peptidic small molecule designed to directly and selectively target the STAT3 protein.[4] It specifically binds to the SH2 domain of STAT3.[7] This domain is essential for the reciprocal phosphotyrosine-SH2 interactions that mediate the dimerization of activated STAT3 monomers.[7][8] By occupying the SH2 domain, Stattic physically obstructs the formation of functional STAT3 dimers, which is a prerequisite for nuclear translocation and DNA binding.[9][10] While highly selective for STAT3 over other STAT family members like STAT1, some studies suggest Stattic may have STAT3-independent effects, such as reducing histone acetylation, which should be considered during experimental design.[8][11]
Performance Data: A Quantitative Comparison
The efficacy of STAT3 inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) in various assays. The following tables summarize key quantitative data for Niclosamide and Stattic.
Table 1: Inhibition of STAT3 Activity
| Inhibitor | Assay Type | Cell Line / Condition | IC50 Value | Reference |
| Niclosamide | STAT3-dependent Luciferase Reporter | HeLa | 0.25 µM | [5] |
| STAT3-DNA Binding (FP Assay) | In vitro | 219 µM | [12] | |
| Stattic | STAT3 SH2 Domain Binding | Cell-free | 5.1 µM | [9][13] |
Table 2: Inhibition of Cancer Cell Viability (IC50)
| Inhibitor | Cell Line | Cancer Type | IC50 Value (Duration) | Reference |
| Niclosamide | Du145 | Prostate Cancer | 0.7 µM | [5] |
| A2780cp20 | Ovarian Cancer | ~0.41-1.86 µM (48h) | [6] | |
| FaDu | Head and Neck Cancer | 0.40 µM (48h) | [14] | |
| H314 | Head and Neck Cancer | 0.94 µM (48h) | [14] | |
| HepG2 | Hepatocellular Carcinoma | 31.91 µM (48h) | [1][2] | |
| QGY-7703 | Hepatocellular Carcinoma | 10.24 µM (48h) | [1][2] | |
| SMMC-7721 | Hepatocellular Carcinoma | 13.46 µM (48h) | [1][2] | |
| MDA-MB-231 | Breast Cancer | 1.07 µM | [15] | |
| SUM159 | Breast Cancer | 0.153 µM | [15] | |
| Stattic | MDA-MB-231 | Breast Cancer | 5.5 µM | [8] |
| PC3 | Prostate Cancer (STAT3-deficient) | 1.7 µM | [8] | |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 3.188 µM (24h) | [10] | |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 4.89 µM (24h) | [10] |
Visualizing the Mechanisms
The following diagrams, generated using DOT language, illustrate the points of intervention for Niclosamide and Stattic within the STAT3 signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of STAT3 inhibitors.
STAT3 Phosphorylation Assay (Western Blot)
Objective: To quantify the levels of activated STAT3 (phosphorylated at Tyr705) in response to inhibitor treatment.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., Du145, HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Niclosamide or Stattic for a specified duration (e.g., 2, 6, or 24 hours). Include a vehicle control (e.g., DMSO). For induced activation, cells can be serum-starved and then stimulated with a cytokine like IL-6 or EGF.[5]
-
Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[16]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an 8-10% SDS-polyacrylamide gel.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17][18]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT3 (Tyr705).[17][18]
-
Secondary Antibody Incubation: After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total STAT3 or a housekeeping protein like β-actin or GAPDH.[5]
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic and anti-proliferative effects of the inhibitors on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[19]
-
Compound Treatment: Treat the cells with a serial dilution of Niclosamide or Stattic for the desired duration (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[20] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19][21]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[19][21]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[20] Cell viability is typically expressed as a percentage relative to the vehicle-treated control cells.
STAT3-Dependent Luciferase Reporter Assay
Objective: To measure the transcriptional activity of STAT3.
Protocol:
-
Cell Seeding and Transfection: Seed cells (e.g., HEK293, HeLa) in a 96-well plate. Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).[5][22][23]
-
Inhibitor Treatment: After 24 hours, treat the cells with various concentrations of Niclosamide or Stattic.
-
STAT3 Activation: Stimulate the cells with an appropriate agonist (e.g., IL-6) to activate the STAT3 pathway.[22][24] Incubate for an additional 6-16 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the luminescence of both firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer.[22][24]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The results are expressed as the relative luciferase units or fold change compared to the stimulated control.[5]
Conclusion
Both Niclosamide and Stattic are valuable chemical tools for investigating and targeting the STAT3 signaling pathway.
-
Niclosamide , as an FDA-approved drug, offers the advantage of a known safety profile and a broader inhibitory action that may be beneficial in complex disease models or for overcoming potential resistance mechanisms.[4] However, its indirect mode of action and effects on multiple signaling pathways necessitate careful interpretation of results to attribute effects specifically to STAT3 inhibition.[1][6]
-
Stattic provides a more direct and specific means of inhibiting STAT3 by targeting the SH2 domain, making it an excellent tool for dissecting the specific roles of STAT3 in various cellular processes.[4][7] Researchers should remain aware of its potential, though less characterized, STAT3-independent effects.[8]
The choice between Niclosamide and Stattic will depend on the specific research question, the desired mechanism of inhibition (direct vs. indirect), and the cellular context of the experiment. The experimental protocols and comparative data provided herein serve as a comprehensive resource for researchers aiming to effectively utilize these inhibitors in their studies.
References
- 1. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 2. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 14. bibliotekanauki.pl [bibliotekanauki.pl]
- 15. Niclosamide improves cancer immunotherapy by modulating RNA-binding protein HuR-mediated PD-L1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 18. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchhub.com [researchhub.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. bosterbio.com [bosterbio.com]
- 23. biocompare.com [biocompare.com]
- 24. bpsbioscience.com [bpsbioscience.com]
Validating the Anticancer Effects of Niclosamide in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer effects of Niclosamide in patient-derived xenograft (PDX) models, juxtaposed with other therapeutic alternatives. The information presented is supported by experimental data to aid in the evaluation and design of preclinical studies.
Comparative Efficacy of Niclosamide in PDX Models
Niclosamide, an FDA-approved antihelminthic drug, has demonstrated significant antitumor activity across various cancer types by targeting multiple signaling pathways.[1][2] Its efficacy has been evaluated in patient-derived xenograft (PDX) models, which closely mimic the heterogeneity and microenvironment of human tumors. This section compares the performance of Niclosamide with other targeted therapies in relevant cancer PDX models.
Hepatocellular Carcinoma (HCC)
In an orthotopic patient-derived xenograft (PDX) model of hepatocellular carcinoma, a water-soluble prodrug of Niclosamide (NIC-PS) demonstrated a significant reduction in tumor volume by over 75%.[3][4] Another study using a Niclosamide ethanolamine salt (NEN) in combination with Sorafenib, a standard-of-care treatment for advanced HCC, showed a significant decrease in PDX growth.[5] For comparison, Sorafenib monotherapy in 10 different HCC-PDX models showed significant tumor growth inhibition in 7 of them.[1]
| Drug/Combination | Cancer Type | PDX Model | Efficacy | Reference |
| Niclosamide Prodrug (NIC-PS) | Hepatocellular Carcinoma | Orthotopic PDX | >75% reduction in tumor volume | [3][4] |
| Niclosamide Ethanolamine (NEN) + Sorafenib | Hepatocellular Carcinoma | PDX | Significant decrease in tumor growth | [5] |
| Sorafenib | Hepatocellular Carcinoma | 10 PDX Models | Significant tumor growth inhibition in 7/10 models | [1] |
Prostate Cancer
In a castration-resistant prostate cancer (CRPC) xenograft model (22Rv1), Niclosamide at doses of 25 mg/kg and 50 mg/kg significantly inhibited tumor growth and reduced the final tumor weight in a dose-dependent manner.[6] Furthermore, the combination of Niclosamide and Enzalutamide, a second-generation antiandrogen, resulted in significant inhibition of enzalutamide-resistant tumor growth.[7][8] Enzalutamide alone has also shown efficacy in inhibiting tumor proliferation in a human prostate cancer PDX model.
| Drug/Combination | Cancer Type | Xenograft Model | Efficacy | Reference |
| Niclosamide (25 mg/kg) | Castration-Resistant Prostate Cancer | 22Rv1 Xenograft | Significant tumor growth inhibition | [6] |
| Niclosamide (50 mg/kg) | Castration-Resistant Prostate Cancer | 22Rv1 Xenograft | More pronounced tumor growth inhibition | [6] |
| Niclosamide + Enzalutamide | Enzalutamide-Resistant Prostate Cancer | Xenograft | Significant inhibition of tumor growth | [7][8] |
Ovarian Cancer
Niclosamide has been shown to selectively target ovarian tumor-initiating cells (OTICs) both in vitro and in vivo.[9] In a chemoresistant ovarian cancer PDX model, Niclosamide and its analogs demonstrated anti-proliferative effects.[1][10] Studies have also confirmed the in vivo antitumor activity of Niclosamide in a nude mouse transplanted-tumor model of ovarian carcinoma, where it significantly suppressed tumor growth.[11][12]
| Drug | Cancer Type | PDX/Xenograft Model | Efficacy | Reference |
| Niclosamide | Ovarian Cancer | Chemoresistant PDX | Anti-proliferative effects | [1][10] |
| Niclosamide | Ovarian Carcinoma | Nude mouse transplanted-tumor | Significant suppression of tumor growth | [11][12] |
Experimental Protocols
This section outlines a representative methodology for evaluating the anticancer effects of a therapeutic agent, such as Niclosamide, in a patient-derived xenograft model.
PDX Model Establishment and Expansion
-
Tissue Acquisition: Obtain fresh, sterile tumor tissue from consenting patients undergoing surgical resection.
-
Implantation: Subcutaneously implant small fragments (approximately 2-3 mm³) of the tumor tissue into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure tumor dimensions with calipers twice weekly.
-
Passaging: Once the tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor. The tumor can then be serially passaged into new cohorts of mice for expansion.
Drug Efficacy Study
-
Cohort Formation: Once the PDX line is established and expanded, implant tumor fragments into a new cohort of mice.
-
Tumor Growth and Randomization: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Niclosamide Group: Administer Niclosamide orally or via intraperitoneal injection at a predetermined dose and schedule (e.g., 25-50 mg/kg daily).
-
Alternative Drug Group: Administer the comparative drug (e.g., Sorafenib, Enzalutamide) according to established protocols.
-
Control Group: Administer the vehicle control using the same route and schedule.
-
-
Data Collection:
-
Measure tumor volume twice weekly using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis: At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
A portion of the tumor tissue can be processed for histological and molecular analysis (e.g., immunohistochemistry for biomarkers, Western blotting for signaling pathway proteins).
-
Signaling Pathways and Mechanisms of Action
Niclosamide exerts its anticancer effects by modulating multiple key signaling pathways that are often dysregulated in cancer.
Wnt/β-catenin Signaling Pathway
Niclosamide inhibits the Wnt/β-catenin pathway by promoting the degradation of the Wnt co-receptor LRP6 and preventing the accumulation of β-catenin in the cytoplasm.[13][14] This leads to a reduction in the transcription of Wnt target genes involved in cell proliferation and survival.
STAT3 Signaling Pathway
Niclosamide is a potent inhibitor of the STAT3 signaling pathway.[15] It blocks the phosphorylation and nuclear translocation of STAT3, thereby preventing the transcription of STAT3 target genes that promote tumor growth and survival.[16]
NF-κB Signaling Pathway
Niclosamide has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[17][18] This leads to the downregulation of NF-κB target genes involved in inflammation and cell survival.
mTOR Signaling Pathway
Niclosamide also inhibits the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[19][20] By disrupting mTOR signaling, Niclosamide can induce cell cycle arrest and apoptosis.
Conclusion
The presented data from patient-derived xenograft studies validate the potent anticancer effects of Niclosamide across a range of malignancies. Its ability to modulate multiple critical signaling pathways provides a strong rationale for its further development as a cancer therapeutic, both as a monotherapy and in combination with existing treatments. The comparative data suggests that Niclosamide's efficacy is on par with or, in some contexts, potentially superior to current standard-of-care drugs in preclinical models. This guide provides a foundational resource for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of Niclosamide.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Niclosamide prodrug enhances oral bioavailability and efficacy against hepatocellular carcinoma by targeting vasorin-TGFβ signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational Discovery of Niclosamide Ethanolamine, A Repurposed Drug Candidate That Reduces Growth of Hepatocellular Carcinoma Cells in Vitro and in Mice by Inhibiting CDC37 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niclosamide exerts anticancer effects through inhibition of the FOXM1-mediated DNA damage response in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niclosamide inhibits androgen receptor variants expression and overcomes enzalutamide resistance in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Niclosamide inhibits androgen receptor variants expression and overcomes enzalutamide resistance in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Growth inhibition of ovarian tumor-initiating cells by niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Niclosamide inhibits ovarian carcinoma growth by interrupting cellular bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Niclosamide inhibits ovarian carcinoma growth by interrupting cellular bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 14. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Niclosamide in Combination with Chemotherapy: A Guide to Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
The repurposing of existing drugs with well-established safety profiles presents a promising and efficient strategy in oncology. Niclosamide, an FDA-approved anthelmintic, has garnered significant attention for its potent anti-cancer properties and its ability to synergize with conventional chemotherapy agents. This guide provides a comprehensive comparison of niclosamide in combination with various chemotherapy drugs, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.
I. Quantitative Analysis of Synergistic Efficacy
The synergistic effect of combining niclosamide with different chemotherapeutic agents has been quantified in numerous studies, primarily using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergism, a value equal to 1 denotes an additive effect, and a value greater than 1 signifies antagonism[1][2][3][4][5]. The following tables summarize the quantitative data from various in vitro studies.
Table 1: Synergistic Effects of Niclosamide with Platinum-Based Chemotherapy
| Chemotherapy Drug | Cancer Type | Cell Line | Niclosamide Concentration (µM) | Cisplatin Concentration | Combination Index (CI) | Key Findings |
| Cisplatin (DDP) | Lung Cancer (Cisplatin-Resistant) | A549/DDP | 0.5 - 1.0 | 1.25 - 20 µg/ml | < 1 | Niclosamide enhances cytotoxicity and induces apoptosis by suppressing lung resistance-related protein and c-myc.[6][7][8] |
| Cisplatin | HER2-Positive Breast Cancer (Cisplatin-Resistant) | BT-CR | 1.0 | 20 µM | Not explicitly stated, but synergism reported | The combination of niclosamide and cisplatin significantly increased the rate of apoptosis in cancer cells.[9] |
| Carboplatin | Ovarian Cancer | Patient-derived ascites cells | 0.1 - 5.0 | 5 - 150 µM | Not explicitly stated, but synergy observed in 32/34 patient samples | The combination treatment led to increased cytotoxicity compared to single-agent treatments.[10] |
Table 2: Synergistic Effects of Niclosamide with Antimetabolite Chemotherapy
| Chemotherapy Drug | Cancer Type | Cell Line(s) | Key Findings |
| Gemcitabine | Pancreatic Cancer | Not specified | The combination of niclosamide and gemcitabine significantly inhibited tumorigenesis, suppressed cell proliferation, and induced apoptosis compared to gemcitabine alone.[11][12][13][14] |
Table 3: Synergistic Effects of Niclosamide with Anthracycline Chemotherapy
| Chemotherapy Drug | Cancer Type | Cell Line(s) | Niclosamide Concentration (nM) | Doxorubicin Concentration (nM) | Combination Index (CI) | Key Findings |
| Doxorubicin | Breast Cancer (Triple Negative, HER2 Positive, Hormone Receptor Positive) | MDA-MB-231, SKBR3 | 300 - 800 | 25 - 200 | 0.14 - 0.98 | The combination of niclosamide and doxorubicin resulted in a synergistically enhanced death of all breast cancer cell subtypes.[15][16][17][18] |
Table 4: Synergistic Effects of Niclosamide with Taxane Chemotherapy
| Chemotherapy Drug | Cancer Type | Cell Line(s) | Key Findings |
| Paclitaxel | Esophageal Cancer (Paclitaxel-Resistant) | Not specified | The combination of niclosamide with paclitaxel showed significantly greater efficacy than paclitaxel alone in resistant cells.[19] |
| Paclitaxel | Cervical Cancer | Not specified | Niclosamide significantly enhanced the responsiveness of cervical cancer cells to paclitaxel.[20] |
| Paclitaxel | Triple Negative Breast Cancer | Not specified | In vitro studies showed synergistic effects in inhibiting cell proliferation and migration, and inducing apoptosis.[21] |
II. Experimental Protocols
A. Assessment of Cell Viability and Synergy
1. Cell Viability Assays (CCK-8 or ATP-lite):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1x10^5 cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of niclosamide, the chemotherapeutic drug, or a combination of both for a specified duration (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
CCK-8 Assay: Cell Counting Kit-8 solution is added to each well, and the plate is incubated for a specified time. The absorbance is then measured at a specific wavelength using a microplate reader.
-
ATP-lite Assay: A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added. Luminescence is measured using a luminometer.
-
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells.
2. Synergy Quantification (Chou-Talalay Method):
-
Dose-Effect Curves: Dose-effect curves are generated for each drug individually and for the combination at fixed ratios.
-
Combination Index (CI) Calculation: The CompuSyn software is commonly used to calculate the CI values based on the dose-effect data.
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
B. Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Staining:
-
Cell Treatment: Cells are treated with the drug combinations as described above.
-
Staining: After treatment, cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and PI are then added to the cell suspension.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
2. Western Blot for Apoptosis Markers:
-
Protein Extraction: Following drug treatment, total protein is extracted from the cells.
-
SDS-PAGE and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, Bcl-2) and then with a secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
C. Signaling Pathway Analysis
1. Western Blot for Pathway Proteins:
-
Protocol: Similar to the Western blot for apoptosis markers, this method is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways like Wnt/β-catenin (e.g., LRP6, β-catenin), STAT3 (e.g., p-STAT3), and mTOR (e.g., p-70S6K).
2. TOPflash Luciferase Reporter Assay (for Wnt/β-catenin activity):
-
Transfection: Cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (TOPflash) and a control plasmid.
-
Drug Treatment: Transfected cells are treated with niclosamide and/or the chemotherapy drug.
-
Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates inhibition of the Wnt/β-catenin pathway.
III. Visualizing the Mechanisms of Synergy
The synergistic effects of niclosamide in combination with chemotherapy are often attributed to its ability to modulate multiple oncogenic signaling pathways.
Experimental Workflow for Assessing Synergy
Caption: Workflow for determining the synergistic effects of niclosamide and chemotherapy.
Niclosamide's Multi-Targeting Signaling Inhibition
Niclosamide's ability to enhance the efficacy of chemotherapy stems from its modulation of several key signaling pathways that are often dysregulated in cancer and contribute to chemoresistance.[22][23][24]
Caption: Niclosamide inhibits multiple oncogenic signaling pathways, leading to synergistic anti-cancer effects with chemotherapy.
Key Signaling Pathways Targeted by Niclosamide:
-
Wnt/β-catenin Pathway: Niclosamide has been shown to inhibit the Wnt/β-catenin signaling pathway by promoting the degradation of the Wnt co-receptor LRP6 and preventing the accumulation of β-catenin.[10][25][26][27][28] This pathway is crucial for cancer cell proliferation and chemoresistance.[10]
-
STAT3 Pathway: Niclosamide is a potent inhibitor of the STAT3 signaling pathway.[29][30] It blocks the phosphorylation of STAT3, which is necessary for its activation and nuclear translocation, thereby inhibiting the transcription of genes involved in cell survival and proliferation.[29][31][32]
-
mTOR Pathway: Studies have demonstrated that niclosamide can inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation.[19][20][27]
-
NF-κB Pathway: Niclosamide has been reported to suppress the NF-κB signaling pathway by inhibiting the phosphorylation and degradation of IκBα, which prevents the nuclear translocation of the p65 subunit.[22]
By targeting these critical pathways, niclosamide can overcome mechanisms of chemoresistance and enhance the cytotoxic effects of conventional chemotherapy drugs, making it a promising candidate for combination cancer therapy.[22]
References
- 1. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Niclosamide enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niclosamide enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Inhibition of Wnt/β-catenin pathway by niclosamide: a therapeutic target for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 13. tandfonline.com [tandfonline.com]
- 14. Combination therapy of niclosamide with gemcitabine inhibited cell proliferation and apoptosis via Wnt/β-catenin/c-Myc signaling pathway by inducing β-catenin ubiquitination in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Synergistic Combination of Niclosamide and Doxorubicin as an Efficacious Therapy for All Clinical Subtypes of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Synergistic Combination of Niclosamide and Doxorubicin as an Efficacious Therapy for All Clinical Subtypes of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mesoporous Silica Nanoparticle-Based Combination of Niclosamide and Doxorubicin: Effect of Treatment Regimens on Breast Cancer Subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeting Wnt/β-catenin by anthelmintic drug niclosamide overcomes paclitaxel resistance in esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anthelminthic drug niclosamide sensitizes the responsiveness of cervical cancer cells to paclitaxel via oxidative stress-mediated mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Combined chemotherapy for triple negative breast cancer treatment by paclitaxel and niclosamide nanocrystals loaded thermosensitive hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 23. Niclosamide as a Promising Therapeutic Player in Human Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 27. oncotarget.com [oncotarget.com]
- 28. Niclosamide-induced Wnt signaling inhibition in colorectal cancer is mediated by autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 32. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Niclosamide and Its Derivatives' Efficacy
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Niclosamide, a salicylanilide anthelmintic drug approved by the FDA in 1982, has garnered significant attention for its potential in a wide range of therapeutic areas beyond its original indication.[1][2] Its multifaceted mechanism of action, which includes the uncoupling of mitochondrial oxidative phosphorylation, has shown promise in anticancer, antibacterial, antiviral, and antifungal applications.[3][4] However, challenges such as poor water solubility and limited bioavailability have spurred the development of numerous derivatives designed to enhance its therapeutic profile.[5][6] This guide provides a head-to-head comparison of the efficacy of niclosamide and its key derivatives, supported by experimental data and detailed methodologies, to aid researchers in the pursuit of novel therapeutic strategies.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of niclosamide and its derivatives across various therapeutic areas.
Anticancer Activity
The anticancer effects of niclosamide and its derivatives are often attributed to their ability to interfere with multiple signaling pathways crucial for cancer cell proliferation and survival, such as Wnt/β-catenin, NF-κB, STAT3, and mTOR.[5][7]
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Niclosamide | HL-60 (Leukemia) | - | [8] |
| MDA-MB-231 (Breast Cancer) | - | [9] | |
| SK-GT-4 (Esophageal Adenocarcinoma) | >10 | [7] | |
| FLO-1 (Esophageal Adenocarcinoma) | >10 | [7] | |
| CP70 (Ovarian Cancer) | >9 | ||
| SKOV3 (Ovarian Cancer) | >9 | ||
| HCT-116 (Colorectal Cancer) | - | ||
| SK-MEL-28 (Melanoma) | 3.210 | ||
| N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide (Compound 5) | HL-60 (Leukemia) | Most significant cytotoxicity among tested derivatives | [8] |
| 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide | - | Most active in NFĸB assay | [8] |
| 5-chloro-N-(3,5-difluorophenyl)-2-hydroxybenzamide | - | Most active in MTP assay | [8] |
| Niclosamide Ethanolamine Salt (NEN) | HCC (Hepatocellular Carcinoma) | More efficacious than niclosamide in vitro and in vivo | [5] |
| Glioblastoma | 1.834 | [5] | |
| Niclosamide Piperazine Salt (NPP) | Glioblastoma | 1.50 | [5] |
| O-alkylamino-tethered derivative (Compound 11) | MDA-MB-231 (Breast Cancer) | More potent than niclosamide | [9] |
| Sulfanyl-substituted derivative (Compound 3a) | SK-GT-4 (Esophageal Adenocarcinoma) | 1.0 | [7] |
| FLO-1 (Esophageal Adenocarcinoma) | 0.8 | [7] | |
| Nano-Niclosamide (Nano-NI) | CP70 (Ovarian Cancer) | 3.59 | |
| SKOV3 (Ovarian Cancer) | 3.38 | ||
| Niclosamide-loaded liposomes | SK-MEL-28 (Melanoma) | 1.828 | |
| Nanoemulsion of Niclosamide (Nano-NCL) | HCT-116 (Colorectal Cancer) | 1.259 (at 48h) |
Antibacterial Activity
Niclosamide has demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by disrupting the cell membrane potential and inhibiting biofilm formation.[1][10] Derivatives have been developed to enhance efficacy, particularly against Gram-negative bacteria, and to be used as adjuvants with other antibiotics like colistin.[6][11]
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Niclosamide | S. aureus | 0.156–0.313 | [1] |
| MRSA | 0.156–0.313 | [1] | |
| S. epidermidis | 0.063–0.125 | [1] | |
| H. pylori ATCC 49503 | 0.25 | [1] | |
| P. aeruginosa | Inhibition of activity and biofilm at 0.82-3.27 | [1] | |
| O-alkylamino-tethered derivative (Compound 10) | Carbapenemase-producing and/or colistin resistant Enterobacteriaceae | Broad antibacterial activities against 6 strains |
Antiviral Activity
The broad-spectrum antiviral activity of niclosamide has been recognized against a variety of RNA and DNA viruses.[12][13][14] Research has focused on its efficacy against coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2.[13][14] Derivatives have been synthesized to improve antiviral potency and reduce cytotoxicity.[12][15]
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
|---|---|---|---|---|
| Niclosamide | SARS-CoV | Vero E6 | <0.1 | [13][14] |
| MERS-CoV | Vero B4 | Inhibits up to 1000-fold at 10 µM | [13][14] | |
| HCV | - | 0.16 | [13][14] | |
| SARS-CoV-2 (WA1) | Vero E6 | 1.664 | ||
| SARS-CoV-2 (B.1.1.7) | Vero E6 | 0.298 | ||
| SARS-CoV-2 | Vero-E6 | 4.63 | [15] | |
| Analog 21 | SARS-CoV-2 | Vero-E6 | 1.00 | [12][15] |
Antifungal Activity
Recent studies have highlighted the potential of niclosamide and its derivatives as antifungal agents, particularly against Madurella mycetomatis, the primary cause of eumycetoma, and Cryptococcus neoformans.[7][16]
| Compound | Fungal Strain | IC50 (µM) | Reference |
|---|---|---|---|
| Niclosamide | M. mycetomatis | 15.0 | [7] |
| C. neoformans (clinical isolates) | 0.17–0.59 | [16] | |
| Sulfanyl-substituted derivative (Compound 2a) | M. mycetomatis | 0.3 | [7] |
| Sulfanyl-substituted derivative (Compound 2b) | M. mycetomatis | 0.2 | [7] |
Key Signaling Pathways and Mechanisms of Action
Niclosamide and its derivatives exert their therapeutic effects by modulating multiple cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Anticancer Signaling Pathways
In cancer, niclosamide has been shown to inhibit several key pathways that drive tumor growth and survival.
Caption: Inhibition of key cancer-related signaling pathways by Niclosamide and its derivatives.
Mitochondrial Uncoupling
A primary mechanism of action for niclosamide is the uncoupling of oxidative phosphorylation in mitochondria. This process disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP production and inducing cellular stress.
Caption: Mechanism of mitochondrial uncoupling by Niclosamide.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key assays used to evaluate the efficacy of niclosamide and its derivatives.
Cell Viability and Cytotoxicity Assay (MTS Assay)
This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cells.
Caption: Workflow for a typical MTS cell viability assay.
Protocol Details:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (niclosamide and its derivatives). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a predetermined time, typically 24, 48, or 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTS Reagent Addition: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Final Incubation: The plate is incubated for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by viable cells.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 490 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
NF-κB Reporter Assay
This assay measures the activity of the NF-κB transcription factor, which is often constitutively active in cancer cells and plays a key role in inflammation and cell survival.
Protocol Details:
-
Cell Transfection: Cells are co-transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After transfection, cells are treated with the test compounds for a specific duration.
-
Cell Lysis: The cells are lysed to release the cellular contents, including the expressed luciferase enzymes.
-
Luciferase Activity Measurement: The luciferase activity is measured using a luminometer after the addition of the appropriate substrates.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibition of NF-κB activity is calculated relative to the control.
Mitochondrial Transmembrane Potential (MTP) Assay
This assay assesses the integrity of the mitochondrial membrane potential, which is a key indicator of mitochondrial health and is disrupted by uncoupling agents like niclosamide.
Protocol Details:
-
Cell Treatment: Cells are treated with the test compounds for a defined period.
-
Staining: The cells are stained with a fluorescent dye that accumulates in the mitochondria in a potential-dependent manner (e.g., JC-1 or TMRM).
-
Analysis: The fluorescence intensity is measured using flow cytometry or a fluorescence microscope. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.
Structure-Activity Relationship (SAR) Insights
The development of niclosamide derivatives has been guided by understanding the relationship between their chemical structure and biological activity.
-
Improving Solubility and Bioavailability: Modifications such as the introduction of O-alkylamino tethers or the formation of salts (e.g., ethanolamine salt) have been shown to significantly increase aqueous solubility and oral bioavailability without compromising, and in some cases enhancing, anticancer activity.[5][9]
-
Modulating Activity and Toxicity: The replacement of the nitro group in the anilide ring with other substituents, such as trifluoromethyl or fluorine groups, has been shown to influence the activity against specific targets like NF-κB and the mitochondrial transmembrane potential.[3][8][17] Some of these modifications have also led to reduced cytotoxicity in mammalian cells while maintaining the desired therapeutic effect, such as colistin potentiation.[11][17]
-
Target Specificity: The nature and position of substituents on the salicylanilide scaffold are critical for determining the potency and selectivity of the derivatives against different cancer cell lines and microbial strains.[3][8]
Conclusion
Niclosamide continues to be a molecule of significant interest due to its broad therapeutic potential. While the parent drug faces limitations in its clinical application due to poor physicochemical properties, the development of various derivatives has shown considerable promise in overcoming these hurdles. By modifying the core structure, researchers have been able to enhance solubility, improve bioavailability, and fine-tune the biological activity of these compounds. The data presented in this guide highlights the superior efficacy of several niclosamide derivatives in preclinical models of cancer, bacterial, viral, and fungal infections. Further in-depth studies on the most promising candidates are warranted to translate these findings into effective clinical therapies. The detailed experimental protocols and mechanistic insights provided herein serve as a valuable resource for the continued exploration and optimization of this versatile therapeutic scaffold.
References
- 1. Drug Repurposing: Research Progress of Niclosamide and Its Derivatives on Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Repurposing: Research Progress of Niclosamide and Its Derivatives on Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Niclosamide Derivatives | Anticancer Research [ar.iiarjournals.org]
- 4. Repurposing niclosamide as a versatile antimicrobial surface coating against device-associated, hospital-acquired bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 7. mdpi.com [mdpi.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Discovery of O-Alkylamino-Tethered Niclosamide Derivatives as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring Structure-Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Niclosamide's antiviral activity against different viral strains
A Comparative Guide for Researchers and Drug Development Professionals
Niclosamide, an FDA-approved anthelminthic drug, has garnered significant attention for its broad-spectrum antiviral activity. This guide provides a comprehensive cross-validation of Niclosamide's efficacy against a range of viral strains, presenting supporting experimental data, detailed methodologies, and visual representations of its mechanisms of action to aid researchers and drug development professionals in their evaluation of this repurposed therapeutic candidate.
Quantitative Assessment of Antiviral Activity
The antiviral potency of Niclosamide has been quantified across numerous studies, primarily through the determination of the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), and the 50% cytotoxic concentration (CC50). These values provide a standardized measure of the drug's efficacy and its therapeutic window. The data presented below summarizes these key metrics for various viral strains.
| Virus Family | Viral Strain | Cell Line | Assay Type | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Coronaviridae | SARS-CoV | Vero E6 | CPE Inhibition | < 0.1[1] | - | - |
| SARS-CoV | Vero E6 | Viral Antigen Synthesis Inhibition | 1.56 (complete inhibition)[2][3] | ~250[2] | >160 | |
| MERS-CoV | Vero B4 | - | 10 (1000-fold reduction)[1] | - | - | |
| SARS-CoV-2 (Wuhan D614) | VeroE6 TMPRSS2 | - | 0.13[4] | - | - | |
| SARS-CoV-2 (Alpha, B.1.1.7) | VeroE6 TMPRSS2 | - | 0.08[4] | - | - | |
| SARS-CoV-2 (Beta, B.1.351) | VeroE6 TMPRSS2 | - | 0.07[4] | - | - | |
| SARS-CoV-2 (Delta, B.1.617.2) | VeroE6 TMPRSS2 | - | 0.08[4] | - | - | |
| SARS-CoV-2 | Vero E6 | CPE Inhibition | 0.4[5] | - | - | |
| Flaviviridae | Zika Virus (ZIKV) | - | Intracellular ZIKV RNA level | 0.37[1] | - | - |
| Hepatitis C Virus (HCV) | - | HCV Replication | 0.16[6] | - | - | |
| Adenoviridae | Human Adenovirus (HAdV) | - | Plaque Assay | 0.6[1] | - | - |
| Herpesviridae | Epstein-Barr Virus (EBV) | Lymphoma & Epithelial cells | Lytic Replication Inhibition | - | - | - |
Experimental Protocols: Methodologies for Antiviral Assessment
The evaluation of Niclosamide's antiviral activity employs a variety of established in vitro assays. The following are detailed methodologies for key experiments frequently cited in the literature.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a common method to screen for antiviral compounds by measuring the ability of a drug to protect cells from virus-induced damage and death (cytopathic effect).
Protocol:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 cells for coronaviruses) in 96-well microplates at a predetermined density to form a confluent monolayer.
-
Compound Preparation: Prepare a serial dilution of Niclosamide in cell culture medium.
-
Drug Treatment: Add the diluted Niclosamide to the cell monolayers and incubate for a specified period (e.g., 1-2 hours) to allow for drug uptake.
-
Viral Infection: Infect the cells with the target virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the untreated control wells (typically 2-4 days).
-
CPE Assessment: The cytopathic effect is observed and quantified. This can be done visually using a microscope or through quantitative methods such as staining with crystal violet. In the latter, the dye stains the remaining viable cells, and the amount of dye retained is proportional to the number of surviving cells.
-
Data Analysis: The absorbance of the crystal violet is measured using a plate reader. The IC50 value is calculated as the concentration of Niclosamide that inhibits CPE by 50% compared to the untreated virus-infected control.
Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of an antiviral compound, providing a measure of the inhibition of infectious virus production.
Protocol:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of Niclosamide. In parallel, dilute the virus stock to a concentration that will produce a countable number of plaques.
-
Treatment and Infection: Pre-incubate the cell monolayers with the different concentrations of Niclosamide for 1-2 hours. Following this, infect the cells with the diluted virus.
-
Overlay: After the virus adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentration of Niclosamide. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.
-
Incubation: Incubate the plates for a period that allows for plaque development (typically 3-7 days).
-
Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet to visualize the plaques against a background of healthy, stained cells.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated control. The EC50 is the concentration of Niclosamide that reduces the number of plaques by 50%.
Quantitative Real-Time PCR (qRT-PCR) Based Assay
This method quantifies the amount of viral RNA in infected cells or in the supernatant, providing a direct measure of viral replication.
Protocol:
-
Cell Culture and Infection: Seed cells and treat with serial dilutions of Niclosamide as described in the CPE inhibition assay, followed by viral infection.
-
RNA Extraction: At a specific time point post-infection, extract total RNA from the cells or the cell culture supernatant using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: Perform real-time PCR using primers and probes specific to a target viral gene. A housekeeping gene of the host cell is often used as an internal control for normalization.
-
Data Analysis: The amount of viral RNA is quantified based on the cycle threshold (Ct) values. The IC50 is determined as the concentration of Niclosamide that reduces the viral RNA level by 50% compared to the untreated control.
Signaling Pathways and Experimental Workflows
Niclosamide exerts its antiviral effects through the modulation of multiple host cell signaling pathways. The following diagrams, generated using the DOT language, illustrate key mechanisms of action and a typical experimental workflow for assessing antiviral efficacy.
Caption: A generalized workflow for in vitro antiviral activity assessment.
Caption: Niclosamide activates AMPK, which in turn inhibits mTORC1, leading to reduced viral protein synthesis and replication.
Caption: Niclosamide inhibits SKP2, preventing the degradation of Beclin-1, thereby promoting autophagy which in turn inhibits viral replication.
References
- 1. Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Severe Acute Respiratory Syndrome Coronavirus Replication by Niclosamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of severe acute respiratory syndrome coronavirus replication by niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Niclosamide shows strong antiviral activity in a human airway model of SARS-CoV-2 infection and a conserved potency against the Alpha (B.1.1.7), Beta (B.1.351) and Delta variant (B.1.617.2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Quest for Enhanced Niclosamide Efficacy: A Comparative Guide to Novel Formulations
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of various niclosamide formulations. By presenting supporting experimental data and detailed methodologies, we aim to facilitate informed decisions in the ongoing effort to repurpose this versatile anthelmintic drug for applications in oncology and beyond.
Niclosamide, a drug with a long history of safe use in treating tapeworm infections, has garnered significant attention for its potent anticancer, antiviral, and antimicrobial properties. However, its clinical translation has been hampered by poor aqueous solubility and low oral bioavailability. To overcome these limitations, researchers have developed a variety of novel formulations. This guide delves into a comparative analysis of several of these advanced formulations, focusing on their efficacy both in laboratory cell cultures and in preclinical animal models.
In Vitro Efficacy: A Head-to-Head Comparison of Cytotoxicity
The intrinsic anticancer activity of different niclosamide formulations is often first assessed by their ability to inhibit the proliferation of cancer cells in vitro. The half-maximal inhibitory concentration (IC50), the concentration of a drug that reduces cell viability by 50%, is a key metric in these evaluations. Below is a summary of reported IC50 values for various niclosamide formulations against different cancer cell lines.
| Formulation | Cancer Cell Line | IC50 (µM) | Reference |
| Niclosamide (Parent Drug) | HepG2 (Hepatocellular Carcinoma) | 0.85 | [1] |
| Huh7 (Hepatocellular Carcinoma) | 0.74 | [1] | |
| Hep3B (Hepatocellular Carcinoma) | 0.20 | [1] | |
| Niclosamide Ethanolamine Salt (NEN) | HepG2 (Hepatocellular Carcinoma) | Slightly lower than Niclosamide | [1] |
| Huh7 (Hepatocellular Carcinoma) | Slightly lower than Niclosamide | [1] | |
| Hep3B (Hepatocellular Carcinoma) | Slightly lower than Niclosamide | [1] | |
| Glioblastoma Cells | 1.834 | [2] | |
| Niclosamide Piperazine Salt (NPP) | Glioblastoma Cells | 1.50 | [2] |
| Niclosamide-Saccharin Cocrystal | T47D (Breast Cancer) | 0.90 µg/mL | [3] |
| Pure Niclosamide | T47D (Breast Cancer) | 1.39 µg/mL | [3] |
In Vivo Efficacy: Enhancing Bioavailability and Tumor Suppression
The true test of a drug formulation lies in its performance within a living organism. In vivo studies, often utilizing animal models with cancerous xenografts, are crucial for evaluating a formulation's ability to improve drug delivery, enhance bioavailability, and ultimately, inhibit tumor growth.
| Formulation | Animal Model | Key Findings | Reference |
| Niclosamide (Parent Drug) | Patient-Derived Xenografts (PDX) of Hepatocellular Carcinoma | No significant effect on tumor growth at the tested dose. | [1] |
| Niclosamide Ethanolamine Salt (NEN) | Patient-Derived Xenografts (PDX) of Hepatocellular Carcinoma | Significantly slowed tumor growth. Over 15-fold higher niclosamide levels in xenografts compared to the parent drug. | [1] |
| Amorphous Solid Dispersion (ASD-5) | Sprague Dawley Rats (Pharmacokinetic Study) | 2.33-fold increase in plasma exposure and bioavailability compared to pure niclosamide. | [4] |
| Solid Lipid Nanoparticles (NFM-3) | Rabbits (Pharmacokinetic Study) | 2.15-fold increase in peak plasma concentration and a relative bioavailability of 11.08 compared to the commercial product. | [5] |
| Self-Microemulsifying Drug Delivery System (Nic-SMEDDS) | Orthotopic PDX-HCC Mouse Model | 4.1-fold improvement in bioavailability compared to oral niclosamide. Showed greater anti-tumor efficacy than NEN. | [6] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for the key experiments.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: Cells are treated with various concentrations of the niclosamide formulations (typically ranging from 0.1 to 100 µM) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, generally 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT reagent (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 550-570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.
In Vivo Tumor Growth Inhibition: Xenograft Model
Xenograft models are instrumental in evaluating the in vivo anticancer efficacy of drug formulations.
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment groups and administered the niclosamide formulations or a vehicle control. The route of administration (e.g., oral gavage, intraperitoneal injection), dosage, and treatment schedule are critical parameters. For example, in the study comparing NEN and niclosamide, the drugs were mixed into the chow diet.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers, and calculated using the formula: (Length × Width²)/2.
-
Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or after a specified duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., histological examination, biomarker analysis).
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway: Niclosamide's Impact on Wnt/β-catenin
Niclosamide is known to inhibit the Wnt/β-catenin signaling pathway, a critical pathway in many cancers.
Caption: Niclosamide inhibits the Wnt/β-catenin signaling pathway.
Experimental Workflow: From In Vitro Screening to In Vivo Validation
The logical progression of experiments to evaluate novel drug formulations is depicted below.
Caption: A typical experimental workflow for evaluating new drug formulations.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Fabrication of Niclosamide loaded solid lipid nanoparticles: in vitro characterization and comparative in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid-Based Self-Microemulsion of Niclosamide Achieved Enhanced Oral Delivery and Anti-Tumor Efficacy in Orthotopic Patient-Derived Xenograft of Hepatocellular Carcinoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Niclosamide's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the multifaceted mechanisms of action of the anthelmintic drug Niclosamide, which has been repurposed for its potent anticancer activities. We delve into the experimental validation of its primary mechanisms: mitochondrial uncoupling and inhibition of key oncogenic signaling pathways, including Wnt/β-catenin, STAT3, and mTOR. This document presents a comparative analysis of Niclosamide's performance against other well-established inhibitors, supported by quantitative data and detailed experimental protocols to aid in research and drug development.
Mitochondrial Uncoupling: The Foundational Mechanism
Niclosamide's classical mechanism of action is the uncoupling of oxidative phosphorylation in mitochondria. This process disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in oxygen consumption, ultimately inducing metabolic stress and apoptosis in cancer cells.[1][2]
Comparative Analysis of Mitochondrial Uncouplers
| Compound | Target/Mechanism | Cell Line | IC50 / Effective Concentration | Reference |
| Niclosamide | Mitochondrial Uncoupler | HCT116 p53-/- | ~7.5 µM (growth inhibition) | [3] |
| FCCP | Classical Mitochondrial Uncoupler | - | - | [1][2] |
| ND-Nic | Nitro-deficient Niclosamide analog | HCT116 p53-/- | >15 µM (growth inhibition) | [3] |
Experimental Protocol: Seahorse XF Cell Mito Stress Test
This protocol outlines the measurement of mitochondrial respiration and the assessment of mitochondrial uncoupling using a Seahorse XF Analyzer.
Objective: To determine the effect of Niclosamide on the oxygen consumption rate (OCR) as an indicator of mitochondrial uncoupling.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Niclosamide, FCCP (positive control), Oligomycin, Rotenone/Antimycin A
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.
-
Hydration of Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Cell Treatment: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 37°C incubator for 1 hour.
-
Compound Loading: Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, the test compound (Niclosamide), and a mixture of rotenone and antimycin A.
-
Seahorse XF Assay: Place the cell plate and the sensor cartridge in the Seahorse XF Analyzer. The instrument will measure the basal OCR, followed by sequential injections of the compounds to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Uncoupling is observed as an increase in OCR after the addition of the compound.
Logical Workflow for Mitochondrial Uncoupling Analysis
Workflow for assessing mitochondrial uncoupling.
Inhibition of Wnt/β-catenin Signaling
Niclosamide has been shown to be a potent inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and often dysregulated in cancer. Niclosamide can interfere with this pathway at multiple levels, including by promoting the degradation of the Wnt co-receptor LRP6 and inhibiting the accumulation of β-catenin.
Comparative Analysis of Wnt/β-catenin Pathway Inhibitors
| Compound | Target/Mechanism | Cell Line | IC50 / EC50 | Reference |
| Niclosamide | Wnt/β-catenin inhibitor | HCT-116 | ~0.3 µM (TOPflash assay) | [4] |
| IWP-2 | Porcupine (PORCN) inhibitor | L-Wnt3A cells | 27 nM (in vitro) | [5][6] |
| BAMBI-Fc | Wnt ligand trap | - | - | N/A |
Experimental Protocol: TCF/LEF Luciferase Reporter Assay
This protocol is used to quantify the activity of the Wnt/β-catenin signaling pathway.
Objective: To measure the effect of Niclosamide on TCF/LEF-mediated transcription.
Materials:
-
HEK293T cells stably expressing a TCF/LEF-luciferase reporter construct
-
Wnt3a conditioned medium (or recombinant Wnt3a)
-
Niclosamide, IWP-2 (as a comparative inhibitor)
-
Luciferase assay reagent (e.g., ONE-Glo™)
-
96-well white, clear-bottom plates
Procedure:
-
Cell Seeding: Seed the TCF/LEF reporter cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of Niclosamide or the comparative inhibitor.
-
Wnt Stimulation: Stimulate the cells with Wnt3a conditioned medium to activate the Wnt pathway. Include a non-stimulated control.
-
Incubation: Incubate the plate for a defined period (e.g., 16-24 hours).
-
Luciferase Assay: Add the luciferase assay reagent to each well and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the firefly luciferase signal to a co-transfected Renilla luciferase control (if applicable). The fold change in luciferase activity relative to the stimulated control indicates the degree of pathway inhibition.
Wnt/β-catenin Signaling Pathway Inhibition by Niclosamide
Niclosamide's inhibition of the Wnt/β-catenin pathway.
Inhibition of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting proliferation, survival, and angiogenesis. Niclosamide has been identified as a potent inhibitor of the STAT3 signaling pathway. It has been shown to inhibit the phosphorylation of STAT3 at Tyrosine 705, which is crucial for its activation, dimerization, and nuclear translocation.[3]
Comparative Analysis of STAT3 Inhibitors
| Compound | Target/Mechanism | Cell Line | IC50 | Reference |
| Niclosamide | STAT3 phosphorylation inhibitor | Du145 (prostate) | 0.7 µM (proliferation) | [3] |
| Stattic | STAT3 SH2 domain inhibitor | UM-SCC-17B (HNSCC) | 2.56 µM | [7] |
| WP1066 | JAK2/STAT3 inhibitor | HEL (erythroleukemia) | 2.43 µM (STAT3) | [8] |
Experimental Protocol: Western Blot for Phospho-STAT3 (Tyr705)
This protocol is used to determine the phosphorylation status of STAT3.
Objective: To assess the inhibitory effect of Niclosamide on STAT3 activation by measuring the levels of phosphorylated STAT3.
Materials:
-
Cancer cell lines with constitutively active STAT3 (e.g., Du145, HeLa)
-
Niclosamide, Stattic (as a comparative inhibitor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of Niclosamide or the comparative inhibitor for a specified time.
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT3 to confirm equal protein loading.
STAT3 Signaling Pathway and Niclosamide's Point of Intervention
Niclosamide inhibits STAT3 phosphorylation.
Inhibition of mTOR Signaling
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival. The mTOR signaling pathway is frequently hyperactivated in cancer. Niclosamide has been shown to inhibit mTORC1 signaling, leading to reduced phosphorylation of its downstream effectors, such as 4E-BP1 and S6K1.
Comparative Analysis of mTOR Inhibitors
| Compound | Target/Mechanism | Cell Line | IC50 | Reference |
| Niclosamide | mTORC1 inhibitor | Ovarian Cancer Cells | 0.41 - 1.86 µM (proliferation) | [9] |
| Rapamycin | Allosteric mTORC1 inhibitor | HEK293 | ~0.1 nM | [10] |
| Everolimus | Rapamycin analog | - | - | N/A |
Experimental Protocol: Western Blot for Phospho-S6K1
This protocol is used to assess the activity of the mTORC1 pathway.
Objective: To determine the effect of Niclosamide on mTORC1 signaling by measuring the phosphorylation of its downstream target, S6K1.
Materials:
-
Cancer cell lines with active mTOR signaling
-
Niclosamide, Rapamycin (as a comparative inhibitor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-S6K1 (Thr389), anti-total S6K1
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment: Treat cells with different concentrations of Niclosamide or the comparative inhibitor.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Probe the membrane with anti-phospho-S6K1 (Thr389) antibody, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using chemiluminescence.
-
Stripping and Re-probing: Strip and re-probe the membrane with an anti-total S6K1 antibody for loading control.
mTOR Signaling Pathway and Niclosamide's Inhibitory Action
Niclosamide's inhibitory effect on the mTOR pathway.
General Experimental Protocol: Cell Viability (MTT) Assay
This assay is broadly applicable for assessing the cytotoxic effects of Niclosamide and its alternatives.
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cells of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: After cell attachment, treat the cells with a range of concentrations of the test compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[11][12][13]
References
- 1. Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy [mdpi.com]
- 2. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IWP-2 | Wnt pathway inhibitor | CK1δ inhibitor | TargetMol [targetmol.com]
- 6. IWP-2 | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. STAT3 Selective Inhibitors | Activators | Selleckchem.com [selleckchem.com]
- 9. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapamycin | mTOR inhibitor | Mechanism | Concentration [selleckchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Niclosamide: A Comparative Analysis of its Cytotoxic Effects on Cancerous versus Non-Cancerous Cells
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the anthelmintic drug Niclosamide reveals a significant differential in its cytotoxic effects, demonstrating potent anti-cancer activity while exhibiting minimal impact on non-cancerous cells. This guide provides a side-by-side comparison of Niclosamide's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as a targeted cancer therapeutic.
Niclosamide, a drug historically used to treat tapeworm infections, has emerged as a promising candidate for cancer therapy due to its ability to selectively induce cell death in malignant cells.[1][2] This selectivity is primarily attributed to its function as a mitochondrial uncoupler, disrupting the energy production machinery of cells.[3][4] Cancer cells, with their altered metabolism and often hyperpolarized mitochondria, are particularly vulnerable to this disruption, leading to preferential cell death.[4]
Quantitative Comparison of Cytotoxicity
The selective cytotoxicity of Niclosamide is evident in the half-maximal inhibitory concentration (IC50) values across a range of cell lines. The following table summarizes the IC50 values of Niclosamide in various cancerous cell lines compared to non-cancerous cell lines, demonstrating its enhanced potency against malignant cells.
| Cell Line | Cell Type | Cancer Type | IC50 (µM) | Reference |
| 2LMP | Adherent | Basal-like Breast Cancer | 0.44 | [3] |
| 2LMP NAAE | Non-adherent | Basal-like Breast Cancer | 0.29 | [3] |
| SUM159 | Adherent | Basal-like Breast Cancer | 0.33 | [3] |
| SUM159 NAAE | Non-adherent | Basal-like Breast Cancer | 0.17 | [3] |
| HCC1187 | Adherent | Basal-like Breast Cancer | 1.9 | [3] |
| HCC1187 NAAE | Non-adherent | Basal-like Breast Cancer | 0.23 | [3] |
| HCC1143 | Adherent | Basal-like Breast Cancer | 0.89 | [3] |
| HCC1143 NAAE | Non-adherent | Basal-like Breast Cancer | 0.28 | [3] |
| Jurkat | Suspension | T-cell Acute Lymphoblastic Leukemia | ~1.0 (at 24h) | [5] |
| CCRF-CEM | Suspension | T-cell Acute Lymphoblastic Leukemia | ~0.5 (at 24h) | [5] |
| HepG2 | Adherent | Hepatocellular Carcinoma | 31.91 (at 48h) | [6] |
| QGY-7703 | Adherent | Hepatocellular Carcinoma | 10.24 (at 48h) | [6] |
| SMMC-7721 | Adherent | Hepatocellular Carcinoma | 13.46 (at 48h) | [6] |
| Mouse Embryonic Fibroblast (MEF) | Fibroblast | Non-Cancerous | 4.54 (at 72h) | |
| Normal Human Fibroblast (NHFB) | Fibroblast | Non-Cancerous | 5.78 (at 72h) | |
| Normal Bone Marrow Cells | Mixed | Non-Cancerous | 9.00 ± 4.87 (at 72h) |
Key Signaling Pathways Targeted by Niclosamide in Cancer Cells
Niclosamide's anti-cancer activity is not limited to mitochondrial uncoupling. It also modulates multiple oncogenic signaling pathways crucial for cancer cell proliferation, survival, and metastasis. These include the Wnt/β-catenin, STAT3, mTOR, NF-κB, and Notch pathways.
Caption: Niclosamide inhibits multiple oncogenic signaling pathways in cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and further investigation.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10^4 cells per well and culture overnight.[6]
-
Treatment: Treat the cells with varying concentrations of Niclosamide (e.g., 0, 1, 5, 10, 20 µM) for the desired time periods (e.g., 24, 48, or 72 hours).[6]
-
Reagent Addition: Add 10 µL of 0.5 mg/mL MTT solution to each well and incubate for 4 hours.[6] For MTS assays, add 20 µL of MTS solution to each well and incubate for 1 to 4 hours at 37°C.[7]
-
Solubilization (for MTT): Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[6][7]
Caption: Workflow for determining cell viability using the MTS assay.
Western Blotting for Wnt/β-catenin Pathway Proteins
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Lyse cells in a buffer containing 1% Triton X-100 and protease inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate 40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LRP6 and β-catenin overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system.[8]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: Harvest 1-5 x 10^5 cells by centrifugation.[4]
-
Washing: Wash the cells once with cold 1X PBS.[4]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.[4]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[10]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[4][10]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.[4]
Caption: Experimental workflow for apoptosis detection via Annexin V/PI staining.
Luciferase Reporter Assay for Wnt/β-catenin Signaling
This assay measures the activity of the Wnt/β-catenin signaling pathway.
-
Transfection: Co-transfect cancer cells in a 24-well plate with a TOPFlash luciferase reporter construct (containing TCF/LEF binding sites) and a β-galactosidase expression vector (for normalization).[8]
-
Treatment: After 24 hours, treat the cells with Niclosamide.[8]
-
Lysis: Lyse the cells 24 hours post-treatment.[8]
-
Activity Measurement: Measure both luciferase and β-galactosidase activities.
-
Normalization: Normalize the luciferase activity to the β-galactosidase activity to determine the relative Wnt/β-catenin signaling activity.[8]
Conclusion
The presented data strongly indicates that Niclosamide is a potent and selective anti-cancer agent. Its multifaceted mechanism of action, involving both the disruption of mitochondrial function and the inhibition of key oncogenic signaling pathways, makes it an attractive candidate for further pre-clinical and clinical investigation. The provided experimental protocols offer a foundation for researchers to validate and expand upon these findings.
References
- 1. rsc.org [rsc.org]
- 2. Inhibition of Wnt/β-catenin pathway by niclosamide: a therapeutic target for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 9. The Relationship between LRP6 and Wnt/β-Catenin Pathway in Colorectal and Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
Reproducibility of Niclosamide's Tumor Suppression Effects: A Comparative Guide
An Examination of the Consistent Anti-Cancer Efficacy of Niclosamide Across Independent Laboratory Studies
Niclosamide, an FDA-approved anthelmintic drug, has garnered significant attention in the oncology research community for its potent tumor-suppressive properties. Multiple independent laboratories have investigated its efficacy against a wide array of cancers, demonstrating a consistent pattern of anti-proliferative and pro-apoptotic activity. This guide provides a comparative analysis of the reproducibility of niclosamide's tumor suppression effects, drawing upon data from various published studies. The findings underscore a remarkable consistency in its mechanisms of action, primarily through the inhibition of key oncogenic signaling pathways, including Wnt/β-catenin, STAT3, and NF-κB.
In Vitro Efficacy: A Consistent Pattern of Cancer Cell Growth Inhibition
Numerous studies have independently reported the potent cytotoxic effects of niclosamide across a diverse panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, consistently fall within the sub-micromolar to low micromolar range for a majority of cancer types, indicating significant anti-proliferative activity at pharmacologically achievable concentrations.
Below is a summary of IC50 values reported by different research groups for various cancer cell lines. This compilation highlights the reproducibility of niclosamide's in vitro efficacy.
| Cancer Type | Cell Line | IC50 (µM) | Reference Lab/Study |
| Breast Cancer | MDA-MB-231 | ~1.0 | Lu et al. |
| T-47D | <1.0 | Osada et al.[1] | |
| SUM159 | 0.153 | Li et al.[2] | |
| HCC1187 | 0.17 - 0.29 | Sack et al.[3] | |
| Prostate Cancer | PC-3 | <1.0 | Osada et al.[1] |
| DU145 | <1.0 | Osada et al.[1] | |
| Du145 | 0.7 | Ren et al.[4] | |
| Colon Cancer | HCT-116 | ~0.5 | Chen et al. |
| Ovarian Cancer | A2780cp20 | ~1.0 | A. K. Brown et al.[5] |
| SKOV3Trip2 | ~1.5 | A. K. Brown et al.[5] | |
| Head and Neck Cancer | FaDu | 0.40 | M. D. Kopeć et al.[6] |
| H314 | 0.94 | M. D. Kopeć et al.[6] | |
| Acute Myeloid Leukemia | HL-60 | 0.28 - 0.51 | Yo et al.[7] |
| KG1 | 0.28 - 0.51 | Yo et al.[7] | |
| Adrenocortical Carcinoma | BD140A | 0.12 | Williams et al.[8] |
| SW-13 | 0.15 | Williams et al.[8] | |
| NCI-H295R | 0.53 | Williams et al.[8] |
In Vivo Tumor Suppression: Corroborating Evidence from Xenograft Models
The anti-tumor effects of niclosamide observed in vitro have been consistently replicated in preclinical in vivo models. Multiple independent studies using xenograft models, where human cancer cells are implanted into immunodeficient mice, have demonstrated significant tumor growth inhibition upon niclosamide administration.
This table summarizes the in vivo efficacy of niclosamide as reported in different studies, showcasing the reproducibility of its tumor suppressive effects in a living system.
| Cancer Type | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Reference Lab/Study |
| Adrenocortical Carcinoma | NCI-H295R cells in Nu+/Nu+ mice | 100 mg/kg and 200 mg/kg daily | 60% and 80% inhibition after 4 weeks, respectively[8] | Williams et al.[8] |
| Pancreatic Cancer | PANC-1 cells in nude mice | Not specified | Significant difference in tumor volume compared to control[9][10] | Wang et al.[9][10] |
| HER2+ Breast Cancer | BT474-resistant cells | Not specified | Significantly inhibited xenograft tumor growth[11] | Liu et al.[11] |
| Head and Neck Cancer | Tu212 cells in nude mice | Combined with erlotinib | Synergistically repressed tumor growth[12] | Ke et al.[12] |
| Retinoblastoma | Y79 cells in mice | Combined with carboplatin | Significantly enhanced in vivo efficacy of carboplatin[13] | You et al.[13] |
| Acute Myeloid Leukemia | AML cells in nude mice | Not specified | Potently inhibited the growth of AML cells[14][15] | Jin et al.[14][15] |
Core Mechanisms of Action: A Consensus on Signaling Pathway Inhibition
The reproducibility of niclosamide's anti-cancer effects stems from its consistent targeting of multiple, critical oncogenic signaling pathways. Across different cancer types and research laboratories, a consensus has emerged on the primary molecular targets of niclosamide.
Wnt/β-catenin Pathway Inhibition
A large body of evidence from multiple independent studies demonstrates that niclosamide potently inhibits the Wnt/β-catenin signaling pathway.[1][5][13][16][17] This pathway is crucial for cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. Niclosamide has been shown to downregulate key components of this pathway, leading to decreased cancer cell growth and survival.
STAT3 Signaling Inhibition
Another consistently reported mechanism of niclosamide's action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4][5][12][18][19] STAT3 is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and angiogenesis. Niclosamide has been shown by multiple research groups to inhibit the phosphorylation and activation of STAT3, thereby blocking its downstream effects.
NF-κB Pathway Inhibition
The inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway is a further testament to the reproducible anti-cancer activity of niclosamide.[7][14][15][20] NF-κB is a key regulator of inflammation, immunity, and cell survival, and its constitutive activation is common in many cancers. Independent studies have confirmed that niclosamide can suppress NF-κB activation, leading to enhanced apoptosis in cancer cells.
Experimental Protocols
The consistency of the findings on niclosamide's efficacy can be attributed to the use of standardized and well-established experimental methodologies across different laboratories. Below are outlines of the common protocols employed in the cited studies.
Cell Viability Assays (MTT/Cell Titer-Glo)
-
Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
General Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of niclosamide or a vehicle control (e.g., DMSO).
-
After a specified incubation period (typically 24-72 hours), the assay reagent (MTT or Cell Titer-Glo) is added to each well.
-
For MTT assays, a solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance (for MTT) or luminescence (for Cell Titer-Glo) is measured using a plate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined by plotting cell viability against drug concentration.
-
Apoptosis Assays (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
General Protocol:
-
Cells are treated with niclosamide or a vehicle control for a defined period.
-
Both adherent and floating cells are collected and washed with a binding buffer.
-
Cells are then incubated with FITC-conjugated Annexin V and propidium iodide (PI) in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Western Blotting for Signaling Pathway Analysis
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of the activation state of signaling pathways.
-
General Protocol:
-
Cells are treated with niclosamide or a vehicle control.
-
Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., β-catenin, p-STAT3, total STAT3, p-NF-κB p65, total NF-κB p65) and a loading control (e.g., β-actin or GAPDH).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
References
- 1. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 2. Niclosamide improves cancer immunotherapy by modulating RNA-binding protein HuR-mediated PD-L1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. Niclosamide suppresses acute myeloid leukemia cell proliferation through inhibition of CREB-dependent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anthelmintic drug niclosamide induces GSK-β-mediated β-catenin degradation to potentiate gemcitabine activity, reduce immune evasion ability and suppress pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anthelminthic niclosamide inhibits tumor growth and invasion in cisplatin-resistant human epidermal growth factor receptor 2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of STAT3 by Niclosamide Synergizes with Erlotinib against Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Antineoplastic mechanisms of niclosamide in acute myelogenous leukemia stem cells: inactivation of the NF-kappaB pathway and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure–activity studies of Wnt/β-catenin inhibition in the Niclosamide chemotype: Identification of derivatives with improved drug exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
Niclosamide vs. Placebo in Preclinical Models of Colorectal Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of niclosamide versus placebo in preclinical animal models of colorectal cancer (CRC). It summarizes key quantitative data from multiple studies, details common experimental protocols, and illustrates the primary signaling pathways involved in niclosamide's mechanism of action.
Data Presentation: Efficacy of Niclosamide in CRC Animal Models
The following table summarizes the quantitative outcomes from various preclinical studies investigating the anti-tumor effects of niclosamide in colorectal cancer. These studies consistently demonstrate niclosamide's ability to inhibit tumor growth and metastasis compared to control (placebo/vehicle) groups.
| Study Reference | Animal Model | Cell Line / Induction Method | Treatment Protocol (Niclosamide) | Control Group | Key Quantitative Outcomes |
| Osada T, et al. (2011)[1][2] | NOD/SCID Mice | HCT116 Xenograft | 200 mg/kg/day, oral gavage for 3 weeks | Vehicle (solvent) | Significant tumor growth control. Plasma and tumor levels of niclosamide reached concentrations associated with biological activity[1][3]. |
| Sack U, et al. (2011)[4] | Xenograft Mouse Model | HCT116-LUC | 20 mg/kg/day, intraperitoneal injection | Vehicle (solvent) | Reduced liver metastasis formation compared to the control group[4]. |
| Ahn SY, et al. (2019)[5] | Athymic Nude Mice | SW480 Xenograft | 200 mg/kg, oral administration | Vehicle | Significant decrease in tumor formation and volume over 40 days[5]. |
| Ahn SY, et al. (2019)[5] | APC min/+ Mice | DSS-induced CRC | 50 mg/kg/day in diet for 3 weeks | Vehicle | Significant reduction in the number and size of polyps compared to control[5]. |
| El-Sayyad HI, et al. (2023)[6] | Albino Mice | DMH-induced CRC | 20 mg/kg, intraperitoneal injection, twice a week for 6 weeks | Vehicle (DMSO) | Significantly lower incidence of aberrant crypt foci (ACF) and reduced degree of dysplasia compared to the DMH-only group[6][7]. |
| Fodouop SPC, et al. (2022)[8] | Nude Mice | CPP1 Xenograft | 20 mg/kg, 4 times a week | Vehicle (PBS) | Significant reduction in tumor volume and weight when combined with chemotherapy; also showed efficacy as a single agent[8]. |
Experimental Protocols
The methodologies below represent common protocols used in the preclinical evaluation of niclosamide for colorectal cancer.
1. Subcutaneous Xenograft Model This is the most common model for studying the effect of niclosamide on primary tumor growth.
-
Cell Culture: Human colorectal cancer cell lines (e.g., HCT116, SW480) are cultured in appropriate media, such as RPMI-1640 supplemented with 10% fetal bovine serum[4].
-
Animal Inoculation: A suspension of cancer cells (typically 1 x 10⁶ to 5 x 10⁶ cells) is mixed with a basement membrane matrix (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or athymic nude mice)[1][5].
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment and control groups. Niclosamide is typically administered via oral gavage or intraperitoneal injection at doses ranging from 20 to 200 mg/kg daily or several times per week. The control group receives a vehicle solution (e.g., DMSO, PBS)[4][5][6][8].
-
Outcome Measurement: Tumor volume is measured regularly using calipers and calculated with the formula (Length × Width²)/2. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis like immunohistochemistry[4].
2. Orthotopic & Metastasis Models These models are used to study the effect of niclosamide on metastasis.
-
Metastasis Induction: To model liver metastasis, cancer cells (e.g., HCT116) are injected into the spleen of mice. The cells then travel to and colonize the liver[4].
3. Chemically-Induced CRC Model This model mimics the development of sporadic colorectal cancer.
-
Carcinogen Administration: Carcinogenesis is induced in rodents (rats or mice) using agents like 1,2-dimethylhydrazine (DMH) or dextran sodium sulfate (DSS) in genetically susceptible strains like APC min/+ mice[5][7].
-
Niclosamide Treatment: Niclosamide can be administered either during the initiation phase (to assess prevention) or after the establishment of preneoplastic lesions to evaluate its therapeutic effect[7].
-
Endpoint Analysis: The colon is excised, and the number, size, and multiplicity of aberrant crypt foci (ACF) or polyps are counted as a measure of drug efficacy[5][7].
Caption: A typical experimental workflow for preclinical evaluation.
Mechanism of Action: Key Signaling Pathways
Niclosamide is a multi-functional drug that disrupts several oncogenic signaling pathways crucial for colorectal cancer progression.[10][11] Its efficacy is not attributed to a single target but rather to its ability to modulate a network of interconnected pathways.
1. Wnt/β-catenin Signaling Hyperactivation of the Wnt/β-catenin pathway, often due to mutations in the APC gene, is a hallmark of over 80% of colorectal cancers.[1][2] Niclosamide effectively inhibits this pathway.
-
Mechanism: Niclosamide has been shown to downregulate the expression of Dishevelled-2 (Dvl2), a key intracellular component of the Wnt pathway.[1][2] It also promotes the degradation of the Wnt co-receptor LRP6.[3] This disruption prevents the accumulation of β-catenin in the cytoplasm.
-
Outcome: With reduced cytoplasmic levels, less β-catenin translocates to the nucleus, leading to decreased transcription of Wnt target genes that drive cell proliferation and survival, such as c-Myc and Cyclin D1.[1][12]
2. STAT3 Signaling Signal Transducer and Activator of Transcription 3 (STAT3) is frequently overactivated in CRC and promotes cell proliferation, survival, and angiogenesis.[10][13]
-
Mechanism: Niclosamide is a potent inhibitor of STAT3 activation.[10][14] It inhibits the phosphorylation and nuclear translocation of STAT3, which is essential for its function as a transcription factor.[13][14]
-
Outcome: By blocking STAT3, niclosamide downregulates the expression of its target genes, including the anti-apoptotic protein survivin, leading to cell cycle arrest and apoptosis.[13]
3. Other Implicated Pathways
-
mTOR Signaling: Niclosamide can inhibit the mTORC1 signaling complex, which is a central regulator of cell growth and proliferation.[12]
-
Notch Signaling: The drug has also been found to inhibit the Notch signaling pathway, which is involved in maintaining the cancer stem cell population.[11]
-
Autophagy: Some studies suggest that niclosamide's inhibitory effect on Wnt signaling is mediated through the induction of autophagy.[12]
Caption: Niclosamide's inhibition of the Wnt/β-catenin pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antihelminth compound niclosamide downregulates Wnt signaling and elicits antitumor responses in tumors with activating APC mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. avmj.journals.ekb.eg [avmj.journals.ekb.eg]
- 8. Niclosamide induces miR-148a to inhibit PXR and sensitize colon cancer stem cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Niclosamide induces colorectal cancer apoptosis, impairs metastasis and reduces immunosuppressive cells in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Niclosamide inhibits colon cancer progression through downregulation of the Notch pathway and upregulation of the tumor suppressor miR-200 family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Niclosamide-induced Wnt signaling inhibition in colorectal cancer is mediated by autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Repurposing of niclosamide as a STAT3 inhibitor to enhance the anticancer effect of chemotherapeutic drugs in treating colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Repurposed Antihelmintic: A Meta-Analysis of Niclosamide's Anticancer Potential
An in-depth review of published literature reveals the broad-spectrum anticancer properties of the FDA-approved antihelmintic drug, Niclosamide. By targeting multiple oncogenic signaling pathways and cellular metabolic processes, Niclosamide demonstrates significant potential as a repurposed therapeutic agent for a variety of cancers. This guide provides a comprehensive comparison of its efficacy, supported by quantitative data from preclinical studies, and details the experimental methodologies used to evaluate its anticancer effects.
Niclosamide, a salicylanilide derivative, has been used for decades to treat tapeworm infections.[1] In recent years, a growing body of research has unveiled its potent anticancer activities against a wide range of malignancies, including those of the breast, prostate, colon, ovary, lung, and adrenal cortex.[1][2] Its multifaceted mechanism of action, which includes the disruption of key cancer-driving signaling pathways and the induction of mitochondrial dysfunction, sets it apart from many conventional single-target therapies.[1][3]
Comparative Efficacy of Niclosamide Across Cancer Cell Lines
In vitro studies have consistently demonstrated Niclosamide's ability to inhibit the proliferation of a diverse panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below. These values highlight the drug's efficacy at low micromolar concentrations across various cancer types.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Adrenocortical Carcinoma | BD140A | 0.12 | [2] |
| SW-13 | 0.15 | [2] | |
| NCI-H295R | 0.53 | [2] | |
| Basal-like Breast Cancer | 2LMP | 0.44 | [4] |
| SUM159 | 0.33 | [4] | |
| HCC1187 | 1.9 | [4] | |
| HCC1143 | 0.8 | [4] | |
| Breast Cancer | MDA-MB-231 | < 1.0 | [5] |
| T-47D | < 1.0 | [5] | |
| Prostate Cancer | PC-3 | < 1.0 | [5] |
| DU145 | < 1.0 | [5] | |
| Hepatocellular Carcinoma | HepG2 | 31.91 (48h) | [2] |
| QGY-7703 | 10.24 (48h) | [2] | |
| SMMC-7721 | 13.46 (48h) | [2] | |
| Head and Neck Squamous Cell Carcinoma | FaDu | 0.40 | [6] |
| H314 | 0.94 | [6] | |
| Glioblastoma | N/A | 1.50 (NPP derivative) | [7] |
In Vivo Antitumor Activity of Niclosamide
Preclinical studies using animal models have corroborated the in vitro findings, demonstrating Niclosamide's ability to significantly inhibit tumor growth in vivo.
| Cancer Type | Animal Model | Dosage and Administration | Tumor Growth Inhibition | Citation |
| Adrenocortical Carcinoma | Nude mice with NCI-H295R xenografts | 100 mg/kg/day, oral gavage | 60% after 4 weeks | [1][2] |
| 200 mg/kg/day, oral gavage | 80% after 4 weeks | [1][2] | ||
| HER2-Positive Breast Cancer (Cisplatin-Resistant) | Nude mice with BT474-resistant xenografts | N/A | Significant inhibition with Niclosamide alone and in combination with cisplatin | [8] |
| T-cell Acute Lymphoblastic Leukemia | NOD/SCID mice with CCRF-CEM xenografts | 5 mg/kg, three times a week for 25 days | Significant tumor growth suppression | [9] |
| 20 mg/kg, three times a week for 25 days | Significant tumor growth suppression | [9] | ||
| Ovarian Cancer | Nude mice with ovarian cancer xenografts | 100 mg/kg (nano-suspension), oral | Suppressed tumor growth | [10] |
Synergistic Effects with Conventional Chemotherapies
A significant aspect of Niclosamide's therapeutic potential lies in its ability to enhance the efficacy of existing chemotherapeutic agents and overcome drug resistance.
-
Cisplatin: In cisplatin-resistant human ovarian and lung cancer cells, Niclosamide has been shown to reverse resistance and synergistically enhance the cytotoxic effects of cisplatin.[11][12][13] Combination therapy with Niclosamide and cisplatin significantly inhibited the growth of xenograft tumors derived from resistant HER2-positive breast cancer cells.[8][14]
-
Doxorubicin: The combination of Niclosamide and Doxorubicin has demonstrated a synergistic effect in killing all clinical subtypes of breast cancer cells. This enhanced efficacy is attributed to the downregulation of Wnt/β-catenin signaling, cell cycle arrest, and increased generation of reactive oxygen species (ROS).[15][16][17]
-
Paclitaxel: Niclosamide has been shown to overcome paclitaxel resistance in esophageal cancer by inhibiting the Wnt/β-catenin pathway.[10] It also sensitizes cervical cancer cells to paclitaxel through oxidative stress-mediated mTOR inhibition.[18][19]
Multifaceted Mechanism of Action: Targeting Key Signaling Pathways
Niclosamide's broad-spectrum anticancer activity stems from its ability to modulate multiple critical signaling pathways that are often dysregulated in cancer.
Caption: Niclosamide inhibits multiple oncogenic signaling pathways.
-
Wnt/β-catenin Pathway: Niclosamide inhibits this critical pathway by promoting the degradation of the Wnt co-receptor LRP6 and downregulating the expression of Dishevelled-2 (Dvl2).[5][20] This leads to the suppression of β-catenin accumulation and subsequent transcription of Wnt target genes involved in cell proliferation and survival.
-
STAT3 Pathway: Niclosamide is a potent inhibitor of STAT3 signaling. It blocks the phosphorylation and nuclear translocation of STAT3, thereby repressing its transcriptional activity.[1][18]
-
mTOR Pathway: Niclosamide inhibits mTORC1 signaling, a key regulator of cell growth and metabolism.[1]
-
NF-κB Pathway: This drug has been shown to suppress the NF-κB signaling pathway, which is crucial for inflammation and cell survival.[1]
-
Mitochondrial Uncoupling: Niclosamide acts as a mitochondrial uncoupler, disrupting the proton gradient across the inner mitochondrial membrane. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis.[1][2]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the findings presented, this section details the standard methodologies employed in the cited preclinical studies.
Caption: A general experimental workflow for evaluating anticancer drugs.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells per well and incubated for 24 hours.[6]
-
Treatment: The cells are then treated with various concentrations of Niclosamide (typically ranging from 0.05 to 20 µM) or a vehicle control (DMSO) for 24, 48, or 72 hours.[2][6]
-
MTT Addition: After the treatment period, 10 µL of 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.[2]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.[2] Cell viability is calculated as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Cells are plated in 6-well plates (1 x 10^6 cells per well) and treated with Niclosamide for the desired duration (e.g., 48 hours).[2]
-
Cell Harvesting: Both floating and attached cells are collected and washed with PBS.
-
Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[2]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Western Blot Analysis
-
Cell Lysis: After treatment with Niclosamide, cells are harvested and lysed in a suitable lysis buffer containing protease inhibitors.[5]
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[1]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., β-catenin, p-STAT3, cleaved caspase-3) overnight at 4°C.[1][3]
-
Detection: The membrane is then incubated with a horseradish peroxidase-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
In Vivo Xenograft Model
-
Cell Implantation: 5 x 10^6 cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice, NOD/SCID mice).[1][9]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives Niclosamide via a specified route (e.g., oral gavage) at a predetermined dose and schedule.[1] The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., weekly) using calipers. Mouse body weight is also monitored as an indicator of toxicity.[21]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, western blotting).[20]
Conclusion
The extensive body of preclinical evidence strongly supports the repositioning of Niclosamide as a promising anticancer agent. Its ability to target multiple dysregulated pathways, overcome chemoresistance, and its favorable safety profile as an approved drug make it a compelling candidate for further clinical investigation. The provided data and experimental protocols serve as a valuable resource for researchers and drug development professionals interested in exploring the full therapeutic potential of this repurposed "magic bullet."[3] Future clinical trials are warranted to translate these promising preclinical findings into effective cancer therapies for patients.
References
- 1. Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology [mdpi.com]
- 8. Anthelminthic niclosamide inhibits tumor growth and invasion in cisplatin-resistant human epidermal growth factor receptor 2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Wnt/β-catenin by anthelmintic drug niclosamide overcomes paclitaxel resistance in esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Niclosamide (NA) overcomes cisplatin resistance in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Niclosamide enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Niclosamide enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. A Synergistic Combination of Niclosamide and Doxorubicin as an Efficacious Therapy for All Clinical Subtypes of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mesoporous Silica Nanoparticle-Based Combination of Niclosamide and Doxorubicin: Effect of Treatment Regimens on Breast Cancer Subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Synergistic Combination of Niclosamide and Doxorubicin as an Efficacious Therapy for All Clinical Subtypes of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anthelminthic drug niclosamide sensitizes the responsiveness of cervical cancer cells to paclitaxel via oxidative stress-mediated mTOR inhibition [pubmed.ncbi.nlm.nih.gov]
- 19. Anthelminthic drug niclosamide sensitizes the responsiveness of cervical cancer cells to paclitaxel via oxidative stress-mediated mTOR inhibition (Journal Article) | OSTI.GOV [osti.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Navigating the Therapeutic Potential of Niclosamide Analogs: A Comparative Guide to Safety and Toxicity
For Immediate Release
[City, State] – [Date] – The renewed interest in niclosamide, an FDA-approved anthelmintic drug, for a range of therapeutic areas including oncology and virology has spurred the development of novel analogs aimed at improving its efficacy and overcoming its pharmacological limitations. This guide offers a comprehensive comparison of the safety and toxicity profiles of these emerging niclosamide derivatives, providing researchers, scientists, and drug development professionals with essential data to inform their research and development efforts.
Niclosamide's broad-spectrum activity is attributed to its interference with multiple key cellular signaling pathways, including Wnt/β-catenin, mTOR, STAT3, and NF-κB. However, its clinical utility for systemic diseases is hampered by poor aqueous solubility and low bioavailability. The analogs discussed in this guide represent strategic modifications of the parent molecule to enhance its therapeutic window by improving its safety profile and pharmacokinetic properties.
Comparative Analysis of In Vitro Cytotoxicity and Efficacy
A critical initial step in the evaluation of novel drug candidates is the assessment of their in vitro cytotoxicity and therapeutic efficacy. The following tables summarize the 50% cytotoxic concentration (CC50) and 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of several recently developed niclosamide analogs against various cell lines, as compared to the parent niclosamide. A higher CC50 value indicates lower cytotoxicity, while a lower EC50/IC50 value suggests greater potency. The therapeutic index (TI), calculated as the ratio of CC50 to EC50/IC50, is a key indicator of a drug's safety margin.
| Compound | Cell Line | CC50 (µM) | Efficacy (EC50/IC50, µM) | Therapeutic Index (CC50/EC50) | Reference |
| Niclosamide | VeroE6 | 1.96 | 4.63 (EC50, anti-SARS-CoV-2) | 0.42 | [1] |
| Analog 19 | VeroE6 | 3.73 | 1.00 (EC50, anti-SARS-CoV-2) | 3.73 | [1] |
| Analog 21 | VeroE6 | 4.73 | 1.00 (EC50, anti-SARS-CoV-2) | 4.73 | [1] |
| Niclosamide | A2780cp20 (Ovarian Cancer) | Not Reported | 0.41 - 1.86 (IC50) | Not Applicable | [2] |
| Analog 11 | A2780cp20 (Ovarian Cancer) | Not Reported | 0.41 - 1.86 (IC50) | Not Applicable | [2] |
| Analog 32 | A2780cp20 (Ovarian Cancer) | Not Reported | 0.41 - 1.86 (IC50) | Not Applicable | [2] |
| Niclosamide | 22RV1 (Prostate Cancer) | Not Reported | 0.707 (IC50, AR-FL downregulation) | Not Applicable | [3] |
| Analog B9 | 22RV1 (Prostate Cancer) | Not Reported | 0.0997 (IC50, antiproliferative) | Not Applicable | [3][4] |
In Vivo Toxicity Profile
While extensive comparative in vivo toxicity data for a wide range of niclosamide analogs is still emerging, preliminary studies indicate that several derivatives are well-tolerated in animal models. For instance, in a sub-acute toxicity study in mice, analog 21 was found to be well-tolerated.[1] Similarly, other studies have reported that certain analogs did not lead to observable adverse effects or significant changes in body weight in mice at therapeutic doses. Further dedicated toxicology studies are required to establish comprehensive in vivo safety profiles, including determining the Maximum Tolerated Dose (MTD) and LD50 for these promising analogs.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assays
1. Cell Counting Kit-8 (CCK-8) Assay:
This colorimetric assay is widely used to determine cell viability and cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Add 10 µL of various concentrations of the test compounds (niclosamide or its analogs) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The cell viability is proportional to the absorbance.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Efficacy Assays
1. Plaque Reduction Assay:
This assay is the gold standard for determining the titer of infectious virus and assessing the efficacy of antiviral compounds.
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., VeroE6 for SARS-CoV-2) in 6-well or 12-well plates.
-
Virus Dilution and Infection: Prepare serial dilutions of the virus stock. Infect the cell monolayers with a standardized amount of virus in the presence of varying concentrations of the test compound.
-
Adsorption: Incubate for 1-2 hours to allow for viral attachment to the cells.
-
Overlay: Remove the virus-drug inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentrations of the test compound. This restricts the spread of progeny virus to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days).
-
Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye such as crystal violet. Plaques will appear as clear zones where cells have been lysed by the virus.
-
Quantification: Count the number of plaques in each well. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
Signaling Pathways and Experimental Workflows
The multifaceted mechanism of action of niclosamide and its analogs involves the modulation of several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for evaluating these novel compounds.
Conclusion
The development of novel niclosamide analogs holds significant promise for expanding the therapeutic applications of this well-established drug. The data presented in this guide demonstrate that structural modifications to the niclosamide scaffold can lead to compounds with improved cytotoxicity profiles and enhanced efficacy in various disease models. While in vitro studies are encouraging, further comprehensive in vivo toxicity and pharmacokinetic evaluations are paramount to advancing these promising candidates toward clinical trials. This guide serves as a valuable resource for the scientific community, providing a foundation for the continued exploration and validation of the next generation of niclosamide-based therapeutics.
References
- 1. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 2. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Niclosamide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of niclosamide, a widely used anthelmintic and potential antineoplastic agent. Adherence to these protocols is critical for personnel safety and environmental protection, given niclosamide's toxicity, particularly to aquatic organisms.[1][2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to handle niclosamide in a well-ventilated area.[4]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-impermeable gloves (e.g., nitrile rubber) | To prevent skin contact.[4] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from dust and splashes. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended if exposure limits are exceeded or if irritation occurs, especially when handling powder forms to avoid inhalation.[2] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
Handling:
-
Avoid contact with skin and eyes.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Use in a well-ventilated place.[4]
-
Do not eat, drink, or smoke when using this product.[1]
Step-by-Step Disposal Procedures
The primary recommended methods for the disposal of niclosamide waste are through a licensed chemical destruction plant or by controlled incineration.[4] Discharging niclosamide or its containers into sewer systems or water bodies is strictly prohibited due to its high toxicity to aquatic life.[3][4]
1. Waste Segregation and Collection:
-
All niclosamide waste, including unused product, contaminated materials (e.g., paper towels, PPE), and empty containers, should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Solid waste should be swept up, avoiding dust generation, and placed into a suitable container for disposal.[2] For powder spills, it is recommended to first wet the powder with water to prevent it from becoming airborne.
2. Disposal of Uncontaminated and Contaminated Packaging:
-
Uncontaminated Packaging: If packaging has not come into direct contact with niclosamide, it can be disposed of as regular waste.
-
Contaminated Packaging: Containers that held niclosamide should be triple-rinsed with a suitable solvent (e.g., acetone, methanol).[4] The rinsate should be collected and treated as hazardous waste. After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or through controlled incineration where permissible.[4]
3. Approved Disposal Methods:
-
Licensed Chemical Destruction Plant: The most recommended method is to transfer the sealed hazardous waste containers to a licensed and approved waste disposal facility.[1] These facilities are equipped to handle and dispose of hazardous chemicals in an environmentally sound manner.
-
Controlled Incineration: Incineration with flue gas scrubbing is another acceptable method for niclosamide disposal.[4] This should only be performed in a permitted hazardous waste incinerator to ensure complete destruction of the compound and to neutralize harmful combustion byproducts.
Laboratory Spill Decontamination Protocol
In the event of a niclosamide spill in the laboratory, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
1. Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the lab and prevent re-entry.
2. Assemble Spill Kit and Don PPE:
-
Gather the chemical spill kit, which should include absorbent materials, waste disposal bags, and appropriate PPE.
-
Don the recommended PPE before beginning cleanup.
3. Contain and Clean the Spill:
-
For solid spills: Gently cover the spill with a damp paper towel or absorbent material to avoid raising dust. Carefully scoop the material into a labeled hazardous waste container.
-
For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Once the liquid is absorbed, scoop the material into a labeled hazardous waste container.
4. Decontaminate the Area:
-
After the bulk of the spill has been removed, decontaminate the affected surface. While a specific neutralizing agent for niclosamide is not well-documented in laboratory safety literature, a general procedure for hazardous drug decontamination can be followed:
-
Clean the spill area with a detergent solution and water.
-
For an added measure of decontamination, wipe the area with a 10% bleach solution, followed by a rinse with a neutralizing agent like sodium thiosulfate solution to inactivate the bleach. Finally, rinse the area with clean water. All cleaning materials should be disposed of as hazardous waste.
-
5. Final Disposal:
-
Seal the hazardous waste container containing the spill cleanup materials.
-
Store the container in a designated hazardous waste accumulation area until it can be collected by a licensed disposal company.
Visualizing the Disposal Workflow
To aid in understanding the proper disposal pathway for niclosamide waste, the following diagrams illustrate the decision-making process and the general experimental workflow for handling the compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
